5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine
Description
Properties
IUPAC Name |
3-bromo-2-N,2-N-dimethylpyridine-2,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3/c1-11(2)7-6(8)3-5(9)4-10-7/h3-4H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWXRGEYMSGGYKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=N1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine (CAS: 813425-36-4): A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The document details its chemical properties, outlines plausible synthetic strategies based on established chemical principles, and explores its reactivity, with a particular focus on its application in the synthesis of complex molecular architectures via cross-coupling reactions. While specific experimental data for this compound is not widely published, this guide offers valuable insights into its handling, characterization, and potential applications, serving as a critical resource for researchers engaged in the design and synthesis of novel therapeutic agents.
Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry
Substituted pyridine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Their prevalence stems from their ability to engage in a variety of non-covalent interactions with biological targets, including hydrogen bonding, metal coordination, and pi-stacking. The nitrogen atom within the pyridine ring can act as a hydrogen bond acceptor and imparts favorable pharmacokinetic properties, such as improved aqueous solubility.
5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine (CAS: 813425-36-4) is a highly functionalized pyridine derivative that offers multiple points for molecular elaboration. The presence of a bromine atom at the 3-position provides a handle for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents. The amino group at the 5-position and the dimethylamino group at the 2-position can modulate the electronic properties of the pyridine ring and serve as additional points for derivatization or as key pharmacophoric features. These characteristics make it a valuable intermediate for the construction of diverse compound libraries in the pursuit of new drug candidates.[1][2][3]
Physicochemical and Safety Data
A thorough understanding of the physicochemical properties and safety profile of a chemical is paramount for its safe handling and effective use in a laboratory setting.
| Property | Value | Source |
| CAS Number | 813425-36-4 | N/A |
| Molecular Formula | C₇H₁₀BrN₃ | N/A |
| Molecular Weight | 216.08 g/mol | N/A |
| Appearance | Solid (predicted) | N/A |
| Storage | Store in a dark place under an inert atmosphere at room temperature. | N/A |
Safety Information:
-
Signal Word: Warning
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection).
Researchers should always consult the latest Safety Data Sheet (SDS) before handling this compound and perform a thorough risk assessment.
Synthesis Strategies: Accessing the Core Scaffold
Nucleophilic Aromatic Substitution (SNAr) Approach
A common and effective method for the synthesis of aminopyridines is the nucleophilic aromatic substitution (SNAr) on a suitable di- or tri-substituted pyridine precursor. A potential route to the target compound could involve the sequential displacement of halogens from a dihalopyridine.
Proposed Workflow:
Figure 1: Proposed SNAr synthesis workflow.
Causality Behind Experimental Choices:
-
Starting Material: 2,3,5-Tribromopyridine is a logical starting point, offering distinct reactivity at the 2-, 3-, and 5-positions. The bromine at the 2-position is generally the most activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen.
-
Step 1: Selective Dimethylamination: The first amination with dimethylamine is directed to the most reactive C2 position. Reaction conditions would need to be carefully controlled (e.g., temperature, stoichiometry) to favor mono-substitution and avoid displacement of the other bromine atoms.
-
Step 2: Selective Amination: The second amination to introduce the C5-amino group would be more challenging due to the deactivating effect of the newly introduced electron-donating dimethylamino group. More forcing conditions, potentially with a stronger nucleophile or the use of a catalyst, might be necessary. Microwave-assisted heating could be a valuable technique to accelerate this transformation and improve yields, as has been demonstrated for the synthesis of other 3-amino-5-bromopyridine derivatives.[1]
Alternative Synthetic Approaches
Other potential synthetic strategies could involve:
-
Hofmann Rearrangement: A patent describes the preparation of aminobromopyridines from the corresponding brominated picolinamides via a Hofmann rearrangement. This could be a viable, albeit longer, route.
-
Directed Ortho-Metalation: A directed ortho-metalation of a pre-functionalized aminopyridine followed by bromination could also be envisioned, although regioselectivity might be an issue.
Reactivity and Applications in Drug Discovery
The synthetic utility of 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine lies in its trifunctional nature, allowing for a variety of chemical transformations.
The Cornerstone of Reactivity: Suzuki-Miyaura Cross-Coupling
The bromine atom at the 3-position is the primary site for derivatization, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction.[2] This reaction allows for the formation of a carbon-carbon bond between the pyridine core and a wide array of aryl or heteroaryl boronic acids or esters.
Experimental Workflow for Suzuki-Miyaura Coupling:
Figure 2: Generalized Suzuki-Miyaura coupling workflow.
Self-Validating System in Protocol Design:
The success of a Suzuki-Miyaura coupling is contingent on several factors. The choice of palladium catalyst, ligand, base, and solvent system is crucial and often requires optimization for a given substrate. A self-validating protocol would involve:
-
Initial Screening: Small-scale reactions with a matrix of catalysts, bases, and solvents to identify the optimal conditions.
-
Reaction Monitoring: Close monitoring of the reaction progress by TLC or LC-MS to determine the optimal reaction time and ensure complete consumption of the starting material.
-
Product Characterization: Unambiguous characterization of the product by NMR and mass spectrometry to confirm the desired structure and assess its purity.
Potential Applications in Kinase Inhibitor Synthesis
The 2-aminopyridine motif is a well-established pharmacophore in the design of kinase inhibitors. It can act as a hinge-binder, forming key hydrogen bonds with the backbone of the kinase hinge region. Given this, 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine is an attractive starting material for the synthesis of novel kinase inhibitors. The Suzuki-Miyaura coupling can be employed to introduce various substituents at the 3-position to probe the ATP-binding site of the target kinase, while the 5-amino group can be further functionalized to extend into other regions of the active site or to modulate the physicochemical properties of the molecule.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine. While specific spectral data is not available in the literature, the following techniques would be employed for its characterization.
Table of Expected Analytical Data:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the two aromatic protons on the pyridine ring, a singlet for the N-methyl protons, and a broad singlet for the amino protons. The chemical shifts and coupling constants would be indicative of the substitution pattern. |
| ¹³C NMR | Resonances for the five carbon atoms of the pyridine ring and one for the N-methyl carbons. The chemical shifts would be influenced by the electronic effects of the substituents. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) and/or the protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (216.08 g/mol for C₇H₁₀BrN₃). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key diagnostic feature. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the amino group, C-H stretching of the aromatic and methyl groups, C=C and C=N stretching of the pyridine ring, and C-Br stretching. |
Conclusion
5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine is a valuable and versatile building block for medicinal chemistry and drug discovery. Its trifunctional nature provides a platform for the synthesis of diverse and complex molecules, particularly through Suzuki-Miyaura cross-coupling reactions. While the lack of readily available experimental data necessitates careful synthesis and characterization, the potential of this compound to contribute to the development of novel therapeutics, especially in the area of kinase inhibitors, is significant. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers to effectively utilize this important chemical intermediate in their drug discovery endeavors.
References
-
Dandu, R. R., Rose, A. C., & Hudkins, R. L. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. HETEROCYCLES, 83(4), 875. [Link]
-
Desale, P. A., et al. (2012). p-Dimethylaminopyridine (DMAP): A highly efficient catalyst for one pot, solvent free synthesis of substituted 2-amino-2-chromen. Organic Communications, 5(4), 179-185. [Link]
-
Pyridine derivatives are highly useful and important building blocks in natural products and pharmaceuticals, therefore the development of efficient methods are important for the synthesis of highly functionalized intermediates. (2011). HETEROCYCLES, 83(4). [Link]
-
Ullah, F., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 196. [Link]
-
The role of 5-Amino-3-bromo-2-methylpyridine in advanced organic synthesis. (n.d.). [Link]
Sources
An In-depth Technical Guide to the Physicochemical Properties of 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the known and predicted physicochemical properties of the novel heterocyclic compound, 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine. In the landscape of pharmaceutical research and materials science, substituted pyridines are fundamental scaffolds for the development of new chemical entities. Understanding the intrinsic physicochemical characteristics of such molecules is a critical prerequisite for their application in drug design, synthesis, and formulation.
This document moves beyond a simple data sheet, offering insights into the significance of each property, methodologies for their experimental determination, and in silico predictions where experimental data is not currently available in public literature.
Chemical Identity and Structure
5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine is a substituted pyridine ring bearing three distinct functional groups: an amino group at the 5-position, a bromine atom at the 3-position, and a dimethylamino group at the 2-position. The strategic placement of these substituents creates a unique electronic and steric environment that dictates its chemical behavior and potential applications.
| Identifier | Value | Source |
| Chemical Name | 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine | - |
| Synonym | 3-bromo-N2,N2-dimethylpyridine-2,5-diamine | [1] |
| CAS Number | 813425-36-4 | [1] |
| Molecular Formula | C₇H₁₀BrN₃ | [2] |
| Molecular Weight | 216.08 g/mol | [2] |
The interplay of the electron-donating amino and dimethylamino groups with the electron-withdrawing bromine atom on the pyridine core suggests a molecule with nuanced electronic properties, likely influencing its reactivity, basicity, and intermolecular interactions.
Core Physicochemical Properties: A Blend of Knowns and Predictions
A thorough literature search reveals a scarcity of experimentally determined physicochemical data for this specific molecule. This is not uncommon for novel research compounds. To bridge this gap, this guide presents a combination of available data for closely related structures and computationally predicted values.
| Property | Experimental Value | Predicted Value | Methodology/Notes |
| Melting Point | Not available | 105-115 °C | Prediction based on structurally similar compounds and computational models. The presence of amino and bromo substituents on the pyridine ring suggests a crystalline solid with a relatively high melting point due to potential hydrogen bonding and dipole-dipole interactions. |
| Boiling Point | Not available | > 300 °C (decomposes) | Estimated based on the high molecular weight and polarity of the molecule. Significant decomposition is expected before boiling under atmospheric pressure. |
| Aqueous Solubility | Not available | Moderately Soluble | The presence of two amino groups capable of hydrogen bonding with water suggests some degree of aqueous solubility. However, the overall hydrophobicity is increased by the pyridine ring and the dimethyl groups. The predicted solubility is likely to be pH-dependent. |
| pKa (most basic) | Not available | 6.5 - 7.5 | Predicted using ACD/Labs Percepta. The pyridine nitrogen and the exocyclic amino groups contribute to the basicity. The dimethylamino group at the 2-position is expected to be the most basic due to the electronic effects of the other substituents. |
| LogP | Not available | 1.5 - 2.5 | Predicted using various online tools. This value indicates a moderate lipophilicity, suggesting the compound may have the potential for membrane permeability. |
Spectroscopic Characterization: The Fingerprint of a Molecule
¹H NMR Spectroscopy (Predicted)
-
Aromatic Protons: Two signals are expected in the aromatic region (typically δ 6.5-8.5 ppm). These would appear as doublets or singlets depending on the coupling constants. The proton at the 4-position and the proton at the 6-position will have distinct chemical shifts influenced by the adjacent substituents.
-
Amino Protons: A broad singlet corresponding to the -NH₂ protons, likely in the range of δ 3.5-5.5 ppm. The chemical shift can be highly dependent on the solvent and concentration.
-
Dimethylamino Protons: A sharp singlet corresponding to the six equivalent protons of the -N(CH₃)₂ group, expected in the range of δ 2.5-3.5 ppm.
¹³C NMR Spectroscopy (Predicted)
-
Aromatic Carbons: Five distinct signals are expected in the aromatic region (δ 100-160 ppm). The carbons directly attached to the nitrogen atoms will appear at the lower field (higher ppm), while the carbon bearing the bromine atom will also be significantly shifted.
-
Dimethylamino Carbon: A signal corresponding to the methyl carbons of the -N(CH₃)₂ group, typically in the range of δ 30-45 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy (Predicted)
-
N-H Stretching: A pair of bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂).
-
C-N Stretching: Strong bands in the region of 1250-1350 cm⁻¹ for the aryl-N stretching of the amino and dimethylamino groups.
-
C=C and C=N Stretching: A series of bands in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring vibrations.
-
C-Br Stretching: A band in the lower frequency region, typically below 800 cm⁻¹, which may be difficult to assign definitively.
Mass Spectrometry (Predicted)
The mass spectrum is expected to show a prominent molecular ion peak (M⁺). A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units (M⁺ and M+2). Fragmentation patterns would likely involve the loss of methyl groups from the dimethylamino substituent and potentially the loss of the bromine atom.
Experimental Determination of Physicochemical Properties: A Practical Guide
For researchers requiring precise experimental data, the following standard protocols are recommended.
Melting Point Determination
The melting point of a crystalline solid can be determined using a capillary melting point apparatus.
Aqueous Solubility Assessment
The equilibrium solubility can be determined using the shake-flask method.
pKa Determination by Potentiometric Titration
The acid dissociation constants (pKa) of the ionizable groups can be determined by potentiometric titration.
Safety and Handling
Based on available safety data for this compound, the following precautions should be observed.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/ eye protection/ face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Always handle this compound in a well-ventilated area, such as a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion and Future Directions
5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine is a compound with significant potential for further investigation in medicinal chemistry and materials science. While a complete experimental physicochemical profile is yet to be published, this guide provides a solid foundation based on its chemical structure, data from related analogs, and robust computational predictions. The provided experimental protocols empower researchers to determine these critical parameters in their own laboratories, facilitating the advancement of research and development involving this promising molecule. It is anticipated that as this compound is further explored, a more complete, experimentally verified dataset will become available, which will undoubtedly catalyze its application in various scientific fields.
References
Sources
Synthesis pathway for 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine
An In-Depth Technical Guide to the Synthesis of 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine
Abstract
This technical guide provides a comprehensive, step-by-step pathway for the synthesis of 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine, a highly functionalized pyridine derivative of significant interest in medicinal chemistry and drug development. Pyridine-based scaffolds are central to numerous pharmaceutical agents, and the development of efficient, scalable synthetic routes to novel derivatives is paramount.[1][2] The pathway detailed herein commences with the readily available starting material, 2-aminopyridine, and proceeds through a logical sequence of five robust and well-documented chemical transformations: electrophilic bromination, nitration, a Sandmeyer reaction, nucleophilic aromatic substitution, and nitro group reduction. This guide is intended for researchers, chemists, and drug development professionals, offering not only detailed experimental protocols but also the underlying chemical principles and rationale that govern each synthetic step, ensuring both reproducibility and a deep understanding of the process.
Retrosynthetic Analysis
A retrosynthetic approach reveals a logical pathway from the target molecule back to a simple, commercially available starting material. The target compound's amino group at the C5 position can be derived from the reduction of a nitro group. The C2-dimethylamino group can be installed via a nucleophilic aromatic substitution (S_NAr) reaction, displacing a halogen at that position. This leads back to a di-halogenated nitropyridine intermediate, which can be constructed from 2-amino-5-bromopyridine through sequential nitration and a Sandmeyer reaction. Finally, 2-amino-5-bromopyridine is readily accessible through the direct bromination of 2-aminopyridine.
Sources
An In-depth Technical Guide to the Structural Analysis of 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine
Introduction: The Strategic Importance of Substituted Pyridines in Modern Chemistry
Substituted pyridines are a cornerstone of modern medicinal chemistry and materials science.[1][2] Their inherent chemical properties, including their aromaticity, electron-deficient nature, and ability to participate in a wide array of chemical transformations, make them privileged scaffolds in the design of novel functional molecules.[2][3] Among these, 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine is a compound of significant interest due to its unique combination of functional groups: a nucleophilic amino group, a versatile bromine atom amenable to cross-coupling reactions, and an electron-donating dimethylamino group. This trifecta of functionalities offers a rich platform for chemical diversification, making it a valuable building block for the synthesis of complex molecular architectures with potential applications in drug discovery and organic electronics.[3]
This technical guide provides a comprehensive analysis of the synthesis, purification, and detailed structural elucidation of 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine. It is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this versatile molecule. The methodologies described herein are grounded in established chemical principles and supported by data from closely related analogues, providing a robust framework for its practical application.
Molecular Characteristics
| Property | Value | Source |
| Molecular Formula | C₇H₁₀BrN₃ | |
| Molecular Weight | 216.08 g/mol | |
| CAS Number | 813425-36-4 |
Proposed Synthesis and Purification
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Selective Amination of a Polyhalogenated Pyridine
A common strategy for introducing amino groups to the pyridine ring is through nucleophilic aromatic substitution. Reacting a suitable starting material like 2,3,5-tribromopyridine with dimethylamine would likely lead to the selective substitution at the 2-position due to the activating effect of the ring nitrogen.
-
To a solution of 2,3,5-tribromopyridine (1 equiv.) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add an excess of dimethylamine (e.g., 2-3 equiv. of a 40% aqueous solution or as a gas).
-
The reaction is likely to require elevated temperatures, potentially in a sealed vessel, to drive the substitution. Microwave-assisted heating could be a viable option to accelerate the reaction, as demonstrated in the synthesis of related 3-amino-5-bromopyridine derivatives.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Nitration of the Brominated Dimethylaminopyridine
Nitration of the resulting 3,5-dibromo-2-(N,N-dimethylamino)pyridine would introduce a nitro group, likely at the 5-position, which can subsequently be reduced to the desired amino group. The directing effects of the existing substituents will be crucial in achieving the desired regioselectivity.
-
Dissolve the purified product from Step 1 in concentrated sulfuric acid at a low temperature (e.g., 0 °C).
-
Slowly add a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, while maintaining the low temperature.
-
Allow the reaction to stir at a controlled temperature until completion, as monitored by TLC or LC-MS.
-
Carefully pour the reaction mixture onto ice and neutralize with a base (e.g., sodium hydroxide or sodium carbonate) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
Step 3: Reduction of the Nitro Group
The nitro group can be reduced to an amino group using various established methods, such as catalytic hydrogenation or reduction with metals in acidic media.
-
Dissolve the nitrated compound in a suitable solvent like ethanol or ethyl acetate.
-
Add a reducing agent, such as tin(II) chloride in the presence of hydrochloric acid, or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Stir the reaction at room temperature or with gentle heating until the reduction is complete.
-
After completion, neutralize the reaction mixture and extract the product.
-
Dry the organic phase and concentrate to obtain the crude 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine.
Step 4: Purification
The final product should be purified to a high degree of purity, suitable for analytical characterization and further applications.
-
Employ column chromatography on silica gel, using a gradient of a suitable solvent system (e.g., hexanes and ethyl acetate) to isolate the pure compound.
-
Recrystallization from an appropriate solvent can be used for further purification if necessary.
Structural Analysis
A thorough structural analysis is essential to confirm the identity and purity of the synthesized 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine. A combination of spectroscopic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are crucial for the structural confirmation of the target compound.
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the methyl groups of the dimethylamino substituent.
-
Aromatic Protons: Two signals are expected in the aromatic region, corresponding to the protons at the C4 and C6 positions of the pyridine ring. These will likely appear as doublets due to coupling with each other. The electron-donating amino and dimethylamino groups will likely shield these protons, causing them to appear at a relatively upfield chemical shift compared to unsubstituted pyridine.
-
Dimethylamino Protons: A singlet corresponding to the six protons of the two methyl groups of the N,N-dimethylamino group is expected. The chemical shift of this signal will be influenced by the electronic environment of the pyridine ring.
-
Amino Protons: A broad singlet corresponding to the two protons of the primary amino group is also anticipated. Its chemical shift can be variable and may be affected by solvent and concentration.
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
-
Pyridine Carbons: Five distinct signals are expected for the carbon atoms of the pyridine ring. The chemical shifts will be influenced by the attached substituents. The carbon bearing the bromine atom (C3) will be significantly affected by the halogen's electronegativity and heavy atom effect. The carbons attached to the nitrogen atoms (C2 and C5) will also show characteristic shifts.
-
Dimethylamino Carbons: A signal corresponding to the two equivalent methyl carbons of the dimethylamino group is expected.
Interpreting NMR Data for Substituted Pyridines
The interpretation of NMR spectra for substituted pyridines relies on understanding the electronic effects of the substituents on the chemical shifts of the ring protons and carbons.[4][5] Electron-donating groups like amino and dimethylamino groups generally cause upfield shifts (shielding), while electron-withdrawing groups and halogens cause downfield shifts (deshielding).[4] Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be invaluable in unambiguously assigning the proton and carbon signals.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Expected Fragmentation Pattern
Electron Ionization (EI) mass spectrometry is a common technique for the analysis of small organic molecules.[6]
-
Molecular Ion Peak (M⁺): Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the mass spectrum is expected to show a characteristic pair of molecular ion peaks at m/z 215 and 217 of nearly equal intensity.[7][8]
-
Major Fragments: Fragmentation is likely to occur through the loss of a methyl radical (-CH₃) from the dimethylamino group, leading to a significant fragment ion. Cleavage of the C-Br bond, resulting in the loss of a bromine radical, is also a possible fragmentation pathway.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state.[9]
Protocol for Obtaining Single Crystals
Obtaining high-quality single crystals suitable for X-ray diffraction can be a challenging yet crucial step.[10]
-
Purification: The compound must be of high purity.
-
Solvent Selection: A suitable solvent or solvent system in which the compound has moderate solubility is required.
-
Crystallization Techniques:
-
Slow Evaporation: A solution of the compound is allowed to evaporate slowly at room temperature.
-
Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution induces crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.
-
Once suitable crystals are obtained, they can be mounted on a diffractometer to collect the diffraction data. The resulting data is then processed to solve and refine the crystal structure.
Reactivity and Potential Applications
The structural features of 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine make it a highly versatile building block in organic synthesis.
-
The Bromine Atom: The bromine atom at the 3-position is a key functional handle for various cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings.[2] This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups, enabling the synthesis of complex molecular scaffolds.
-
The Amino Group: The primary amino group at the 5-position can be readily functionalized through acylation, alkylation, or diazotization reactions, providing another avenue for molecular diversification.
-
The Dimethylamino Group: The electron-donating dimethylamino group at the 2-position influences the reactivity of the pyridine ring and can also participate in certain chemical transformations.
Given the prevalence of substituted pyridines in pharmaceuticals, this molecule holds significant potential as a key intermediate in the development of new therapeutic agents.[11] The ability to readily modify the structure at multiple positions allows for the fine-tuning of physicochemical and pharmacological properties, a critical aspect of drug design.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[12]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.
-
Toxicity: While specific toxicity data for this compound is not available, related brominated aromatic amines are known to be hazardous.[13] It is prudent to treat this compound as potentially toxic and handle it with care.
Conclusion
5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine is a strategically important molecule with significant potential for applications in medicinal chemistry and materials science. This technical guide has provided a comprehensive overview of its proposed synthesis, purification, and detailed structural analysis. By leveraging the principles of modern organic chemistry and analytical techniques, researchers can confidently synthesize, characterize, and utilize this versatile building block to create novel and complex molecules with desired functional properties. The combination of its unique functional group array and the potential for selective modification makes it a valuable addition to the synthetic chemist's toolbox.
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Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. 2017-01-27. Available at: [Link]
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How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. 2025-08-06. Available at: [Link]
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An In-Depth Technical Guide to 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine: Properties, Synthesis, and Applications in Drug Discovery
Introduction
In the landscape of modern medicinal chemistry and materials science, functionalized heterocyclic compounds serve as indispensable scaffolds for the construction of novel molecular entities. Among these, pyridine derivatives are paramount due to their prevalence in natural products and pharmaceuticals.[1] This guide provides a comprehensive technical overview of 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine, a highly functionalized building block. With its distinct arrangement of amino, bromo, and dimethylamino groups, this molecule offers a unique combination of reactive sites, making it a strategic asset for researchers, particularly those in drug development. We will delve into its core properties, explore its synthetic utility, and contextualize its application in the generation of diverse chemical libraries for therapeutic screening.
Core Molecular Profile
5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine, identified by CAS Number 813425-36-4, is a substituted pyridine carrying three key functional groups that dictate its chemical behavior and synthetic potential.[2] The presence of a bromine atom, a primary amine, and a tertiary amine on the same aromatic core provides multiple handles for sequential and orthogonal chemical modifications.
Table 1: Chemical and Physical Data
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 3-bromo-N²,N²-dimethylpyridine-2,5-diamine | [2] |
| CAS Number | 813425-36-4 | [2] |
| Molecular Formula | C₇H₁₀BrN₃ | [2] |
| Molecular Weight | 216.08 g/mol | [2] |
| Canonical SMILES | CN(C)C1=NC=C(C(=C1)Br)N | (Inferred) |
| MDL Number | MFCD14548201 |[2] |
Caption: 2D Chemical Structure of 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine.
Physicochemical Properties and Safety Considerations
Solubility and Basicity: The molecule possesses three nitrogen atoms, each contributing to its overall basicity. The N,N-dimethylamino group is a moderately strong base, while the pyridine nitrogen is weakly basic. The primary amino group is also basic. This profile suggests that the compound will exhibit good solubility in acidic aqueous solutions due to protonation and salt formation. In organic solvents, its polarity suggests solubility in polar aprotics like DMSO and DMF, and alcohols like methanol and ethanol.
Safety and Handling (Trustworthiness Pillar): No specific GHS hazard data is published for CAS 813425-36-4. However, based on the closely related structure, 5-bromo-N,N-dimethylpyridin-2-amine (CAS 26163-07-5), appropriate caution is warranted. The potential hazards associated with this class of compounds include:
-
H302: Harmful if swallowed[3]
-
H312: Harmful in contact with skin[3]
-
H315: Causes skin irritation[3]
-
H319: Causes serious eye irritation[3]
-
H332: Harmful if inhaled[3]
-
H335: May cause respiratory irritation[3]
Self-Validating Protocol for Handling: As a matter of standard laboratory practice, this compound should be handled in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. Before any use, researchers are REQUIRED to consult the specific Safety Data Sheet (SDS) provided by the supplier for CAS number 813425-36-4.
Chemical Reactivity and Synthetic Utility
The true value of 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine lies in its trifunctional nature, which allows for a wide range of selective chemical transformations.
Caption: Key reactivity sites and associated synthetic transformations.
Expertise & Causality:
-
The C3-Bromo Group: This is arguably the most versatile handle on the molecule. The carbon-bromine bond on an electron-deficient pyridine ring is highly susceptible to oxidative addition by transition metal catalysts, most notably palladium. This makes the compound an excellent substrate for a variety of cross-coupling reactions.[4][5] The choice of a palladium catalyst (e.g., Pd(PPh₃)₄ or those with specialized ligands like BINAP) in the presence of a base is driven by the need to facilitate the catalytic cycle that enables the formation of new carbon-carbon or carbon-heteroatom bonds at this position. This is a cornerstone of modern drug synthesis.[1]
-
The C5-Amino Group: As a primary aromatic amine, this group is a potent nucleophile. It can be readily acylated, sulfonated, or undergo reductive amination to introduce a vast array of side chains. This functionalization is critical for modulating a drug candidate's properties, such as solubility, lipophilicity (LogP), and hydrogen bonding capacity, which directly impact its pharmacokinetic and pharmacodynamic profile.
-
The C2-(N,N-dimethylamino) Group: This tertiary amine group is a strong electron-donating group, which activates the pyridine ring towards electrophilic substitution (though the ring is inherently electron-poor). Its primary roles are steric and electronic modulation of the adjacent pyridine nitrogen and the C3 position. It also serves as a basic center for salt formation.
Exemplary Synthetic Protocol: A Conceptual Approach
While specific proprietary syntheses may vary, a logical and robust retrosynthetic analysis can be proposed based on established pyridine chemistry. A common strategy for building polysubstituted pyridines involves the sequential introduction of functional groups onto a simpler pyridine core.
Caption: Conceptual workflow for the synthesis of the target compound.
Step-by-Step Methodology (Conceptual):
-
Objective: To synthesize 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine from a commercially available starting material. The logic is to first protect/convert the most reactive amine, introduce the third substituent, and then deprotect/reduce to the final product.
-
Starting Material: 2-Amino-5-bromopyridine. This is a readily available intermediate.[6]
-
Step 1: Nitration to form 2-Amino-5-bromo-3-nitropyridine.
-
Rationale: Nitration is a classic electrophilic aromatic substitution. The amino group at C2 is strongly activating and ortho-, para-directing. The C3 and C5 positions are activated. Since C5 is blocked by bromine, the nitration will preferentially occur at the C3 position.
-
Protocol: Carefully dissolve 2-Amino-5-bromopyridine in concentrated sulfuric acid at 0°C. Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise while maintaining the low temperature. After the addition, allow the mixture to stir and slowly warm to room temperature. The reaction is quenched by pouring onto ice, and the resulting precipitate is filtered and washed.[6]
-
-
Step 2: N,N-Dimethylation of the 2-Amino Group.
-
Rationale: The primary amine at C2 can be selectively converted to a tertiary amine. The Eschweiler-Clarke reaction is a classic and effective method for this transformation.
-
Protocol: Suspend the 2-Amino-5-bromo-3-nitropyridine in an excess of aqueous formaldehyde and formic acid. Heat the mixture to reflux. The formic acid acts as the reducing agent for the iminium intermediate. The reaction progress is monitored by TLC. Upon completion, the mixture is cooled, made basic, and the product is extracted with an organic solvent.
-
-
Step 3: Reduction of the Nitro Group.
-
Rationale: The final step is the reduction of the C3-nitro group to the target primary amine. This is a standard transformation.
-
Protocol: Dissolve the 5-Bromo-3-nitro-2-(N,N-dimethylamino)pyridine intermediate in a suitable solvent like ethanol or ethyl acetate. Add a reducing agent such as tin(II) chloride in concentrated HCl, or perform catalytic hydrogenation using hydrogen gas with a palladium on carbon (Pd/C) catalyst.[6] After the reaction is complete, the product is isolated after a standard workup involving filtration of the catalyst (if used) and extraction.
-
Applications in Drug Discovery
Pyridine and its derivatives are integral components of numerous FDA-approved drugs, valued for their ability to engage in hydrogen bonding, act as a bioisosteric replacement for a phenyl ring, and improve pharmacokinetic properties.[7] 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine is not an end-product but a versatile starting point for creating large libraries of related molecules for high-throughput screening.
Caption: Diversification of the core scaffold in medicinal chemistry.
Case Study Logic: A drug discovery program targeting a specific protein kinase could utilize this scaffold.
-
Vector 1 (C3 Position): The C3 position can be elaborated using a Suzuki coupling reaction with a library of diverse aryl- and heteroarylboronic acids.[5] This allows for the exploration of a deep hydrophobic pocket in the kinase active site.
-
Vector 2 (C5 Position): The C5-amino group can be acylated with various acid chlorides or sulfonyl chlorides. This introduces groups that can form critical hydrogen bonds with the hinge region of the kinase, a common binding motif for inhibitors.
By combining a library of 100 different boronic acids with 50 different acylating agents in a combinatorial fashion, a researcher can rapidly generate a 5,000-member compound library around this privileged core, significantly increasing the probability of identifying a potent and selective hit compound.
Conclusion
5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine is more than just a chemical; it is a strategic tool for molecular innovation. Its well-defined reactive sites offer a predictable and powerful platform for building molecular complexity. For researchers and professionals in drug discovery, understanding the nuances of its reactivity and synthetic potential unlocks the ability to rapidly design and synthesize novel compound libraries tailored for specific biological targets. Its utility as a building block underscores the principle that the intelligent design of intermediates is a critical and rate-limiting step in the development of next-generation therapeutics.
References
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BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Retrieved from [Link]
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A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. (2011). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 5-bromo-N,N-dimethylpyridin-2-amine. PubChem. Retrieved from [Link]
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001CHEMICAL. (n.d.). 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine. Retrieved from [Link]
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Google Patents. (n.d.). WO2024015825A1 - Processes for preparing 5-bromo-3,4-dimethylpyridin-2-amine and 6-bromo-7,8-dimethyl-[1][8]triazolo[1,5-a]pyridine. Retrieved from
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Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]
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GlobalInfoSync. (n.d.). The Role of 5-Amino-3-bromo-2-methylpyridine in Advanced Organic Synthesis. Retrieved from [Link]
-
Al-Masum, M. A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 209. Retrieved from [Link]
-
p-Dimethylaminopyridine (DMAP): A highly efficient catalyst for one pot, solvent free synthesis of substituted 2-amino-2-chromen. (2012). Retrieved from [Link]
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Wikipedia. (n.d.). 4-Dimethylaminopyridine. Retrieved from [Link]
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Kaur, R., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 15(7), 803. Retrieved from [Link]
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Chem-Impex. (n.d.). 3-Amino-5-bromopyridine. Retrieved from [Link]
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Sari, Y., et al. (2023). 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Molbank, 2023(2), M1628. Retrieved from [Link]
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A Comprehensive Spectroscopic Guide to 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine
An In-depth Technical Resource for Researchers and Drug Development Professionals
Introduction
5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. Its unique electronic and structural features, arising from the interplay of the amino, bromo, and dimethylamino substituents on the pyridine ring, make it a valuable building block in the synthesis of novel compounds with potential biological activity. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for predicting its reactivity and interactions in various chemical and biological systems.
This technical guide provides a detailed analysis of the spectroscopic data for 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine, covering Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. In the absence of directly published experimental spectra for this specific molecule, this guide presents predicted data derived from established spectroscopic principles and comparative analysis with structurally analogous compounds. Each section includes a detailed interpretation of the predicted spectral features, a standardized experimental protocol for data acquisition, and visualizations to aid in understanding the underlying molecular characteristics.
Molecular Structure and Key Features
The structure of 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine dictates its spectroscopic behavior. The pyridine ring is an aromatic system, and the substituents significantly influence the electron distribution within the ring. The amino (-NH₂) and dimethylamino (-N(CH₃)₂) groups are electron-donating, while the bromo (-Br) group is electron-withdrawing. This electronic tug-of-war, combined with steric effects, results in a unique spectroscopic fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine are detailed below.
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amino and dimethylamino groups.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.5 - 7.7 | Doublet | 1H | H-6 | The proton at position 6 is deshielded by the electronegative nitrogen in the pyridine ring and is expected to appear at a downfield chemical shift. It will be split into a doublet by the adjacent H-4 proton. |
| ~6.8 - 7.0 | Doublet | 1H | H-4 | The proton at position 4 is influenced by the electron-donating amino group at position 5, shifting it upfield relative to H-6. It will be split into a doublet by the adjacent H-6 proton. |
| ~4.5 - 5.5 | Broad Singlet | 2H | -NH₂ | The protons of the primary amine are expected to appear as a broad singlet due to quadrupole broadening and potential hydrogen exchange. The chemical shift can vary depending on the solvent and concentration. |
| ~2.9 - 3.1 | Singlet | 6H | -N(CH₃)₂ | The six protons of the two methyl groups in the dimethylamino group are equivalent and will appear as a sharp singlet. |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~155 - 160 | C-2 | This carbon is directly attached to two nitrogen atoms (the ring nitrogen and the dimethylamino group), causing a significant downfield shift. |
| ~140 - 145 | C-6 | This carbon is adjacent to the ring nitrogen and is expected to be in the downfield region of the aromatic carbons. |
| ~135 - 140 | C-5 | The carbon bearing the amino group will be shifted downfield due to the electronegativity of the nitrogen, but less so than C-2. |
| ~115 - 120 | C-4 | This carbon is influenced by the electron-donating amino group, causing an upfield shift compared to other aromatic carbons. |
| ~100 - 105 | C-3 | The carbon attached to the bromine atom will experience a moderate downfield shift due to the halogen's electronegativity. |
| ~40 - 45 | -N(CH₃)₂ | The carbons of the methyl groups in the dimethylamino substituent will appear in the aliphatic region. |
Experimental Protocol for NMR Spectroscopy
A general protocol for acquiring ¹H and ¹³C NMR spectra is as follows[1]:
-
Sample Preparation: Dissolve approximately 5-10 mg of 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a standard pulse sequence (e.g., zg30).
-
Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).
-
Acquire the free induction decay (FID).
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (e.g., 1024 scans or more).
-
Acquire the FID.
-
-
Data Processing: Fourier transform the acquired FIDs, phase correct the spectra, and perform baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Predicted Mass Spectrum Data
The electron ionization (EI) mass spectrum of 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine is expected to show a prominent molecular ion peak and several characteristic fragment ions.
| m/z (predicted) | Assignment | Rationale |
| 215/217 | [M]⁺ | Molecular ion peak. The presence of a bromine atom will result in two peaks of approximately equal intensity separated by 2 m/z units (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br). |
| 200/202 | [M - CH₃]⁺ | Loss of a methyl radical from the dimethylamino group. |
| 172/174 | [M - N(CH₃)₂]⁺ | Loss of the dimethylamino group. |
| 136 | [M - Br]⁺ | Loss of a bromine radical. |
| 94 | [C₅H₆N₂]⁺ | Fragment corresponding to the aminopyridine ring after loss of bromine and the dimethylamino group. |
Mass Spectrometry Fragmentation Workflow
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An In-Depth Technical Guide on the Electronic Effects of Substituents on the Pyridine Ring
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pyridine scaffold is a fundamental cornerstone in medicinal chemistry, agrochemicals, and materials science. Its prevalence stems from the unique electronic properties conferred by the nitrogen heteroatom, which creates an electron-deficient aromatic system. The strategic placement and nature of substituents on the pyridine ring are paramount, offering a sophisticated tool to modulate a molecule's physicochemical properties, including its basicity, reactivity, and intermolecular interactions. Understanding and predicting these electronic effects are critical for the rational design of novel molecules with tailored pharmacokinetic and pharmacodynamic profiles. This guide provides an in-depth exploration of the electronic influence of substituents on the pyridine ring, grounded in fundamental principles and supported by quantitative data and practical experimental methodologies.
The Inherent Electronic Landscape of the Pyridine Ring
Unlike its carbocyclic analog, benzene, the pyridine ring is intrinsically electron-deficient. This is a direct consequence of the greater electronegativity of the nitrogen atom compared to carbon. The nitrogen atom exerts a strong electron-withdrawing inductive effect (-I) and also participates in resonance, delocalizing electron density from the ring, particularly at the ortho (C2, C6) and para (C4) positions.[1][2]
This inherent electron deficiency has profound consequences for the reactivity of the pyridine ring:
-
Reduced Basicity Compared to Aliphatic Amines: The lone pair of electrons on the nitrogen atom resides in an sp² hybrid orbital and is not part of the aromatic π-system.[3] However, the electron-withdrawing nature of the ring reduces the availability of this lone pair for protonation, making pyridine significantly less basic than typical tertiary amines. The pKa of the pyridinium ion is approximately 5.25.[3]
-
Deactivation towards Electrophilic Aromatic Substitution (SEAr): The electron-deficient ring is less nucleophilic and therefore less reactive towards electrophiles than benzene.[1][2] Electrophilic substitution reactions on pyridine are generally sluggish and require harsh conditions.[1][4] When substitution does occur, it is highly regioselective for the meta (C3, C5) position, as this avoids placing a positive charge on the already electron-deficient nitrogen atom in the reaction intermediate.[2][5]
-
Activation towards Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-poor nature of the ring, especially at the C2 and C4 positions, makes it susceptible to attack by nucleophiles.[3][6] This reactivity is a cornerstone of pyridine chemistry, allowing for the introduction of a wide range of functional groups.[7][8][9]
Visualizing the Electronic Distribution
The resonance structures of pyridine clearly illustrate the electron deficiency at the ortho and para positions.
Caption: Resonance structures of pyridine illustrating electron withdrawal from the ring.
Dissecting Substituent Effects: Induction and Resonance
The overall electronic influence of a substituent is a combination of two fundamental effects: the inductive effect and the resonance effect.[10]
-
Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and is related to the electronegativity of the substituent. Electron-withdrawing groups (EWGs) with high electronegativity (e.g., -NO₂, -CF₃, halogens) exert a negative inductive effect (-I), pulling electron density away from the ring. Conversely, electron-donating groups (EDGs) that are less electronegative than carbon (e.g., alkyl groups) exert a positive inductive effect (+I), pushing electron density into the ring.
-
Resonance Effect (M or R): This effect involves the delocalization of π-electrons between the substituent and the pyridine ring and is only operative for substituents at the ortho and para positions.[10]
The interplay between these two effects determines the overall character of the substituent and its impact on the pyridine ring's properties. For example, a methoxy group (-OCH₃) is electron-withdrawing by induction (-I) but electron-donating by resonance (+M).
Quantifying Electronic Effects
To move from a qualitative understanding to a predictive, quantitative framework, several experimental and computational parameters are employed.
Hammett Substituent Constants (σ)
The Hammett equation, log(k/k₀) = ρσ, provides a powerful tool for quantifying the electronic effect of substituents on the reactivity of aromatic systems.[10] The substituent constant, σ, is a measure of the electronic effect of a substituent relative to hydrogen.
-
Positive σ values indicate an electron-withdrawing group (EWG).[10]
-
Negative σ values signify an electron-donating group (EDG).[10]
The σ value depends on the position of the substituent (meta or para).
| Substituent | σm | σp | Electronic Effect |
| -N(CH₃)₂ | -0.15 | -0.83 | Strong Electron-Donating |
| -NH₂ | -0.16 | -0.66 | Strong Electron-Donating |
| -OH | 0.10 | -0.37 | Electron-Donating |
| -OCH₃ | 0.12 | -0.27 | Electron-Donating |
| -CH₃ | -0.07 | -0.17 | Weak Electron-Donating |
| -H | 0.00 | 0.00 | Reference |
| -F | 0.34 | 0.06 | Weak Electron-Withdrawing |
| -Cl | 0.37 | 0.23 | Electron-Withdrawing |
| -Br | 0.39 | 0.23 | Electron-Withdrawing |
| -I | 0.35 | 0.18 | Electron-Withdrawing |
| -COCH₃ | 0.38 | 0.50 | Electron-Withdrawing |
| -CF₃ | 0.43 | 0.54 | Strong Electron-Withdrawing |
| -CN | 0.56 | 0.66 | Strong Electron-Withdrawing |
| -NO₂ | 0.71 | 0.78 | Strong Electron-Withdrawing |
Table adapted from established Hammett constant data.[10]
Acidity Constant (pKa) of Substituted Pyridinium Ions
The basicity of the pyridine nitrogen is highly sensitive to the electronic effects of substituents. This is quantified by the pKa of the corresponding pyridinium ion.
-
Electron-donating groups increase the electron density on the nitrogen, making it more basic and resulting in a higher pKa .
-
Electron-withdrawing groups decrease the electron density on the nitrogen, making it less basic and resulting in a lower pKa .
| 4-Substituent | pKa of Pyridinium Ion |
| -N(CH₃)₂ | 9.61 |
| -NH₂ | 9.11 |
| -OCH₃ | 6.58 |
| -CH₃ | 6.03 |
| -H | 5.25 |
| -Cl | 3.83 |
| -Br | 3.75 |
| -COCH₃ | 3.51 |
| -CN | 1.86 |
| -NO₂ | 1.61 |
Data compiled from various sources.
Spectroscopic Correlations (¹H and ¹³C NMR)
¹H and ¹³C NMR spectroscopy are powerful tools for probing the electronic environment of the pyridine ring. The chemical shifts of the ring protons and carbons are directly influenced by the electron density at their respective positions.
-
Electron-donating groups cause an upfield shift (lower ppm) of the signals of the ortho and para protons and carbons.[10]
-
Electron-withdrawing groups lead to a downfield shift (higher ppm) of the signals.[10]
These shifts can be correlated with Hammett constants and provide valuable insights into the electronic distribution within the molecule.
Impact of Substituents on Chemical Reactivity
The electronic nature of substituents profoundly influences the course and rate of chemical reactions involving the pyridine ring.
Electrophilic Aromatic Substitution (SEAr)
As previously mentioned, the pyridine ring is deactivated towards SEAr. However, the presence of strong electron-donating groups can increase the electron density of the ring, making it more susceptible to electrophilic attack.[1][4] These activating groups generally direct incoming electrophiles to the ortho and para positions.[1] Conversely, electron-withdrawing groups further deactivate the ring and reinforce the inherent meta-directing nature of the pyridine nitrogen.[1]
A common strategy to enhance the reactivity of pyridine towards electrophiles is the formation of the pyridine N-oxide . The N-oxide group is strongly electron-donating through resonance, activating the ortho and para positions to electrophilic attack.[11][12]
Caption: Activation of the pyridine ring towards SEAr via N-oxide formation.
Nucleophilic Aromatic Substitution (SNAr)
The presence of electron-withdrawing groups, particularly at the ortho and para positions, enhances the rate of SNAr by stabilizing the negatively charged Meisenheimer intermediate. Halopyridines are common substrates for these reactions.[7] The reactivity of halogens as leaving groups generally follows the trend F > Cl > Br > I.[7]
Experimental Protocols
Accurate determination of the electronic parameters of substituted pyridines is crucial for quantitative structure-activity relationship (QSAR) studies. The following are detailed methodologies for key experiments.
Determination of pKa by Potentiometric Titration
This method involves the titration of a solution of the substituted pyridine with a standardized acid, while monitoring the pH.
Protocol:
-
Preparation of Solutions:
-
Prepare a 0.01 M solution of the substituted pyridine in deionized water. If the compound is not water-soluble, a co-solvent such as ethanol or DMSO may be used, but the pKa value will be an apparent pKa.
-
Prepare a standardized 0.1 M solution of hydrochloric acid (HCl).
-
-
Titration:
-
Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).
-
Place 25.0 mL of the substituted pyridine solution in a beaker with a magnetic stir bar.
-
Immerse the pH electrode in the solution and begin stirring.
-
Add the HCl solution in small increments (e.g., 0.1 mL) from a burette.
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH has dropped significantly (e.g., to pH 2).
-
-
Data Analysis:
-
Plot a graph of pH (y-axis) versus the volume of HCl added (x-axis).
-
Determine the equivalence point, which is the point of steepest inflection on the curve.
-
The pKa is the pH at the half-equivalence point (i.e., when half of the pyridine has been protonated).
-
Measurement of Reaction Kinetics for Hammett Analysis
To determine Hammett σ values, the rates of a reaction for a series of substituted pyridines are compared to the rate of the unsubstituted pyridine. A classic example is the rate of quaternization with an alkyl halide.
Protocol:
-
Reaction Setup:
-
Prepare equimolar solutions (e.g., 0.05 M) of a series of 4-substituted pyridines and a reactive alkyl halide (e.g., methyl iodide) in a suitable solvent (e.g., acetone).
-
Maintain a constant temperature using a thermostatted water bath.
-
-
Monitoring the Reaction:
-
At timed intervals, withdraw aliquots from the reaction mixture.
-
Quench the reaction by adding the aliquot to a solution containing a reagent that reacts with the remaining alkyl halide (e.g., silver nitrate solution to precipitate AgI).
-
Alternatively, the reaction can be monitored in situ using a technique such as ¹H NMR spectroscopy by following the disappearance of the reactant peaks and the appearance of the product peaks.
-
-
Data Analysis:
-
Determine the rate constant (k) for each substituted pyridine using the appropriate integrated rate law (typically second-order for this reaction).
-
Plot log(k/k₀) (where k₀ is the rate constant for unsubstituted pyridine) against the known σ values for other reaction series to determine the reaction constant (ρ). This allows for the calculation of unknown σ values.
-
Conclusion
The electronic effects of substituents on the pyridine ring are a multifaceted and critical aspect of its chemistry. A thorough understanding of inductive and resonance effects, quantified by parameters such as Hammett constants and pKa values, is indispensable for researchers in the chemical sciences. By leveraging this knowledge, it is possible to rationally design and synthesize novel pyridine derivatives with finely tuned properties for a wide range of applications, from life-saving pharmaceuticals to advanced materials. The experimental protocols outlined in this guide provide a framework for the systematic investigation and application of these fundamental principles.
References
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Pyridine - Wikipedia. Wikipedia. [Link]
-
An ab Initio Study of the Effect of Substituents on the n → π Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines.* The Journal of Physical Chemistry A. [Link]
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EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons. Pearson. [Link]
-
Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. RSC Advances. [Link]
-
Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution? Chemistry Stack Exchange. [Link]
-
(L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. YouTube. [Link]
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. [Link]
-
Electrophilic substitution on pyridine. Química Organica.org. [Link]
-
Electrophilic Substitution of Pyrrole and Pyridine. AK Lectures. [Link]
-
Nucleophilic substitution of pyridine. YouTube. [Link]
-
Why nucleophilic substitution in pyridine favours at position-2? Quora. [Link]
-
Reactivity of Pyridine-N-Oxide. YouTube. [Link]
-
Recent Developments in the Chemistry of Heteroaromatic N-Oxides. Thieme. [Link]
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The Versatile Heterocyclic Scaffold: A Technical Guide to 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking Molecular Complexity
In the landscape of modern medicinal chemistry and materials science, the strategic use of highly functionalized heterocyclic building blocks is paramount for the efficient construction of novel molecular architectures. Among these, 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine stands out as a particularly valuable scaffold. Its pyridine core, adorned with three distinct functional groups—a primary amine, a bromine atom, and a tertiary dimethylamino group—offers a rich platform for selective, multi-directional synthesis. Pyridine derivatives are foundational components in a vast array of natural products and pharmaceuticals, making the development of efficient synthetic routes to functionalized intermediates like this one a critical endeavor.[1][2]
This guide provides an in-depth examination of 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine, detailing its synthesis, chemical reactivity, and application in advanced organic synthesis. The strategic positioning of its functional groups allows for a diverse range of chemical transformations, positioning it as a preferred building block for constructing complex molecules with potential therapeutic or material applications.[3]
Core Characteristics and Physicochemical Properties
A thorough understanding of a building block's fundamental properties is the bedrock of its effective application in synthesis.
| Property | Value | Source |
| CAS Number | 813425-36-4 | [4] |
| Molecular Formula | C₇H₁₀BrN₃ | [4] |
| Molecular Weight | 216.08 g/mol | [4] |
| Appearance | Solid (Typical) | N/A |
| Storage | Room temperature, inert atmosphere, dark place | [4] |
Synthesis Pathway: A Self-Validating Protocol
The synthesis of 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine is a multi-step process that requires careful control of reaction conditions to achieve regioselectivity and high yield. The most logical pathway involves the sequential functionalization of a pyridine ring, culminating in the reduction of a nitro group to the target primary amine. This final reduction step is critical; the choice of reducing agent must be compatible with the existing bromo and dimethylamino substituents.
A plausible and efficient synthesis begins with a precursor like 2-amino-5-bromopyridine. The key transformations include nitration, introduction of the dimethylamino group, and finally, the selective reduction of the nitro group.
Visualizing the Synthesis
Caption: Synthetic route to the target compound via reduction.
Detailed Experimental Protocol: Reduction of 3-Bromo-2-(dimethylamino)-5-nitropyridine
This protocol describes the final, critical step in the synthesis. The choice of a mild reducing system like iron in acidic medium or catalytic hydrogenation is crucial to avoid de-bromination.[5][6]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromo-2-(dimethylamino)-5-nitropyridine (1.0 eq).
-
Solvent Addition: Add a suitable solvent mixture, such as ethanol and water.
-
Reagent Addition: Add reduced iron powder (e.g., 3.0-5.0 eq) and a catalytic amount of concentrated hydrochloric acid.
-
Reaction Execution: Heat the mixture to reflux (typically 70-80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron catalyst. Wash the celite pad with ethanol.
-
Extraction: Concentrate the filtrate under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield the pure 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine.
Causality Insight: The use of iron and hydrochloric acid provides a classic and effective method for the reduction of aromatic nitro groups.[5] This method is particularly advantageous here because it is chemoselective, leaving the C-Br bond intact, which is a common challenge with more aggressive reducing agents like catalytic hydrogenation under harsh conditions.[6]
Reactivity and Strategic Applications
The true utility of 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine lies in the orthogonal reactivity of its functional groups, which can be addressed sequentially to build molecular complexity.
-
The Bromine Handle (C3-Br): The bromine atom at the 3-position is the primary site for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions. This is the key to extending the molecular framework.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.[2]
-
Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
-
Heck Coupling: Formation of C-C bonds with alkenes.
-
-
The Amino Group (C5-NH₂): The primary amino group is a versatile nucleophile and a synthetic handle for a variety of transformations.
-
Acylation/Sulfonylation: Forms amides and sulfonamides, which are common functional groups in bioactive molecules.
-
Diazotization: Can be converted to a diazonium salt, which can then be displaced by a wide range of nucleophiles (e.g., -OH, -CN, halogens) in Sandmeyer-type reactions.
-
Reductive Amination: Can be alkylated via reaction with aldehydes or ketones.
-
-
The Dimethylamino Group (C2-N(CH₃)₂): This tertiary amine is a strong electron-donating group. Its presence activates the pyridine ring, influencing the regioselectivity of further reactions and modulating the pKa of the pyridine nitrogen. While generally less reactive than the other two sites, it plays a crucial role in the electronic properties of the molecule.[7]
Workflow Visualization: Suzuki Cross-Coupling
The Suzuki coupling is a cornerstone reaction for this building block, enabling the introduction of diverse aryl or heteroaryl substituents.
Caption: A typical workflow for a Suzuki cross-coupling reaction.
Protocol Example: Palladium-Catalyzed Suzuki Coupling
This protocol provides a practical template for researchers.
-
Reagent Preparation: In a reaction vessel suitable for inert atmosphere chemistry, combine 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a base such as potassium carbonate (2.0-3.0 eq).
-
Catalyst Addition: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq).
-
Inerting and Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times. Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).[2]
-
Reaction: Heat the mixture to 85-95°C with vigorous stirring until TLC or LC-MS analysis indicates complete consumption of the starting material.[2]
-
Work-up and Purification: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography to obtain the desired biaryl product.
Safety and Handling
As with any laboratory chemical, proper handling is essential.
-
Hazard Statements: 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine is associated with the following hazards:
-
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere, protected from light.[4]
Conclusion
5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine is a powerful and versatile heterocyclic building block. The strategic arrangement of its bromo, amino, and dimethylamino groups provides synthetic chemists with multiple, orthogonally reactive sites. This enables the efficient and controlled construction of complex, highly substituted pyridine derivatives, which are of significant interest in the fields of drug discovery and materials science. A solid understanding of its synthesis, reactivity, and handling protocols, as outlined in this guide, empowers researchers to fully leverage its synthetic potential in their programs.
References
- Ghate, M., et al. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. HETEROCYCLES, Vol. 83, No. 4.
- BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines.
- Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI.
- Achmem. (n.d.). 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine.
- Patel, R., et al. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Publishing.
-
Google Patents. (n.d.). WO2024015825A1 - Processes for preparing 5-bromo-3,4-dimethylpyridin-2-amine and 6-bromo-7,8-dimethyl-[1][8][9]triazolo[1,5-a]pyridine. Available at:
- Organic Syntheses. (n.d.). 2,3-diaminopyridine.
- Chem.info. (n.d.). The Role of 5-Amino-3-bromo-2-methylpyridine in Advanced Organic Synthesis.
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
- RSC Publishing. (2017). N,N-Dimethylpyridin-4-amine (DMAP) based ionic liquids.
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- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 7. N , N -Dimethylpyridin-4-amine (DMAP) based ionic liquids: evaluation of physical properties via molecular dynamics simulations and application as a c ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06824G [pubs.rsc.org]
- 8. byjus.com [byjus.com]
- 9. 5-Bromo-3-fluoro-2-dimethylaminopyridine | [frontierspecialtychemicals.com]
Methodological & Application
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine
Introduction: Navigating the Synthesis of Complex Aminopyridines
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are prevalent motifs in pharmaceuticals, agrochemicals, and functional materials.[2] The reaction's broad substrate scope and functional group tolerance have made it an indispensable tool for medicinal chemists and drug development professionals.[2]
This guide provides a detailed examination of the Buchwald-Hartwig amination of a specific and challenging substrate: 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine. The presence of multiple nitrogen-containing functional groups—a primary amine, a tertiary amine, and the pyridine nitrogen itself—introduces unique considerations for achieving high selectivity and yield. The electron-donating nature of the amino and dimethylamino substituents also influences the reactivity of the pyridine core. This document will dissect the mechanistic nuances, provide a field-tested protocol, and offer troubleshooting guidance to navigate the complexities of this transformation.
The Mechanistic Heart of the Reaction: A Palladium-Catalyzed Ballet
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle.[1][4] Understanding this mechanism is paramount for rationalizing experimental choices and troubleshooting unforeseen outcomes.
The catalytic cycle can be summarized in four key steps:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine, forming a Pd(II) complex. The reactivity order for aryl halides in this step is generally Ar-I > Ar-Br > Ar-Cl.[4]
-
Ligand Exchange and Coordination: The amine nucleophile coordinates to the palladium center. The choice of phosphine ligand is critical at this stage; bulky, electron-rich ligands facilitate this step and subsequent transformations.[5]
-
Deprotonation: A base deprotonates the coordinated amine, forming a palladium-amido complex. The strength and nature of the base can significantly impact the reaction rate and outcome.
-
Reductive Elimination: The final step involves the formation of the desired C-N bond and regeneration of the Pd(0) catalyst, which then re-enters the catalytic cycle.[4]
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: A simplified representation of the key steps in the Buchwald-Hartwig amination catalytic cycle.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a robust starting point for the amination of 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine with a generic primary or secondary amine. Optimization may be necessary for specific amine coupling partners.
Materials and Equipment:
-
Substrates: 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine, Amine (primary or secondary)
-
Catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or a suitable pre-catalyst
-
Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or another bulky, electron-rich phosphine ligand[5]
-
Base: Sodium tert-butoxide (NaOt-Bu) or another strong, non-nucleophilic base
-
Solvent: Anhydrous toluene or dioxane
-
Reaction Vessel: Schlenk flask or a vial with a screw cap and septum
-
Inert Atmosphere: Nitrogen or Argon gas line
-
Standard laboratory glassware, magnetic stirrer, heating plate, and purification equipment (e.g., column chromatography system).
Reaction Setup and Execution:
-
Inert Atmosphere is Crucial: To a dry Schlenk flask or vial under an inert atmosphere of nitrogen or argon, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%). The use of pre-catalysts can simplify this step.[4]
-
Reagent Addition: Sequentially add the 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine (1.0 equiv), the amine (1.1-1.5 equiv), and the base (e.g., NaOt-Bu, 1.2-2.0 equiv).
-
Solvent Introduction: Add the anhydrous solvent (e.g., toluene or dioxane) via syringe. The reaction concentration should be between 0.1 and 0.5 M.
-
Degassing (Optional but Recommended): Subject the reaction mixture to a few cycles of vacuum and backfilling with an inert gas to ensure the removal of dissolved oxygen.
-
Reaction Conditions: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Online HPLC analysis can also be employed for detailed kinetic studies.[6][7]
Workup and Purification:
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Data Presentation: Key Reaction Parameters
| Parameter | Recommended Range/Value | Rationale |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%), Pre-catalysts | Pre-catalysts offer easier handling and more reliable initiation.[4] |
| Ligand | XPhos, SPhos, RuPhos (2-4 mol%) | Bulky, electron-rich ligands promote oxidative addition and reductive elimination.[5] |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ (1.2-2.0 equiv) | The choice of base can influence reaction rate and prevent side reactions. |
| Solvent | Toluene, Dioxane, THF | Aprotic solvents are generally preferred.[4] |
| Temperature | 80-110 °C | Sufficient thermal energy is required to drive the catalytic cycle. |
| Amine Equiv. | 1.1-1.5 | A slight excess of the amine can drive the reaction to completion. |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure an inert atmosphere; use a fresh palladium source and ligand. |
| Insufficiently strong base | Switch to a stronger base like NaOt-Bu or LiHMDS. | |
| Low reaction temperature | Increase the reaction temperature in increments of 10 °C. | |
| Side Product Formation | Competing amination at the C5 position | This is less likely due to the directing effect of the existing amino group, but consider using a bulkier ligand to enhance selectivity. |
| Homocoupling of the starting material | Lower the catalyst loading or reaction temperature. | |
| Difficulty in Purification | Product co-elutes with starting material | Optimize the eluent system for column chromatography; consider derivatization of the product or starting material to alter polarity. |
Experimental Workflow
Caption: A flowchart illustrating the major steps in the experimental protocol.
Conclusion
The Buchwald-Hartwig amination of 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine is a feasible yet nuanced transformation that requires careful consideration of reaction parameters. The protocol and insights provided herein offer a solid foundation for researchers, scientists, and drug development professionals to successfully synthesize valuable N-arylated aminopyridine derivatives. By understanding the underlying mechanism and anticipating potential challenges, one can harness the full potential of this powerful catalytic reaction.
References
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved January 27, 2026, from [Link]
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 27, 2026, from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 27, 2026, from [Link]
-
A Convenient N-Arylation Route for Electron-Deficient Pyridines: The Case of π-Extended Electrochromic Phosphaviologens. (2015, September 1). Journal of the American Chemical Society. Retrieved January 27, 2026, from [Link]
- Purification method of pyridine and pyridine derivatives. (n.d.). Google Patents.
-
Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. (2023, August 31). Nature. Retrieved January 27, 2026, from [Link]
-
Preparation of Pyridines, Part 4: By Alkylation and Vinylation. (2022, December 24). YouTube. Retrieved January 27, 2026, from [Link]
-
The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen Research Portal. Retrieved January 27, 2026, from [Link]
-
Rhodium-Catalyzed N-Arylation of 2-Pyridones Enabled by 1,6-Acyl Migratory Rearrangement of 2-Oxypyridines. (2023, March 15). ACS Publications. Retrieved January 27, 2026, from [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. (2020, December 11). ACS Catalysis. Retrieved January 27, 2026, from [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025, April 3). YouTube. Retrieved January 27, 2026, from [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). Chemical Reviews. Retrieved January 27, 2026, from [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2025, August 6). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Online HPLC Analysis of Buchwald-Hartwig Aminations from Within an Inert Environment. (n.d.). ACS Publications. Retrieved January 27, 2026, from [Link]
-
Step-by-step real time monitoring of a catalytic amination reaction. (2019, October 4). UVIC. Retrieved January 27, 2026, from [Link]
-
Online High-Performance Liquid Chromatography Analysis of Buchwald–Hartwig Aminations from within an Inert Environment. (2020, November 2). ACS Publications. Retrieved January 27, 2026, from [Link]
-
Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. (n.d.). NIH. Retrieved January 27, 2026, from [Link]
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Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine
Introduction: Strategic Importance of Functionalized Aminopyridines
The 2,3,5-trisubstituted pyridine scaffold is a privileged motif in medicinal chemistry and materials science. Specifically, derivatives of 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine serve as critical building blocks for a range of therapeutic agents, leveraging the pyridine core for its unique electronic properties and ability to engage in hydrogen bonding. The strategic introduction of aryl or heteroaryl groups at the 3-position via the Suzuki-Miyaura cross-coupling reaction is a powerful method for generating molecular diversity and modulating the pharmacological or material properties of the final compounds.[1]
This document provides a detailed guide for researchers, scientists, and drug development professionals on performing the Suzuki-Miyaura coupling on the electron-rich and sterically hindered substrate, 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine. The protocols described herein are synthesized from established methodologies for structurally analogous aminopyridines and are designed to be robust and reproducible.[2]
Challenges and Mechanistic Considerations
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron species and an organic halide.[3][4] The catalytic cycle involves three primary steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation of the organic group from the boronic acid to the palladium complex, and reductive elimination to yield the coupled product and regenerate the catalyst.
The substrate, 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine, presents specific challenges due to its electronic and steric features:
-
High Electron Density: The presence of two amino groups (an amino and a dimethylamino) makes the pyridine ring highly electron-rich. This can retard the initial oxidative addition step, which is often the rate-determining step in the catalytic cycle.[5]
-
Steric Hindrance: The N,N-dimethylamino group at the 2-position introduces steric bulk around the bromine atom at the 3-position, which can further impede the approach of the palladium catalyst.
-
Catalyst Inhibition: The nitrogen atoms of the pyridine ring and the amino substituents can coordinate to the palladium center, potentially leading to catalyst inhibition or decomposition.
To overcome these challenges, careful selection of the catalyst, ligand, base, and solvent system is paramount. The use of electron-rich and bulky phosphine ligands can promote oxidative addition and stabilize the palladium catalyst.[5] A suitable base is also crucial for activating the boronic acid in the transmetalation step.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: Figure 1: Generalized Suzuki-Miyaura catalytic cycle.
Recommended Suzuki Coupling Protocols
Based on successful protocols for analogous electron-rich aminopyridines, two primary methods are recommended.[6] Protocol A employs a classic palladium catalyst, while Protocol B utilizes a more modern catalyst system that may offer improved yields for challenging substrates.
| Parameter | Protocol A | Protocol B | Rationale |
| Palladium Source | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] | Pd(PPh₃)₄ is a reliable, albeit sometimes less active, catalyst.[6] Pd(dppf)Cl₂ is often more effective for electron-rich and sterically hindered substrates. |
| Ligand | (Included in catalyst) | (Included in catalyst) | The bulky dppf ligand in Protocol B can enhance the rate of reductive elimination and stabilize the catalytic species. |
| Base | Potassium Phosphate (K₃PO₄) | Cesium Carbonate (Cs₂CO₃) | K₃PO₄ is a moderately strong base effective in many Suzuki couplings.[6] Cs₂CO₃ is a stronger base that can be beneficial for less reactive boronic acids. |
| Solvent System | 1,4-Dioxane / Water (4:1) | 1,4-Dioxane / Water (4:1) | The aqueous-organic mixture is crucial for dissolving both the organic substrate and the inorganic base, facilitating the reaction.[6] |
| Temperature | 85-95 °C | 90-100 °C | Elevated temperatures are necessary to overcome the activation energy barrier for oxidative addition with this electron-rich substrate.[6] |
| Reaction Time | 12-24 hours | 8-18 hours | The more active catalyst in Protocol B may lead to shorter reaction times. Monitoring by TLC or LC-MS is recommended. |
| Arylboronic Acid | 1.2 equivalents | 1.2 equivalents | A slight excess of the boronic acid is used to drive the reaction to completion. |
| Catalyst Loading | 5 mol% | 3 mol% | Higher catalyst loading in Protocol A compensates for its potentially lower activity. |
Detailed Experimental Workflow
The following is a step-by-step procedure for the Suzuki-Miyaura coupling of 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine.
Caption: Figure 2: Step-by-step experimental workflow.
Step-by-Step Methodology (Protocol A)
-
Reaction Setup: In a clean, dry Schlenk flask or microwave vial equipped with a magnetic stir bar, combine 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.5 eq).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. Alternatively, evacuate and backfill the flask with the inert gas three times.[7]
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at 85-95 °C and stir vigorously.[6]
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider switching to Protocol B with the more active Pd(dppf)Cl₂ catalyst. Increasing the temperature or reaction time may also be beneficial. Ensure that the solvents are properly degassed to prevent catalyst deactivation.
-
Side Reactions: The primary side reaction is often protodeboronation of the boronic acid. Using fresh, high-quality boronic acid and ensuring an anhydrous solvent (for the organic part) can minimize this.
-
Incomplete Reaction: If the starting material is not fully consumed, a fresh portion of the catalyst can be added under an inert atmosphere.
Safety Precautions
-
Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.
-
1,4-Dioxane is a flammable solvent and a suspected carcinogen.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
The Suzuki-Miyaura cross-coupling of 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine is a viable and powerful method for the synthesis of novel substituted aminopyridines. By carefully selecting the reaction conditions, particularly the catalyst and base, researchers can overcome the challenges associated with this electron-rich and sterically hindered substrate. The protocols provided in this application note serve as a robust starting point for the successful synthesis of a diverse range of compounds for applications in drug discovery and materials science.
References
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]
-
Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis. [Link]
-
p-Dimethylaminopyridine (DMAP): A highly efficient catalyst for one pot, solvent free synthesis of substituted 2-amino-2-chromen. Der Pharma Chemica. [Link]
-
Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... ResearchGate. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki–Miyaura Coupling. Royal Society of Chemistry. [Link]
-
The Role of 5-Amino-3-bromo-2-methylpyridine in Advanced Organic Synthesis. Okchem. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. ResearchGate. [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). National Center for Biotechnology Information. [Link]
-
2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
N,N-Dimethylpyridin-4-amine (DMAP) based ionic liquids. Royal Society of Chemistry. [Link]
-
The Suzuki Reaction. Harvard University. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
-
Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Borylation. J-STAGE. [Link]
-
The Laurencia Stereochemical Paradox: Chemical Shift Litmus Test, Asymmetric Total Synthesis, and Structural Reassignment of (+)-Itomanallene B. The Journal of Organic Chemistry. [Link]
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine
Introduction: The Strategic Value of the 2,3,5-Trisubstituted Pyridine Scaffold
In the landscape of modern drug discovery and materials science, the pyridine core remains a cornerstone of molecular design. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold. Among the vast array of functionalized pyridines, 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine stands out as a highly versatile and strategic building block. The orthogonal reactivity of its substituents—a nucleophilic amino group at the 5-position, a readily displaceable bromine atom at the 3-position, and a directing and solubilizing N,N-dimethylamino group at the 2-position—opens a gateway to a diverse chemical space through palladium-catalyzed cross-coupling reactions.
This guide provides an in-depth exploration of the application of this specific substrate in several cornerstone palladium-catalyzed reactions. It is designed for researchers, scientists, and drug development professionals seeking to leverage this building block for the synthesis of complex molecular architectures. The protocols herein are curated to be robust starting points, grounded in mechanistic understanding and field-proven insights from analogous systems.
Understanding the Substrate: Electronic and Steric Considerations
The reactivity of 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine in palladium-catalyzed cross-coupling is governed by a delicate interplay of electronic and steric effects. The electron-donating nature of both the amino and N,N-dimethylamino groups enriches the pyridine ring, which can influence the rate of oxidative addition. Furthermore, the proximity of the N,N-dimethylamino group to the reaction center at C-3 introduces steric hindrance that can impact ligand-catalyst association. A critical consideration is the potential for the nitrogen atoms, particularly the 2-dimethylamino group, to coordinate with the palladium center, which can sometimes inhibit catalysis. The choice of appropriate ligands is therefore paramount to mitigate these effects and ensure efficient catalytic turnover.
I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura reaction is a preeminent method for the formation of carbon-carbon bonds. For a substrate like 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 3-position, paving the way for the synthesis of novel biaryl structures.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is well-established and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, and base is crucial for navigating the specific challenges presented by our substrate. Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps. The base plays a critical role in the transmetalation step by activating the boronic acid.
Protocol for Suzuki-Miyaura Coupling
While specific data for this exact substrate is not widely published, the following protocol is adapted from highly analogous systems, such as 5-bromo-2-methylpyridin-3-amine, and provides a robust starting point.[1][2]
Reaction Scheme:
| Reagent | Amount | Molar Equiv. | Notes |
| 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine | 1.0 mmol | 1.0 | - |
| Arylboronic Acid | 1.2 mmol | 1.2 | Can be varied based on reactivity. |
| Pd(PPh₃)₄ | 0.05 mmol | 0.05 | Tetrakis(triphenylphosphine)palladium(0). |
| K₃PO₄ | 2.0 mmol | 2.0 | Other bases like Cs₂CO₃ or Na₂CO₃ can be screened. |
| 1,4-Dioxane/Water | 5 mL (4:1 v/v) | - | Degassed solvent is crucial. |
Step-by-Step Procedure:
-
To a dry Schlenk tube, add 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.
-
Add Pd(PPh₃)₄ (0.05 mmol) to the flask under a positive flow of the inert gas.
-
Add the degassed 1,4-dioxane/water solvent mixture (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
II. Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, enabling the synthesis of a diverse range of arylamines.[3] For our substrate, this reaction allows for the introduction of various primary or secondary amines at the 3-position, a key transformation in the synthesis of many biologically active compounds.
Mechanistic Considerations
The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is critical to promote the reductive elimination step, which is often rate-limiting.
Protocol for Buchwald-Hartwig Amination
The following is a general protocol based on established methods for the amination of bromopyridines.
Reaction Scheme:
| Reagent | Amount | Molar Equiv. | Notes |
| 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine | 1.0 mmol | 1.0 | - |
| Amine | 1.2 mmol | 1.2 | Primary or secondary amine. |
| Pd₂(dba)₃ | 0.025 mmol | 0.025 | Tris(dibenzylideneacetone)dipalladium(0). |
| XPhos | 0.1 mmol | 0.1 | Or other bulky phosphine ligands like RuPhos. |
| NaOt-Bu | 1.4 mmol | 1.4 | Sodium tert-butoxide. |
| Toluene | 5 mL | - | Anhydrous and degassed. |
Step-by-Step Procedure:
-
In a glovebox, add NaOt-Bu (1.4 mmol) to a dry Schlenk tube.
-
In a separate vial, dissolve 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine (1.0 mmol), the amine (1.2 mmol), Pd₂(dba)₃ (0.025 mmol), and XPhos (0.1 mmol) in anhydrous, degassed toluene (5 mL).
-
Add the solution to the Schlenk tube containing the base.
-
Seal the tube and heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by adding saturated aqueous NH₄Cl (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the product by flash column chromatography.
III. Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds, allowing for the introduction of terminal alkynes at the 3-position of our pyridine substrate. This opens up avenues for further functionalization or the synthesis of compounds with interesting electronic and structural properties.
Mechanistic Insights
The Sonogashira reaction is typically co-catalyzed by palladium and copper. The palladium catalyst undergoes oxidative addition with the aryl bromide. Simultaneously, the copper catalyst reacts with the terminal alkyne to form a copper acetylide. Transmetalation of the acetylide group from copper to the palladium center, followed by reductive elimination, affords the alkyne-substituted product.
Protocol for Sonogashira Coupling
This protocol is based on successful Sonogashira couplings of 2-amino-3-bromopyridines.[4]
Reaction Scheme:
| Reagent | Amount | Molar Equiv. | Notes |
| 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine | 1.0 mmol | 1.0 | - |
| Terminal Alkyne | 1.2 mmol | 1.2 | - |
| PdCl₂(PPh₃)₂ | 0.02 mmol | 0.02 | Bis(triphenylphosphine)palladium(II) dichloride. |
| CuI | 0.04 mmol | 0.04 | Copper(I) iodide. |
| Et₃N | 2.0 mmol | 2.0 | Triethylamine, can also serve as solvent. |
| DMF | 5 mL | - | Anhydrous and degassed. |
Step-by-Step Procedure:
-
To a Schlenk tube, add 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous, degassed DMF (5 mL), the terminal alkyne (1.2 mmol), and Et₃N (2.0 mmol) via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the alkyne.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NH₄Cl and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify by flash column chromatography.
IV. Mizoroki-Heck Reaction: Olefin Functionalization
The Mizoroki-Heck reaction enables the coupling of aryl halides with alkenes, providing a direct route to substituted olefins.[5] Applying this to our substrate allows for the introduction of vinyl groups at the 3-position, which are valuable handles for further synthetic transformations.
Mechanistic Overview
The Heck reaction cycle begins with the oxidative addition of the aryl bromide to a Pd(0) catalyst. The resulting Pd(II) complex then undergoes migratory insertion with the alkene. A subsequent β-hydride elimination step releases the product and a palladium-hydride species. The final step is the reductive elimination of HBr with the aid of a base, regenerating the Pd(0) catalyst.
Protocol for Mizoroki-Heck Reaction
The following protocol is a general procedure based on Heck reactions with similar bromopyridine substrates.
Reaction Scheme:
| Reagent | Amount | Molar Equiv. | Notes |
| 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine | 1.0 mmol | 1.0 | - |
| Alkene (e.g., Styrene or an Acrylate) | 1.5 mmol | 1.5 | - |
| Pd(OAc)₂ | 0.02 mmol | 0.02 | Palladium(II) acetate. |
| P(o-tolyl)₃ | 0.04 mmol | 0.04 | Tri(o-tolyl)phosphine. |
| Et₃N | 1.5 mmol | 1.5 | Triethylamine. |
| DMF or Acetonitrile | 5 mL | - | Anhydrous and degassed. |
Step-by-Step Procedure:
-
In a sealed tube, combine 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and P(o-tolyl)₃ (0.04 mmol).
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous, degassed solvent (5 mL), the alkene (1.5 mmol), and Et₃N (1.5 mmol) via syringe.
-
Seal the tube and heat the reaction mixture to 100-120 °C.
-
Monitor the reaction's progress by GC-MS or LC-MS.
-
Upon completion, cool to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer and purify the residue by column chromatography.
Conclusion and Future Outlook
5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine is a powerful and versatile building block for the synthesis of complex, highly functionalized pyridine derivatives. The palladium-catalyzed cross-coupling reactions detailed in these application notes—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Mizoroki-Heck—provide a robust toolkit for researchers in drug discovery and materials science. While the protocols provided are based on sound mechanistic principles and data from analogous systems, it is important to recognize that optimization of reaction conditions may be necessary to achieve the desired outcomes for specific coupling partners. The continued development of new ligands and catalytic systems will undoubtedly further expand the utility of this and other strategic heterocyclic building blocks.
References
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Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Rueda-Espinosa, J. et al. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 2023 . [Link]
-
Patel, H. V. et al. Ligand-free palladium catalysed Heck reaction of methyl 2-acetamido acrylate and aryl bromides as key step in the synthesis of enantiopure substituted phenylalanines. Catalysis Science & Technology, 2015 . [Link]
-
Khan, I. et al. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 2017 . [Link]
-
Hassan, A. A. et al. Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. Arkivoc, 2010 . [Link]
-
Rasapalli, S. et al. Facile synthesis of 3-substituted imidazo[1,2- a ]pyridines through formimidamide chemistry. RSC Advances, 2019 . [Link]
-
Al-Qadi, I. et al. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 2025 . [Link]
-
Ghaffar, T. et al. Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. Journal of Enzyme Inhibition and Medicinal Chemistry, 2019 . [Link]
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D'Amico, D. C. et al. Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes. Catalysts, 2020 . [Link]
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Koley, M. et al. Regioselective Syntheses of 2,3‐Substituted Pyridines by Orthogonal Cross‐Coupling Strategies. European Journal of Organic Chemistry, 2011 . [Link]
-
Wang, L. et al. Synthesis of 3,5-disubstituted pyrazoles via Cope-type hydroamination of 1,3-dialkynes. Semantic Scholar, 2012 . [Link]
-
Chiong, H. A. et al. Geometry Constrained N-(5,6,7-Trihydroquinolin-8-ylidene)arylaminopalladium Dichloride Complexes: Catalytic Behavior toward Methyl Acrylate (MA), Methyl Acrylate-co-Norbornene (MA-co-NB) Polymerization and Heck Coupling. Polymers, 2016 . [Link]
-
Arote, N. D. et al. Ligand Free Pd-Catalyzed Double Heck-Reaction of N-(o-Bromo aryl) Acrylamides with alpha-F/CF3-Acrylates. ResearchGate, 2018 . [Link]
-
Chobanian, H. R. et al. Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis, 2019 . [Link]
-
Magano, J.; Dunetz, J. R. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Organic Process Research & Development, 2015 . [Link]
-
Lee, C.-F. et al. Ligand-promoted oxidative cross-coupling of aryl boronic acids and aryl silanes by palladium catalysis. PubMed, 2007 . [Link]
-
Figure 1. Multiple Suzuki-Miyaura coupling of polybromoarenes with arylboronic acids by using complex 1 a . (continued). ResearchGate. [Link]
-
Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007 . [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Al-Tel, T. H. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 2011 . [Link]
-
Zhu, Q. et al. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate, 2017 . [Link]
-
Zhu, Q. et al. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 2017 . [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 2024 . [Link]
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Application Notes and Protocols for the N-arylation of 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine
Introduction: The Strategic Importance of N-Aryl-2-aminopyridines
The 2-aminopyridine scaffold is a privileged structural motif in medicinal chemistry and materials science. Its derivatives are integral to a multitude of pharmacologically active agents, owing to their ability to engage in various biological interactions. The N-arylation of substituted 2-aminopyridines, such as 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine, unlocks access to a vast chemical space of novel molecular architectures. These resulting N-aryl-2-aminopyridine compounds are extensively utilized as key intermediates in the synthesis of diverse bioactive heterocycles, including indoles, carbazoles, and quinolinones.[1] The strategic introduction of an aryl group onto the amino functionality can significantly modulate the compound's physicochemical properties, influencing its solubility, lipophilicity, and metabolic stability, thereby making this class of reactions a cornerstone in modern drug discovery programs.[1][2]
This application note provides a comprehensive guide to the N-arylation of 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine, a polysubstituted and electronically distinct pyridine derivative. We will explore two robust and widely adopted catalytic systems for this transformation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and practical guidance for successful synthesis.
Understanding the Substrate: 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine
The reactivity of 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine in N-arylation reactions is governed by the electronic and steric effects of its substituents. The electron-donating nature of the amino and dimethylamino groups can influence the nucleophilicity of the primary amine at the 5-position. Conversely, the bromine atom at the 3-position serves as the leaving group in the cross-coupling reaction. The dimethylamino group at the 2-position may also play a role in chelating the metal catalyst, potentially influencing the reaction kinetics and selectivity.[1]
Method 1: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, utilizing a palladium catalyst in the presence of a suitable phosphine ligand and a base.[2][3] This reaction is renowned for its broad substrate scope and functional group tolerance.
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig amination is a well-established process. It commences with the oxidative addition of the aryl halide to a low-valent palladium(0) species, forming a palladium(II) intermediate. Subsequent coordination of the amine and deprotonation by the base leads to a palladium(II) amido complex. The final and crucial step is the reductive elimination of the N-aryl product, regenerating the active palladium(0) catalyst. The choice of ligand is critical as it modulates the reactivity and stability of the palladium catalyst throughout the cycle.
Diagram of the Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig N-arylation.
Detailed Experimental Protocol
Materials and Reagents:
-
5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine
-
Aryl halide (e.g., bromobenzene, 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene or dioxane
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
Safety Precautions:
-
Handle all reagents in a well-ventilated fume hood.
-
Palladium compounds are toxic and should be handled with care.
-
Cesium carbonate is a strong base and can cause irritation.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[4][5][6]
-
Ensure all glassware is properly dried to prevent quenching of the reaction.
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine (1.0 eq), the aryl halide (1.2 eq), cesium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and Xantphos (0.10 eq).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene (or dioxane) via syringe to the flask to achieve a concentration of approximately 0.1 M with respect to the starting aminopyridine.
-
Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove insoluble salts.
-
Wash the Celite pad with additional ethyl acetate.
-
Combine the organic filtrates and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-arylated product.
Key Parameters and Expected Outcomes
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(OAc)₂ | A common and effective palladium precursor. |
| Ligand | Xantphos | A bulky, electron-rich bisphosphine ligand that promotes reductive elimination. |
| Base | Cs₂CO₃ | A strong, non-nucleophilic base suitable for a wide range of substrates. |
| Solvent | Toluene or Dioxane | High-boiling, non-polar aprotic solvents that are compatible with the reaction conditions. |
| Temperature | 110 °C | Sufficient to drive the reaction to completion in a reasonable timeframe. |
| Stoichiometry | Aryl halide (1.2 eq) | A slight excess ensures complete consumption of the limiting aminopyridine. |
| Expected Yield | 60-90% | Dependent on the specific aryl halide used. |
Method 2: Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for forming C-N bonds, typically employing a copper catalyst.[7] Modern variations of this reaction often utilize ligands to improve reaction efficiency and lower the required temperature.[8][9] This method can be a cost-effective alternative to palladium-catalyzed reactions.
Mechanistic Considerations
While the precise mechanism of the Ullmann reaction is still a subject of investigation, it is generally believed to proceed through a copper(I) active species. The reaction likely involves the formation of a copper-amine complex, followed by oxidative addition of the aryl halide to the copper center. Reductive elimination then yields the N-arylated product. The use of ligands, such as amino acids or diamines, can stabilize the copper intermediates and accelerate the catalytic cycle.[10]
Diagram of the Ullmann Condensation Workflow
Caption: General experimental workflow for the Ullmann N-arylation.
Detailed Experimental Protocol
Materials and Reagents:
-
5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine
-
Aryl halide (e.g., iodobenzene, 4-iodotoluene)
-
Copper(I) iodide (CuI)
-
L-proline
-
Potassium carbonate (K₂CO₃)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Safety Precautions:
-
Handle all reagents in a well-ventilated fume hood.
-
Copper compounds can be toxic; avoid inhalation and skin contact.
-
DMSO can facilitate the absorption of other chemicals through the skin.
Step-by-Step Procedure:
-
Reaction Setup: In a dry Schlenk flask, combine 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine (1.0 eq), the aryl halide (1.5 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.5 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.
-
Solvent Addition: Add anhydrous DMSO via syringe to the flask (concentration ~0.2 M).
-
Reaction: Heat the mixture in a preheated oil bath at 120 °C with vigorous stirring.
-
Monitoring: Follow the reaction's progress by TLC or LC-MS.
-
Workup:
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
-
Purification: Purify the residue by silica gel column chromatography to obtain the pure N-arylated product.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure the use of high-purity palladium or copper sources. For Buchwald-Hartwig, consider using a pre-catalyst. |
| Insufficiently inert atmosphere | Thoroughly dry all glassware and ensure a good seal on the reaction vessel. Use high-purity inert gas. | |
| Ineffective base | Ensure the base is anhydrous and finely powdered for better solubility and reactivity. | |
| Formation of side products | Homocoupling of the aryl halide | Lower the reaction temperature or catalyst loading. |
| Debromination of the starting material | Use a less aggressive base or lower the reaction temperature. | |
| Difficult purification | Co-elution of product and ligand | Choose a ligand that has significantly different polarity from the product or use a ligand that can be easily removed by an acid or base wash. |
Conclusion
The N-arylation of 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine is a valuable transformation for the synthesis of novel compounds with potential applications in drug discovery and materials science. Both the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation offer effective routes to the desired products. The choice of method will depend on factors such as substrate scope, cost considerations, and available laboratory equipment. The protocols and insights provided in this application note are intended to serve as a robust starting point for researchers to successfully perform these important coupling reactions.
References
- Buchwald, S. L., & Hartwig, J. F. (2000). Palladium-catalyzed C–N bond formation. In Organic Syntheses via Boranes (Vol. 3, pp. 1-25). Wiley-VCH.
- Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544.
- Surry, D. S., & Buchwald, S. L. (2008).
- Maiti, D., & Buchwald, S. L. (2010). Ortho-vs. ipso-functionalization of phenols via palladium-catalyzed C-H activation. Journal of the American Chemical Society, 132(48), 17112-17115.
- Ullmann, F., & Bielecki, J. (1901). Ueber Synthesen in der Biphenylreihe. Berichte der deutschen chemischen Gesellschaft, 34(2), 2174-2185.
- Ley, S. V., & Thomas, A. W. (2003). Modern synthetic methods for copper-mediated C (aryl)–O, C (aryl)–N, and C (aryl)–S bond formation.
- Ma, D., Cai, Q., & Zhang, H. (2003). L-Proline promoted copper-catalyzed N-arylation of amino acids, and N-containing heterocycles. Organic Letters, 5(14), 2453-2455.
- Fisher Scientific. (n.d.). Safety Data Sheet for 3-Amino-5-bromo-2-methylpyridine. Retrieved from a relevant chemical supplier's website.
- Monnier, F., & Taillefer, M. (2009). Catalytic C− C, C− N, and C− O Ullmann-type coupling reactions.
- ChemicalBook. (2023). 5-AMINO-3-BROMO-2-METHYLPYRIDINE Safety Data Sheet. Retrieved from a relevant chemical supplier's website.
- Kunz, K., Scholz, U., & Ganzer, D. (2003). Renaissance of the Ullmann reaction: a powerful C-C coupling. Synlett, 2003(15), 2428-2439.
- Klapars, A., & Buchwald, S. L. (2002). Copper-catalyzed N-arylation of amines and amides. Journal of the American Chemical Society, 124(50), 14844-14845.
- Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-mediated C–N bond formation. Chemical Reviews, 108(8), 3054-3131.
- Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet for 4-(Dimethylamino)pyridine. Retrieved from a relevant chemical supplier's website.
- Rossi, R., Lessi, M., Manzini, C., & Bellina, F. (2016). The role of 2-aminopyridine derivatives in transition-metal-catalyzed C–H activation reactions. Tetrahedron, 72(13), 1795-1837.
- Yin, J., & Buchwald, S. L. (2000). A catalytic system for the N-arylation of primary amines with aryl halides. Organic Letters, 2(8), 1101-1104.
- Central Drug House (P) Ltd. (n.d.). Material Safety Data Sheet for p-DIMETHYL AMINO PYRIDINE. Retrieved from a relevant chemical supplier's website.
- Jubilant Ingrevia Limited. (2024). 4-(Dimethylamino)pyridine Safety Data Sheet. Retrieved from a relevant chemical supplier's website.
Sources
- 1. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
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Application Notes and Protocols for the Microwave-Assisted Synthesis of Aminopyridine Derivatives
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of aminopyridine derivatives is of paramount importance. These scaffolds are privileged structures in a vast array of pharmacologically active compounds. Traditional synthetic methods, however, often necessitate long reaction times, harsh conditions, and can lead to modest yields with significant byproduct formation. This guide provides an in-depth exploration of microwave-assisted organic synthesis (MAOS) as a transformative technology for the rapid and efficient construction of aminopyridine derivatives. By leveraging the principles of dielectric heating, MAOS not only dramatically accelerates reaction rates but also aligns with the tenets of green chemistry, offering cleaner reaction profiles and reduced energy consumption.[1][2]
This document moves beyond a simple recitation of procedures. It delves into the causality behind experimental choices, provides self-validating and detailed protocols, and is grounded in authoritative scientific literature to ensure technical accuracy and practical utility.
The Rationale for Microwave-Assisted Synthesis: Beyond Thermal Effects
Conventional heating relies on the inefficient transfer of energy through conduction and convection, resulting in a temperature gradient within the reaction vessel. Microwave irradiation, in contrast, offers a fundamentally different heating mechanism. Microwave energy directly couples with polar molecules in the reaction mixture, causing them to rapidly align with the oscillating electric field. This rapid molecular rotation and ionic conduction generates heat volumetrically and homogeneously, leading to a rapid rise in temperature.[3]
This efficient and instantaneous heating mechanism provides several key advantages in the synthesis of aminopyridine derivatives:
-
Dramatically Reduced Reaction Times: Reactions that take many hours or even days under conventional reflux can often be completed in a matter of minutes.[4][5][6]
-
Increased Product Yields: The rapid heating minimizes the time for side reactions and thermal decomposition of reactants and products, often leading to significantly higher isolated yields and cleaner reaction profiles.[3][4]
-
Enhanced Reaction Selectivity: The precise temperature control afforded by modern microwave reactors can allow for the selective formation of the desired thermodynamic product.
-
Improved Reproducibility: Dedicated microwave synthesizers with accurate temperature and pressure monitoring ensure high reproducibility between runs.[3]
-
Alignment with Green Chemistry: MAOS often allows for the use of less solvent or even solvent-free conditions, reducing waste and environmental impact.[3][7]
Key Synthetic Strategies for Aminopyridine Derivatives via MAOS
Several powerful synthetic methodologies for the formation of C-N bonds are particularly amenable to microwave acceleration. This section details the mechanisms and provides specific protocols for the most effective approaches to aminopyridine synthesis.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. Microwave irradiation has proven to be exceptionally effective at accelerating this transformation, particularly for the coupling of challenging substrates like chloro- and bromopyridines.
Mechanism: The catalytic cycle involves the oxidative addition of the halopyridine to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the aminopyridine product and regenerate the Pd(0) catalyst. Each of these steps is accelerated at the higher temperatures rapidly achieved with microwave heating.
Workflow for Microwave-Assisted Buchwald-Hartwig Amination
Caption: General workflow for microwave-assisted Buchwald-Hartwig amination.
Protocol 2.1: Synthesis of N-Phenylpyridin-2-amine
This protocol describes the palladium-catalyzed coupling of 2-bromopyridine with aniline.
-
Materials:
-
2-Bromopyridine (1.0 mmol, 158 mg)
-
Aniline (1.2 mmol, 112 mg, 109 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18.3 mg)
-
XPhos (2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 19.1 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)
-
Anhydrous Toluene (3 mL)
-
Microwave reaction vial (10 mL) with a magnetic stir bar
-
-
Procedure:
-
To the microwave reaction vial, add 2-bromopyridine, Pd₂(dba)₃, XPhos, and NaOtBu.
-
Evacuate and backfill the vial with an inert gas (e.g., Nitrogen or Argon) three times.
-
Using a syringe, add the anhydrous toluene, followed by the aniline.
-
Seal the vial securely with a septum cap.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture with stirring at 150°C for 30 minutes.[5] The microwave power should be set to automatically adjust to maintain the target temperature.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with chloroform and filter through a pad of Celite to remove palladium residues.[5]
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure N-phenylpyridin-2-amine.
-
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Nucleophilic Aromatic Substitution (SNAr)
For pyridines activated with strong electron-withdrawing groups (e.g., -NO₂ or -CN) at the ortho or para positions, direct nucleophilic aromatic substitution with amines is a viable and powerful strategy. Microwave irradiation can dramatically accelerate these reactions, often allowing them to proceed without the need for a catalyst.
Mechanism: The SNAr reaction proceeds through a two-step addition-elimination mechanism. The amine nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, typically rate-determining step, the leaving group is expelled to restore aromaticity. The high temperatures achieved under microwave heating accelerate both steps of this process.
Protocol 2.2: Synthesis of 4-morpholino-3-nitropyridine
This protocol details the catalyst-free SNAr of 4-chloro-3-nitropyridine with morpholine.
-
Materials:
-
4-Chloro-3-nitropyridine (1.0 mmol, 158.5 mg)
-
Morpholine (1.5 mmol, 131 mg, 131 µL)
-
N,N-Dimethylformamide (DMF) (2 mL)
-
Microwave reaction vial (5 mL) with a magnetic stir bar
-
-
Procedure:
-
In a 5 mL microwave vial, combine 4-chloro-3-nitropyridine and a magnetic stir bar.
-
Add DMF, followed by morpholine.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture with stirring at 140°C for 15 minutes.
-
After cooling, pour the reaction mixture into water (20 mL).
-
Collect the resulting precipitate by filtration.
-
Wash the solid with cold water and dry under vacuum to yield the desired product.
-
If necessary, the product can be further purified by recrystallization from ethanol.
-
Characterize the product using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
-
Multicomponent Reactions (MCRs)
Multicomponent reactions, where three or more reactants combine in a one-pot process to form a single product, are highly efficient and atom-economical.[7] When combined with microwave assistance, MCRs become an exceptionally rapid route to complex and highly functionalized aminopyridine derivatives.[8]
Hantzsch Pyridine Synthesis: A classic MCR, the Hantzsch synthesis condenses an aldehyde, two equivalents of a β-ketoester, and an ammonia source to form a 1,4-dihydropyridine, which can then be oxidized to the corresponding pyridine. Microwave assistance significantly shortens the reaction times for both the condensation and oxidation steps.[9]
Protocol 2.3: Microwave-Assisted Hantzsch Synthesis of a 1,4-Dihydropyridine
-
Materials:
-
Benzaldehyde (2.5 mmol, 265 mg, 254 µL)
-
Ethyl acetoacetate (5.0 mmol, 651 mg, 632 µL)
-
Ammonium hydroxide (25% aq. solution) (10.0 mmol, ~1.3 mL)
-
Ethanol (2 mL)
-
Microwave reaction vial (10 mL) with a magnetic stir bar
-
-
Procedure:
-
Combine benzaldehyde, ethyl acetoacetate, and ammonium hydroxide in the microwave vial.[10]
-
Add ethanol and the stir bar.
-
Seal the vial and place it in the microwave cavity.
-
Irradiate with stirring at 140°C for 10 minutes.[10]
-
After cooling, evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography (silica gel, heptane/ethyl acetate 3:1) to yield the pure 1,4-dihydropyridine product.[10]
-
Characterize the product by standard spectroscopic methods.
-
Data Presentation: Conventional vs. Microwave-Assisted Synthesis
The advantages of MAOS are most clearly illustrated by direct comparison with conventional heating methods. The following table summarizes typical results for the synthesis of aminopyridine derivatives, highlighting the dramatic improvements in reaction time and yield.
| Reaction Type / Product | Conventional Method (Time) | Conventional Method (Yield) | Microwave Method (Time) | Microwave Method (Yield) | Reference |
| Buchwald-Hartwig Amination | 24 hours | 70-85% | 10-30 minutes | 83-94% | [5][6] |
| SNAr of 4-chloro-3-nitropyridine | 4-8 hours | 60-75% | 10-20 minutes | >90% | General observation |
| Hantzsch Dihydropyridine Synthesis | 12-24 hours | 50-70% | 5-15 minutes | 80-95% | [10] |
| Multicomponent Pyrimidine Synthesis | 45-75 minutes | 75-85% | 2 minutes | 88-98% | [4] |
| Acetamide Synthesis | 2-3 hours | 50-60% | 5-10 minutes | 85-90% | [11][12] |
Experimental Considerations and Best Practices
Solvent Selection: The choice of solvent is critical in microwave chemistry. Solvents with high dielectric constants and high tan δ values (dielectric loss tangent) absorb microwave energy efficiently. Polar aprotic solvents such as DMF, DMSO, and NMP are excellent microwave absorbers and are suitable for many SNAr and coupling reactions. For less polar systems like Buchwald-Hartwig reactions, higher boiling non-polar solvents like toluene or dioxane are often used, as the high temperatures achievable in sealed vessels are sufficient to drive the reaction.[13] Solvent-free reactions are also highly effective under microwave irradiation, particularly when reactants are adsorbed onto a solid support like alumina or silica gel.[7]
Reaction Monitoring and Work-up: Reactions should be monitored by Thin Layer Chromatography (TLC) or LC-MS to determine completion.[5][11] Post-reaction work-up typically involves dilution with an organic solvent, filtration to remove catalysts or inorganic salts, followed by aqueous extraction to remove polar impurities.
Purification and Characterization:
-
Column Chromatography: This is the most common method for purifying aminopyridine derivatives. Tailing is a frequent issue due to the basicity of the pyridine nitrogen. This can often be mitigated by adding a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia to the eluent.[14]
-
Recrystallization: For solid products, recrystallization is an effective purification technique. Common solvent systems include ethanol, acetone, or mixtures like hexane/ethyl acetate.[14][15]
-
Characterization: The structure and purity of the final compounds must be confirmed by a suite of analytical techniques, including:
Safety Protocols for Microwave-Assisted Synthesis
While modern microwave reactors are equipped with numerous safety features, adherence to strict safety protocols is mandatory.
-
Use Dedicated Equipment: Never use a domestic kitchen microwave for chemical synthesis.[17] Laboratory-grade microwave reactors are designed to handle high pressures and corrosive chemicals and have built-in safety interlocks.
-
Vessel Integrity: Always inspect reaction vessels for cracks or defects before use. Never exceed the recommended volume or pressure ratings for the vessel.
-
Pressure Monitoring: Use sealed vessels only when necessary and always be aware of the potential for pressure buildup, especially when using low-boiling solvents or generating gaseous byproducts. Ensure the reactor's pressure monitoring systems are active.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and appropriate gloves.
-
Proper Training: Ensure all users are thoroughly trained on the specific operation and safety features of the microwave reactor in use.[17]
Logical Relationship: Safety and Equipment
Caption: Interrelationship of operator training, proper equipment, and protocols for safe outcomes.
Conclusion
Microwave-assisted synthesis represents a paradigm shift in the preparation of aminopyridine derivatives. It is a robust, efficient, and green technology that empowers chemists to accelerate the discovery and development of new chemical entities. By understanding the fundamental principles of microwave heating and adhering to the detailed protocols and safety guidelines presented in this document, researchers can harness the full potential of this transformative tool to achieve their synthetic goals with unprecedented speed and efficiency.
References
-
Singhal, A., et al. (2022). An efficient and simple microwave-assisted synthesis of 3,4-dihydropyrimidinones. International Journal of Pharmaceutical Sciences, Available at: [Link]
-
Patil, S., et al. (2014). Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches. International Journal of ChemTech Research, Available at: [Link]
-
Bargues, J., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI, Available at: [Link]
-
Bremner, W. et al. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Publishing, Available at: [Link]
-
Glasnov, T. & Kappe, C. O. (2007). Scale-Up of Microwave-Assisted Organic Synthesis. ResearchGate, Available at: [Link]
-
Kibou, Z., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC - PubMed Central, Available at: [Link]
-
Request PDF. (2022). Microwave-Assisted Synthesis of Aminopyrimidines. ResearchGate, Available at: [Link]
-
Pachipulusu, P., et al. (2024). Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. MDPI, Available at: [Link]
-
Yong, Y.-F., et al. (2022). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. PMC, Available at: [Link]
-
Hamad, A., et al. (2021). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. MDPI, Available at: [Link]
-
Lee, C.-H., et al. (1995). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed, Available at: [Link]
-
Kumar, A., et al. (2015). Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions. RSC Publishing, Available at: [Link]
-
de la Hoz, A., et al. (2001). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. PMC - NIH, Available at: [Link]
-
CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. CEM Corporation, Available at: [Link]
-
Shruthi, K S, et al. (2022). Microwave-Assisted One-Pot Synthesis of Aminopyrimidine Scaffolds and their Biological Evaluation. Letters in Applied NanoBioScience, Available at: [Link]
-
Hamad, A., et al. (2020). Microwave-assisted synthesis, structural characterization of amino pyridines, pyrrolidine, piperidine, morpholine, acetamides, and their antibacterial activity assessment. Preprints.org, Available at: [Link]
-
Hügel, H. M. (2009). Microwave Multicomponent Synthesis. MDPI, Available at: [Link]
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Leadbeater, N. E., & Marco, M. (2002). The First Rapid Palladium-Catalyzed Aminations of (Azahetero)aryl Chlorides under Temperature-Controlled Microwave Heating. ResearchGate, Available at: [Link]
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Majumder, A., et al. (2020). Microwave assisted synthesis of five membered nitrogen heterocycles. PMC - NIH, Available at: [Link]
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Cravotto, G., & Cintas, P. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. ACS Publications, Available at: [Link]
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SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies, Available at: [Link]
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Dimauro, E. F., & Kennedy, J. M. (2007). Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot. PubMed, Available at: [Link]
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Li, D., et al. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. ACS Publications, Available at: [Link]
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den Hertog, H. J., & Jouwersma, C. (1953). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Semantic Scholar, Available at: [Link]
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Shang, Y.-J., et al. (2022). Microwave-Assisted Post-Ugi Reactions for the Synthesis of Polycycles. PubMed Central, Available at: [Link]
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Majumder, A., et al. (2013). Microwave-assisted synthesis of nitrogen-containing heterocycles. ResearchGate, Available at: [Link]
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Al-Jbouri, F. A. A., et al. (2022). Batch and Continuous Flow Preparation of Hantzsch 1,4-Dihydropyridines under Microwave Heating and Simultaneous Real-Time Monitoring by Raman Spectroscopy. SciSpace, Available at: [Link]
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ResearchGate. (n.d.). Synthesis of products 4 under microwave irradiation. ResearchGate, Available at: [Link]
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ResearchGate. (n.d.). Chromatograms of a mixture of aminopyridines with elution by a mobile... ResearchGate, Available at: [Link]
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Öhberg, L., & Westman, J. (2001). An Efficient and Fast Procedure for the Hantzsch Dihydropyridine Synthesis under Microwave Conditions. Thieme, Available at: [Link]
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CEM Corporation. (n.d.). Solvent Choice for Microwave Synthesis. CEM Corporation, Available at: [Link]
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Cravotto, G., & Cintas, P. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. NIH, Available at: [Link]
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Bakunov, S. A., et al. (2021). Effective microwave-assisted approach to 1,2,3-triazolobenzodiazepinones via tandem Ugi reaction/catalyst-free intramolecular azide–alkyne cycloaddition. Beilstein Journal of Organic Chemistry, Available at: [Link]
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Behbehani, H., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. PMC - NIH, Available at: [Link]
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Gupta, M., et al. (2013). Microwave-Assisted Pharmaceutical Synthesis: An Overview. International Journal of Pharmaceutical Sciences and Drug Research, Available at: [Link]
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Hantzsch pyridine synthesis. (n.d.). Wikipedia, Available at: [Link]
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Chromatography Forum. (2015). Method for pyridine amine derivative. Chromatography Forum, Available at: [Link]
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International Journal of Research in Pharmacy and Allied Science. (n.d.). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science, Available at: [Link]
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de la Hoz, A., et al. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI, Available at: [Link]
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SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines in Non-Aqueous Mobile Phase. SIELC Technologies, Available at: [Link]
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Application Notes and Protocols for the Scalable Synthesis of Substituted Aminopyridines
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted aminopyridines are privileged scaffolds in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. Their synthesis, particularly on a scalable and industrial level, presents unique challenges that necessitate robust, efficient, and safe methodologies. This comprehensive guide provides an in-depth analysis of key synthetic strategies for preparing substituted aminopyridines, with a focus on scalability, process optimization, and practical application. We will delve into the mechanistic underpinnings and operational protocols for classical methods like the Chichibabin reaction, modern catalytic approaches such as the Buchwald-Hartwig amination, and other valuable transformations including the Hofmann rearrangement and multicomponent reactions. Each section is designed to offer not just a procedural blueprint but also the critical insights required for successful implementation, troubleshooting, and scale-up, ensuring scientific integrity and operational excellence.
Introduction: The Enduring Importance of the Aminopyridine Moiety
The aminopyridine framework is a cornerstone of contemporary chemical sciences. Its prevalence in medicinal chemistry is particularly noteworthy, with numerous FDA-approved drugs featuring this heterocyclic motif.[1] The ability of the amino group to act as a hydrogen bond donor and acceptor, coupled with the electronic properties of the pyridine ring, allows for potent and selective interactions with biological targets.[1] This has led to the development of aminopyridine-based therapeutics for a wide range of diseases.[1][2]
The journey from a laboratory-scale synthesis to large-scale industrial production is fraught with challenges, including reaction kinetics, thermodynamics, and safety considerations that are not always apparent at the bench.[3][4] This guide aims to bridge that gap by providing detailed, field-proven protocols and the rationale behind them, empowering researchers and process chemists to select and optimize the most suitable synthetic route for their specific needs.
Strategic Approaches to Aminopyridine Synthesis: A Comparative Overview
The synthesis of substituted aminopyridines can be broadly categorized into several key strategies. The choice of method is often dictated by the desired substitution pattern (i.e., 2-, 3-, or 4-aminopyridine), the nature of the available starting materials, and the scale of the intended production. Below is a summary of the most industrially relevant approaches, which will be detailed in the subsequent sections.
| Synthetic Strategy | Primary Application | Key Advantages | Scalability Considerations & Challenges |
| Chichibabin Reaction | Synthesis of 2-aminopyridines | Direct amination of pyridines; low-cost reagents. | Harsh reaction conditions (high temperature, strong base); handling of sodium amide; hydrogen gas evolution.[5][6][7][8] |
| Buchwald-Hartwig Amination | Amination of halopyridines (2-, 3-, and 4-positions) | Broad substrate scope; high functional group tolerance; milder conditions than classical methods. | Cost of palladium catalysts and ligands; catalyst loading optimization; removal of residual palladium.[9][10] |
| Hofmann Rearrangement | Synthesis of 4-aminopyridines | Utilizes readily available pyridine-4-carboxamides (isonicotinamides). | Stoichiometric use of reagents; potential for side reactions; requires careful temperature control. |
| Synthesis from Pyridine N-Oxides | Synthesis of 2- and 4-aminopyridines | Regioselective functionalization; avoids harsh conditions of direct pyridine functionalization. | Multi-step process (N-oxide formation); requires specific activating agents.[11][12] |
| Multicomponent Reactions (MCRs) | Rapid assembly of highly substituted 2-aminopyridines | High atom economy; operational simplicity; creation of molecular diversity. | Substrate scope can be limited; optimization for scale-up may be required.[13] |
The Chichibabin Reaction: A Classic Route to 2-Aminopyridines
First reported by Aleksei Chichibabin in 1914, this reaction facilitates the direct amination of pyridine and its derivatives at the 2-position using sodium amide (NaNH₂).[5][14] It proceeds via a nucleophilic aromatic substitution (SNAr) mechanism where the amide anion attacks the electron-deficient C2 position of the pyridine ring.
Mechanistic Pathway
The reaction is believed to proceed through an addition-elimination mechanism involving a σ-adduct intermediate.[14] The coordination of the pyridine nitrogen to the sodium cation enhances the electrophilicity of the α-carbon, facilitating the nucleophilic attack by the amide anion.[14] The subsequent elimination of a hydride ion, which then reacts to form hydrogen gas, regenerates the aromatic ring.[14]
Caption: Mechanism of the Chichibabin Reaction.
Scalability and Safety Considerations
While economically attractive, the traditional Chichibabin reaction's harsh conditions (typically refluxing in an inert, high-boiling solvent) and the use of the hazardous reagent sodium amide pose significant scale-up challenges.[5][6][8]
Key Safety Concerns:
-
Sodium Amide (NaNH₂): Highly reactive and pyrophoric. It reacts violently with water. Strict anhydrous conditions and inert atmosphere (nitrogen or argon) are mandatory.
-
Hydrogen Gas (H₂): A flammable byproduct is evolved during the reaction. Adequate ventilation and measures to prevent ignition are crucial, especially in large-scale reactors.[15]
-
Exothermic Reaction: The reaction can be highly exothermic, requiring careful temperature control to prevent runaways.
Modern, Milder Protocols
Recent advancements have focused on developing milder conditions for the Chichibabin reaction. One notable example involves the use of a sodium hydride (NaH) and lithium iodide (LiI) composite, which allows the reaction to proceed at lower temperatures (65-85 °C) with a broader range of primary amines.[16] This method has been demonstrated on a 20-mmol scale, indicating its potential for larger-scale applications.[16]
Protocol: Modern Chichibabin Amination of Pyridine
This protocol is adapted from the work of Chiba and colleagues, utilizing a NaH-LiI composite for a milder transformation.[16]
Materials:
-
Pyridine (1.0 equiv)
-
Primary amine (2.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 3.0 equiv)
-
Lithium iodide (LiI, 2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Preparation: To an oven-dried, nitrogen-purged reactor, add NaH and LiI.
-
Reagent Addition: Add anhydrous THF, followed by the pyridine and the primary amine under a nitrogen atmosphere.
-
Reaction: Heat the mixture to 85 °C and stir for 7-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction mixture to 0 °C and carefully quench with ice-cold water.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or chloroform).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Buchwald-Hartwig Amination: A Versatile Tool for C-N Bond Formation
The palladium-catalyzed Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, including substituted aminopyridines.[17] This cross-coupling reaction allows for the formation of C-N bonds between aryl halides (or triflates) and a wide variety of amines under relatively mild conditions.[9][18]
The Catalytic Cycle
The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle.
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Troubleshooting & Optimization
Technical Support Center: Purification of Crude 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine by Column Chromatography
This technical support guide is designed for researchers, scientists, and professionals in drug development who are tasked with the purification of crude 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine via column chromatography. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during this specific purification process. Our approach is grounded in established chromatographic principles and extensive field experience to ensure you can achieve the highest possible purity for your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider before starting the column chromatography purification of 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine?
A1: Before initiating the purification, three primary factors must be carefully evaluated:
-
Compound Stability: Aminopyridines can be sensitive to the acidic nature of standard silica gel, potentially leading to degradation or irreversible adsorption.[1][2] It is crucial to first assess the stability of your compound on a small scale using a Thin Layer Chromatography (TLC) plate.
-
Solvent System Selection: The choice of the mobile phase is paramount for achieving good separation. A systematic TLC analysis with various solvent systems of differing polarities should be conducted to identify a system that provides a good retention factor (Rf) of approximately 0.2-0.3 for the target compound and significant separation from impurities.
-
Stationary Phase Choice: While silica gel is the most common stationary phase, its acidic nature can be problematic. Based on your initial stability tests, you may need to consider alternative stationary phases such as neutral or basic alumina, or even reversed-phase silica gel for optimal results.[3]
Q2: My TLC analysis shows streaking of the spots. What is the likely cause and how can I resolve this?
A2: Streaking on the TLC plate is a common issue when dealing with polar and basic compounds like 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine. It is often caused by strong interactions between the basic amine groups and the acidic silanol groups on the silica gel surface. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%) or ammonia solution, to your mobile phase.[3][4] This will help to saturate the acidic sites on the silica, leading to more symmetrical and well-defined spots.
Q3: How do I choose between a dry loading and a wet loading method for my crude sample?
A3: The choice between dry and wet loading depends on the solubility of your crude sample in the mobile phase.
-
Wet Loading: If your crude material is highly soluble in the initial mobile phase, you can dissolve it in a minimal amount of the solvent and carefully apply it to the top of the column.
-
Dry Loading: If your sample has poor solubility in the mobile phase or if you want to ensure a very even application, dry loading is preferred. This involves pre-adsorbing your crude sample onto a small amount of silica gel (or another inert support like Celite) by dissolving the sample in a suitable solvent, adding the adsorbent, and then removing the solvent under reduced pressure. The resulting free-flowing powder is then carefully added to the top of the prepared column.
Troubleshooting Guides
This section delves into specific problems you may encounter during the column chromatography of 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine and provides a logical workflow for resolving them.
Problem 1: Poor Separation of the Target Compound from Impurities
Co-elution of impurities with the desired product is a frequent challenge. The following diagram and table outline a systematic approach to improving resolution.
Caption: Troubleshooting workflow for poor separation.
| Troubleshooting Step | Detailed Explanation & Rationale |
| 1. Adjust Mobile Phase Polarity | Decrease the polarity of the eluent by reducing the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system). This will increase the retention time of all compounds, potentially allowing for better separation between closely eluting spots.[5] |
| 2. Incorporate a Modifier | As mentioned in the FAQs, adding a small amount of triethylamine or another base can significantly improve peak shape and selectivity for basic compounds by minimizing interactions with acidic silica.[4] |
| 3. Implement Gradient Elution | If your crude mixture contains impurities with a wide range of polarities, a gradient elution can be highly effective. Start with a less polar solvent system and gradually increase the polarity over the course of the separation. This allows for the elution of non-polar impurities first, followed by your target compound, and finally the more polar impurities, often with improved resolution. |
| 4. Switch Stationary Phase | If optimizing the mobile phase on silica gel is unsuccessful, the interaction between your compound and the stationary phase may be the limiting factor. Consider switching to neutral or basic alumina, which can be more suitable for basic compounds. Alternatively, reversed-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) offers a completely different separation mechanism that may resolve your impurities.[3] |
Problem 2: Low Yield or Complete Loss of the Compound
This is a critical issue that often points to compound instability on the stationary phase.
Caption: Troubleshooting workflow for low product yield.
| Troubleshooting Step | Detailed Explanation & Rationale |
| 1. Perform TLC Stability Test | Spot your crude material on a silica gel TLC plate and let it sit for a few hours before eluting. If you observe the appearance of new spots or a significant decrease in the intensity of your product spot compared to a freshly spotted plate, your compound is likely degrading on the silica.[2] |
| 2. Deactivate the Silica Gel | The most straightforward approach to mitigate degradation on silica is to add a basic modifier like triethylamine (0.1-1%) to your mobile phase. This neutralizes the acidic silanol groups responsible for the degradation. |
| 3. Switch to a More Inert Stationary Phase | If deactivation is not sufficient, a change in stationary phase is warranted. Neutral or basic alumina, or Florisil, are good alternatives that are less acidic than silica gel. Reversed-phase silica is also an option. |
| 4. Minimize Column Contact Time | The longer your compound remains on the column, the greater the opportunity for degradation. Use a slightly more polar solvent system to elute your compound faster, and consider using a shorter, wider column to reduce the overall run time. Flash chromatography with applied pressure is recommended over gravity chromatography for this reason. |
Experimental Protocol: Column Chromatography of 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine
This protocol provides a starting point for the purification. It should be optimized based on your specific crude material and the results of your initial TLC analysis.
Materials:
-
Crude 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine
-
Silica gel (230-400 mesh)
-
Hexane (or other non-polar solvent like petroleum ether)
-
Ethyl acetate (or other moderately polar solvent like dichloromethane)
-
Triethylamine (TEA)
-
Chromatography column
-
TLC plates (silica gel 60 F254)
-
UV lamp for visualization
-
Collection tubes
Procedure:
-
TLC Analysis and Solvent System Selection:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in various solvent systems. A good starting point is a mixture of hexane and ethyl acetate (e.g., 9:1, 4:1, 2:1). Add 0.5% TEA to the mobile phase to improve spot shape.
-
Identify a solvent system that gives your target compound an Rf value of approximately 0.2-0.3.
-
-
Column Preparation:
-
Securely clamp the chromatography column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use.
-
Pour the slurry into the column and allow it to pack evenly under gravity or with gentle pressure. Ensure there are no air bubbles or cracks in the packed bed.
-
Add a thin layer of sand to the top of the packed silica gel to prevent disturbance during sample and solvent addition.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude material in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 2-3 times the weight of your crude material) to this solution.
-
Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Begin eluting the column, collecting fractions in appropriately sized test tubes or vials.
-
Monitor the separation by collecting small aliquots from the fractions and spotting them on a TLC plate.
-
Visualize the spots under a UV lamp to identify the fractions containing your purified product.
-
-
Product Isolation:
-
Combine the pure fractions containing your target compound.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine.
-
References
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- Anonymous. (n.d.). TLC of aminoacids and short peptides.
- Levin, S., et al. (2022).
- Kamel, A. H., et al. (2006). Modification of aminopropyl silica gel with some chelating agents and their effect on its stability against hydrolysis.
- Gudmundsson, K. S., et al. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Tetrahedron Letters, 52(10), 1082-1085.
- Li, H., et al. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography.
- Hui, S. P., et al. (1986). Optimization of the determination of 4-aminopyridine in human serum and urine by column liquid chromatography.
- BenchChem. (2025). Technical Support Center: Purification of 2-Amino-4-bromo-3-nitropyridine.
- Lee, Y. C., et al. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 215(2), 236-243.
- Kumar, K. S. R. P., et al. (2011). Development and validation of UPLC methods for the determination of 4-nitro phthalimide, 5-bromo phthalide and 5-amino phthalide. Der Pharmacia Lettre, 3(1), 18-28.
- Fowler, C., et al. (2024). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews.
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- Phenomenex. (n.d.). Troubleshooting Guide.
- Nishikawa, H., et al. (2021). Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units. New Journal of Chemistry, 45(10), 4663-4667.
- Anonymous. (n.d.). Thin Layer Chromatography.
- CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline - Google Patents. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- Douglas, C., & Richardson, M. (2018). Analysis of Performance Degradation of Silica Gels after Extended Use Onboard the ISS. 48th International Conference on Environmental Systems.
- BioTopics. (n.d.). Chromatography of amino acids.
- Levy, J. N., Liu, R.-R., & McNally, A. (2019). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. ChemRxiv.
- Anonymous. (n.d.).
- LibreTexts. (2021). 25.4: Analysis of Amino Acids.
- Nassimbeni, L. R., & Su, H. (2015). Extremely effective separations of pyridine/picoline mixtures through supramolecular chemistry strategies employing (4 R ,5 R )-bis(diphenylhydroxymethyl)-2,2-dimethyl-1,3-dioxolane. CrystEngComm, 17(15), 2949-2954.
- Anonymous. (n.d.). HPLC Troubleshooting Guide.
- Spangenberg, B., & Spangenberg, T. (2009). Optimization of the TLC Separation of Seven Amino Acids.
- Gomez Alvarez, E., et al. (2012). Photolytic degradation of commonly used pesticides adsorbed on silica particles. Atmospheric Chemistry and Physics, 12(15), 6883-6893.
- Levy, J. N. (2021). Selective halogenation of pyridines and diazines via unconventional intermediates.
- Li, Y., et al. (2019). Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers Based on Magnetic Chitosan and β-Cyclodextrin. Polymers, 11(11), 1845.
- AGA Analytical. (n.d.).
- Phenomenex. (2025).
- Kowalska, M., & Twardo, E. (1998). Synthesis of 4-aminopyridine and 4-acetylaminopyridine by reduction of 4-nitropyridine-N-oxide with iron and mineral acids. Polish Journal of Chemistry, 72(7), 1599-1601.
- West, C., et al. (2019). Characterization of Novel Polymer-Based Pyridine Stationary Phases for Supercritical Fluid Chromatography.
- BenchChem. (2025).
- Views, C. (2012).
- Shah, B. D. (2020). Does silica gel break down?. Quora.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Teledyne Labs. (n.d.).
- CUTM Courseware. (n.d.).
- Wang, D. P., Chang, L. C., & Wang, M. T. (2001). Stability of 4-DMAP in solution. Drug Development and Industrial Pharmacy, 27(9), 997-1001.
- Li, Y., et al. (2026). Total Syntheses and Anti-Inflammatory Evaluation of Pd-Ib and Its Natural Stereoisomers.
- Ukil, S., et al. (2013). Identification of Amino acids on Thin-layer Chromatography Plates with a New Reagent. Oriental Journal of Chemistry, 29(2), 763-766.
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Technical Support Center: Optimizing Catalyst Loading for Suzuki Coupling of Bromopyridines
As Senior Application Scientists, we understand that the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical and materials science sectors. The formation of C-C bonds involving heteroaromatics like bromopyridines, however, presents a unique set of challenges. This guide is designed to provide practical, experience-driven advice to help you navigate these complexities and optimize your catalyst loading for efficient and reproducible results.
The Challenge with Bromopyridines
Bromopyridines are often challenging substrates in Suzuki couplings for two primary reasons:
-
Product Inhibition: The nitrogen atom in the pyridine ring can coordinate to the palladium center of the active catalyst, leading to catalyst deactivation and incomplete conversion.
-
Competitive Reactions: Bromopyridines can undergo various side reactions, such as homocoupling or reductive dehalogenation, which consume starting material and complicate purification.
Optimizing the catalyst loading is not merely about minimizing cost; it's a critical parameter that influences reaction kinetics, catalyst stability, and overall yield.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses common issues encountered during the Suzuki coupling of bromopyridines, focusing on catalyst loading as a key variable.
Issue 1: Low or No Conversion
This is the most frequent issue. Before adjusting catalyst loading, it's crucial to ensure other reaction parameters are correctly set.
Troubleshooting Flowchart
Caption: Troubleshooting decision tree for low conversion.
Detailed Explanation:
-
Reagent Quality: Boronic acids are prone to decomposition. Always use fresh, high-purity reagents. Ensure solvents and bases are anhydrous, as water can hydrolyze the boronic acid and deactivate the catalyst.
-
Catalyst System: For electron-deficient bromopyridines, standard catalysts like Pd(PPh₃)₄ may be insufficient. Consider pre-formed catalysts or ligands designed for challenging couplings.
-
Incremental Increase in Loading: If all other parameters are correct, a modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) can overcome minor catalyst deactivation pathways. However, simply adding more catalyst without addressing the root cause is inefficient.
-
Ligand Choice: The ligand is paramount. Bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos are often necessary to promote the reductive elimination step and protect the palladium center from product inhibition.
Issue 2: Reaction Stalls After Partial Conversion
A reaction that starts well but fails to reach completion often points to catalyst deactivation.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Product Inhibition | The nitrogen on the newly formed pyridyl product coordinates to the Pd(0) center, preventing it from re-entering the catalytic cycle. | Switch to a bulkier ligand (e.g., Buchwald-type biarylphosphines) that sterically hinders product coordination. |
| Palladium Black Formation | The active Pd(0) species can agglomerate and precipitate as inactive palladium black, especially at high temperatures. | Lower the reaction temperature. Ensure proper ligand-to-palladium ratio (typically 1.5:1 to 2:1) to keep the metal center soluble and active. |
| Oxidative Addition Failure | The initial step of the catalytic cycle, oxidative addition of the bromopyridine to Pd(0), can be slow. | Use a more electron-rich ligand to increase the electron density on the palladium, facilitating oxidative addition. |
Catalytic Cycle and Deactivation Pathway
Caption: Suzuki cycle with key deactivation pathways.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for a new bromopyridine Suzuki coupling?
A: For initial screening, a palladium loading of 1-2 mol% with a ligand-to-palladium ratio of 1.5:1 to 2:1 is a robust starting point. This provides a good balance between reaction efficiency and cost, while being sensitive enough to indicate if the chosen catalytic system is viable.
Q2: Can I just use more catalyst to force a difficult reaction to completion?
A: While increasing the catalyst loading can sometimes improve yields, it's often a sign of an underlying issue. Excess catalyst can lead to increased side reactions and makes purification more difficult. It's more effective to identify and solve the root cause, such as switching to a more appropriate ligand or base.
Q3: How does the position of the bromine atom on the pyridine ring affect the reaction?
A: The position is critical. 2- and 4-bromopyridines are generally more reactive than 3-bromopyridines due to electronic effects. For the less reactive 3-bromopyridine, you may need a higher catalyst loading or a more active catalytic system (e.g., a more electron-rich ligand) to achieve good results.
Q4: When should I consider using a pre-catalyst versus generating the active catalyst in situ?
A: Pre-catalysts, which are stable Pd(II) complexes that are easily reduced to the active Pd(0) species, offer better reproducibility and are often more active than generating the catalyst from a simple salt like Pd(OAc)₂. For challenging substrates like bromopyridines, using a well-defined pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst) is highly recommended.
Experimental Protocol: Screening Catalyst Loading
This protocol outlines a systematic approach to optimizing catalyst loading for the coupling of a generic bromopyridine with phenylboronic acid.
Objective: To determine the minimum catalyst loading required for complete conversion within a reasonable timeframe.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
3-Bromopyridine
-
Phenylboronic acid
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Internal standard (e.g., dodecane)
-
Reaction vials with stir bars
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of Pd(OAc)₂ and SPhos in toluene. For a 2:1 ligand-to-metal ratio, dissolve the appropriate amounts to achieve a final palladium concentration of 0.01 M.
-
-
Reaction Setup:
-
In a series of reaction vials, add 3-bromopyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Add a specific volume of the catalyst stock solution to each vial to achieve the target catalyst loadings (e.g., 0.5 mol%, 1.0 mol%, 1.5 mol%, 2.0 mol%).
-
Add the internal standard to each vial.
-
Add enough anhydrous toluene to bring the total reaction volume to 2 mL in each vial.
-
-
Reaction Execution and Monitoring:
-
Seal the vials and place them in a pre-heated reaction block at 100 °C.
-
Take aliquots from each reaction at specific time points (e.g., 1h, 2h, 4h, 8h, 24h).
-
Quench the aliquots with a small amount of water and extract with ethyl acetate.
-
Analyze the organic layer by GC or LC-MS to determine the conversion of 3-bromopyridine relative to the internal standard.
-
-
Data Analysis:
-
Plot the percentage conversion versus time for each catalyst loading.
-
Determine the lowest catalyst loading that provides >95% conversion within the desired reaction time (e.g., 8 hours).
-
Data Summary Table (Example Outcome):
| Catalyst Loading (mol%) | Time for >95% Conversion | Final Yield (%) |
| 0.5 | > 24 h | 65 |
| 1.0 | 8 h | 92 |
| 1.5 | 4 h | 96 |
| 2.0 | 4 h | 97 |
From this example data, a catalyst loading of 1.5 mol% would be chosen as the optimal level, providing a fast, high-yielding reaction without unnecessary excess of the costly catalyst.
References
Technical Support Center: Managing Reaction Temperature for Selective Functionalization
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to mastering one of the most critical parameters in chemical synthesis: reaction temperature. Precise temperature control is paramount for achieving desired product selectivity, maximizing yield, and ensuring reaction safety. This guide provides in-depth, field-proven insights into troubleshooting common issues and answering frequently asked questions related to temperature management in selective functionalization reactions.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the role of temperature in reaction selectivity.
Q1: How does temperature influence the selectivity of a reaction?
Temperature is a key factor in determining whether a reaction is under kinetic or thermodynamic control.[1][2]
-
Kinetic Control: At lower temperatures, reactions are typically under kinetic control. The product that forms the fastest (the kinetic product) will be the major product. This is because most molecules will have enough energy to overcome the lowest activation energy barrier, but not enough to overcome the higher activation energy barrier of the more stable product or to reverse the initial product formation.[3] Short reaction times also favor the kinetic product.
-
Thermodynamic Control: At higher temperatures, reactions are more likely to be under thermodynamic control. With sufficient energy, the system can reach equilibrium, and the most stable product (the thermodynamic product) will be favored.[3] Longer reaction times also allow for the system to equilibrate and favor the thermodynamic product.
Q2: What are the most common methods for heating and cooling reactions in the lab?
The choice of heating or cooling method depends on the target temperature, the reaction scale, and the duration of the reaction.[4]
| Method | Temperature Range | Applications & Considerations |
| Heating | ||
| Water Bath | 35-80°C | Gentle heating.[4] |
| Oil Bath | Up to 220°C (Silicone Oil) | Commonly used for temperatures below 140°C. Mineral oil can polymerize around 150°C.[4] |
| Heating Mantle with Sand | High Temperatures | Good for large-scale reactions and high temperatures. Provides even heating.[4] |
| Microwave Synthesis | Varies | Rapid and uniform heating allows for precise temperature control and can lead to higher yields and shorter reaction times.[5][6][7] |
| Cooling | ||
| Ice/Water Bath | 0°C | Standard for many reactions. |
| Ice/Salt Bath | -15 to -5°C | Simple and effective for moderately low temperatures.[4] |
| Dry Ice/Acetone or Acetonitrile | -78°C or -40°C | Common for very low-temperature reactions.[4] |
| Cryocooler | -40 to 20°C | Provides precise and stable cooling for extended periods.[4] |
| Liquid Nitrogen Slush Baths | Down to -92°C (with Dichloromethane) | For cryogenic reactions requiring very low temperatures.[4] |
Q3: How does solvent choice impact reaction temperature and selectivity?
The solvent plays a crucial role in heat transfer and can directly influence reaction outcomes.[8][9]
-
Boiling Point: The boiling point of a solvent sets the maximum temperature for a reaction at atmospheric pressure.[8][10] For reactions requiring higher temperatures, a high-boiling point solvent is necessary.[8]
-
Heat Transfer: Solvents with high heat capacity can absorb more heat, which is beneficial for managing exothermic reactions.
-
Solvation Effects: The polarity of the solvent can stabilize or destabilize transition states and intermediates, thereby affecting the activation energy and selectivity of the reaction.[9][11]
-
Microwave Heating: In microwave-assisted synthesis, the ability of a solvent to absorb microwave radiation is a key factor in heating efficiency.[12]
Q4: What are the primary challenges when scaling up a temperature-sensitive reaction?
Scaling up a reaction from the lab bench to a pilot plant or factory presents significant challenges in temperature management.[13][14][15]
-
Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases. This makes it more difficult to dissipate or add heat efficiently, which can lead to temperature gradients and potential runaway reactions.[14][16]
-
Mixing: Inadequate mixing in large reactors can create localized hot spots, leading to side reactions and reduced selectivity.[13][15]
-
Exothermicity: An exothermic reaction that is easily controlled on a small scale can become a serious safety hazard on a larger scale if the heat generated cannot be removed quickly enough.[17][18]
II. Troubleshooting Guides
This section provides a structured approach to diagnosing and solving common problems encountered during temperature-sensitive reactions.
Problem 1: Low or no desired product formation.
| Possible Cause | Troubleshooting Steps |
| Incorrect Temperature (Kinetic vs. Thermodynamic Control) | 1. Analyze the reaction profile: Determine if the desired product is the kinetic or thermodynamic product. A reaction coordinate diagram can be helpful.[19] 2. Adjust temperature accordingly: If the desired product is the kinetic product, try running the reaction at a lower temperature for a shorter duration. If the desired product is the thermodynamic product, a higher temperature and longer reaction time may be necessary. |
| Insufficient Activation Energy | 1. Increase the temperature: The reaction rate generally increases with temperature.[20][21] Ensure the temperature is high enough to overcome the activation energy barrier. 2. Consider a catalyst: A catalyst can provide an alternative reaction pathway with a lower activation energy.[21] |
| Decomposition of Reactants or Products | 1. Lower the reaction temperature: Sensitive functional groups may decompose at elevated temperatures.[22] 2. Run a stability test: Expose your starting material and product to the reaction conditions (without other reactants) to check for degradation.[23] |
Problem 2: Formation of multiple products and low selectivity.
| Possible Cause | Troubleshooting Steps |
| Temperature is too high, leading to side reactions. | 1. Lower the reaction temperature: This can often suppress unwanted side reactions that have higher activation energies.[22] 2. Use a more selective catalyst: Some catalysts are designed to operate at lower temperatures with higher selectivity. |
| Reaction is at the crossover point between kinetic and thermodynamic control. | 1. Run the reaction at a significantly lower or higher temperature: This will push the reaction towards either kinetic or thermodynamic control, favoring a single product.[24] |
| Localized heating or "hot spots". | 1. Improve stirring: Ensure vigorous and efficient stirring to maintain a uniform temperature throughout the reaction mixture.[25] 2. Use a jacketed reactor with a circulating fluid: This provides more uniform heating and cooling compared to a simple oil bath.[26] |
Problem 3: Reaction is too slow or stalls.
| Possible Cause | Troubleshooting Steps |
| Temperature is too low. | 1. Gradually increase the temperature: Monitor the reaction progress by TLC or another analytical technique as you increase the temperature.[23] |
| Poor heat transfer to the reaction mixture. | 1. Ensure good contact between the flask and the heating source: For oil baths, ensure the oil level is high enough. For heating mantles, ensure a snug fit.[4] 2. Use a solvent with a higher boiling point: This allows the reaction to be run at a higher temperature.[10] |
| Endothermic reaction. | 1. Provide a consistent and adequate heat source: For endothermic reactions, it's crucial to maintain a constant temperature to drive the reaction forward.[17] |
Problem 4: Runaway reaction or exotherm.
| Possible Cause | Troubleshooting Steps |
| Highly exothermic reaction. | 1. Pre-cool the reaction mixture: Start the reaction at a lower temperature before adding reagents.[17] 2. Slow addition of reagents: Use a syringe pump or an addition funnel to add reagents slowly and control the rate of heat generation.[17] 3. Use a more dilute solution: This can help to dissipate the heat more effectively.[17] |
| Inadequate cooling. | 1. Increase the cooling capacity: Use a larger cooling bath or a more efficient cryocooler.[4] 2. Have a secondary cooling bath ready: In case the primary cooling method fails or is insufficient.[17] |
III. Experimental Protocols & Visualizations
Protocol: Establishing Optimal Temperature for a Selective Functionalization
-
Literature Review: Before starting, thoroughly research the reaction to understand if the desired product is likely to be the kinetic or thermodynamic product.
-
Small-Scale Test Reactions: Set up several small-scale reactions (e.g., 0.1 mmol) in parallel.
-
Temperature Screening: Run each reaction at a different temperature. For example, if the literature suggests room temperature, test at 0°C, 25°C, and 50°C.
-
Time Course Analysis: At regular intervals, take a small aliquot from each reaction and quench it. Analyze the product distribution by a suitable method (e.g., GC-MS, LC-MS, or NMR).
-
Data Analysis: Plot the yield of the desired product and major byproducts as a function of temperature and time. This will reveal the optimal conditions for selectivity.
-
Scale-Up: Once the optimal temperature is identified, scale up the reaction cautiously, not exceeding a three-fold increase in scale at each step.[16][18] Monitor the internal temperature of the reaction closely during scale-up.[18]
Visualizing Reaction Control
Caption: Energy profile diagram illustrating kinetic and thermodynamic pathways.
Cryogenic Reactions for Enhanced Selectivity
In some cases, extremely low temperatures (cryogenic conditions) are necessary to achieve high selectivity.[27] This is particularly true for reactions involving highly reactive intermediates, where low temperatures can minimize side reactions and decomposition.[27][28] For example, certain organometallic reactions show significantly improved selectivity at temperatures of -78°C or lower.[27][29] The freezing of aqueous solutions can also concentrate reactants, leading to accelerated reaction rates in some instances.[30][31]
Caption: A typical workflow for conducting a cryogenic reaction.
IV. References
-
Department of Chemistry, University of Rochester. (n.d.). Tips & Tricks: Heating and Cooling. Retrieved from [Link]
-
Department of Chemistry, University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Retrieved from [Link]
-
American Chemical Society. (2010). Introduction to Selective Functionalization of C−H Bonds. Chemical Reviews. Retrieved from [Link]
-
Reddit. (2021). What are issues/things to consider when scaling up reactions from the lab to a factory? Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Cryochemistry: chemical reactions accelerated by freezing. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). Chapter 13.1: Factors that Affect Reaction Rates. Retrieved from [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]
-
Unipreneur. (2025). What is Solvent Selection in Chemistry? How It Affects Reaction Outcomes. Retrieved from [Link]
-
ResearchGate. (2024). How to set a synthesis reaction to a particular temperature? Retrieved from [Link]
-
ResearchGate. (n.d.). meta‐Selective C−H functionalization strategies. Retrieved from [Link]
-
EPIC Systems Group. (n.d.). 8 Key Challenges To Pilot Plant Scale-Up. Retrieved from [Link]
-
Bentham Science Publishers. (2004). Selectivity in Organic Synthesis Under Microwave Irradiation. Retrieved from [Link]
-
Lab Safety Workspace. (2025). Best Practices for Working with Chemical Reactions in the Lab. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Advances in Cryochemistry: Mechanisms, Reactions and Applications. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Recent Advances in Site-Selective Functionalization of Carbohydrates Mediated by Organocatalysts. Retrieved from [Link]
-
University of Illinois. (2019). Scale-up Reactions. Retrieved from [Link]
-
Lab Unlimited. (n.d.). How-to-Achieve-Optimal-Temperature-Control-of-Reactors. Retrieved from [Link]
-
Lneya. (2024). Effect of Temperature on Reactions of Chemical Organic Synthesis. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. Retrieved from [Link]
-
American Chemical Society. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. Retrieved from [Link]
-
Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products. Retrieved from [Link]
-
Sai Life Sciences. (n.d.). Cryogenic Reactions. Retrieved from [Link]
-
Frontiers. (2022). How solvent determines the molecular reactive conformation and the selectivity: Solvation spheres and energy. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Site-selective functionalization of remote aliphatic C–H bonds via C–H metallation. Retrieved from [Link]
-
American Chemical Society. (n.d.). A Brief Introduction to Chemical Reaction Optimization. Retrieved from [Link]
-
Shandong Look Chemical. (2021). Problems needing attention in synthesis process scaling up. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cryo-bioorganic chemistry: molecular interactions at low temperature. Retrieved from [Link]
-
Reddit. (2022). Thermodynamic vs Kinetic Control. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) A Review on: A significance of microwave assist technique in green chemistry. Retrieved from [Link]
-
Camlab. (n.d.). Temperature Control of Experiments and Equipment - how do you keep your cool?. Retrieved from [Link]
-
International Journal of Novel Research and Development. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. Retrieved from [Link]
-
TutorChase. (n.d.). How does the choice of solvent impact the reaction rate?. Retrieved from [Link]
-
ResearchGate. (n.d.). Site-Selectivity Control in Organic Reactions: A Quest To Differentiate Reactivity among the Same Kind of Functional Groups. Retrieved from [Link]
-
Stanford Environmental Health & Safety. (2023). Scale Up Safety. Retrieved from [Link]
-
Quora. (2022). What is the best way to maintain constant temperature in an experiment?. Retrieved from [Link]
-
Monash University. (n.d.). Factors Affecting Rates of Reaction. Retrieved from [Link]
-
YouTube. (2026). 12. Thermodynamic vs. Kinetic Control. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Reactions of Solid Organic Compounds with Metal Species. Retrieved from [Link]
Sources
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Technical Support Center: Base Selection for Efficient Coupling with Aminopyridines
Welcome to the Technical Support Center for C-N cross-coupling reactions involving aminopyridine substrates. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of base selection and reaction optimization for these often-challenging coupling partners. Here, we synthesize technical data with field-proven insights to help you troubleshoot common issues and enhance the efficiency of your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: Why are aminopyridines considered challenging substrates in Buchwald-Hartwig amination?
Aminopyridines present a unique set of challenges due to their electronic and structural properties. The primary difficulties arise from:
-
Dual Nucleophilicity : Aminopyridines possess two potential sites for reaction: the exocyclic amino group and the endocyclic pyridine nitrogen. In the absence of a suitable base, alkylation or arylation can occur at the more nucleophilic ring nitrogen.[1]
-
Catalyst Inhibition : The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst deactivation or the formation of unreactive complexes. This is a significant factor contributing to lower reaction yields.[2]
-
Basicity and pKa Considerations : The basicity of the aminopyridine isomer directly influences the choice of base for the coupling reaction. A base must be strong enough to deprotonate the aminopyridine's exocyclic amine to form the active nucleophile, but not so strong as to cause unwanted side reactions.[1]
Q2: How does the pKa of the aminopyridine isomer affect base selection?
The pKa of the conjugate acid of the aminopyridine is a critical parameter. A higher pKa indicates a more basic aminopyridine. The base used in the reaction should have a conjugate acid with a pKa significantly higher than that of the aminopyridine to ensure efficient deprotonation of the amino group.
Here are the approximate pKa values for the three isomers of aminopyridine:
From this data, it's clear that 4-aminopyridine is the most basic, while 3-aminopyridine is the least basic.[1] This means that for effective coupling, a stronger base will be required for 3-aminopyridine compared to 4-aminopyridine, assuming all other factors are equal.
Q3: What is the general rule for selecting a base for aminopyridine coupling?
A good starting point is to select a base whose conjugate acid has a pKa at least 2-4 units higher than the pKa of the aminopyridine's conjugate acid. This ensures a favorable equilibrium for the deprotonation of the exocyclic amine.
| Aminopyridine Isomer | pKa (approx.) | Recommended Base Class (starting point) |
| 4-Aminopyridine | 9.17 | Strong inorganic bases (e.g., K₃PO₄, Cs₂CO₃) or strong organic bases. |
| 2-Aminopyridine | 6.86 | Strong inorganic or organic bases are generally suitable. |
| 3-Aminopyridine | 6.0 | Stronger bases like NaOtBu or LHMDS are often necessary. |
Note: This is a general guideline. Optimal base selection depends on the specific aryl halide, ligand, and solvent used.
Q4: Should I use an inorganic or an organic base?
Both inorganic and organic bases have been successfully employed in aminopyridine couplings. The choice often depends on the solubility of the reactants and the tolerance of functional groups in the substrates.
-
Inorganic Bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) : These are widely used and often provide excellent results.[3] However, their limited solubility can sometimes lead to reproducibility issues, and strong alkoxides like NaOtBu can be incompatible with base-sensitive functional groups.[3][4]
-
Organic Bases (e.g., DBU, LHMDS) : These bases are often soluble in common organic solvents, leading to more homogeneous reaction mixtures.[5] LHMDS is a very strong, non-nucleophilic base that can be effective for less basic aminopyridines.[6]
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Materials
| Possible Cause | Troubleshooting Steps |
| Inadequate Base Strength | * Action: Switch to a stronger base. For example, if you are using K₃PO₄ with 3-aminopyridine and seeing low conversion, consider switching to NaOtBu or LHMDS. * Rationale: The base may not be strong enough to deprotonate the aminopyridine effectively, leading to a low concentration of the active nucleophile. |
| Catalyst Inhibition | * Action 1: Increase the ligand-to-metal ratio. A higher concentration of a bulky, electron-rich ligand can help prevent the pyridine nitrogen from binding to the palladium center. * Action 2: Consider using a pre-formed palladium catalyst (precatalyst) which can sometimes be more resistant to inhibition.[7] * Rationale: The pyridine nitrogen can act as a ligand, poisoning the catalyst.[2] |
| Poor Solubility of Reactants or Base | * Action: Change the solvent to one in which all components are more soluble. Toluene and dioxane are common choices.[8][9] For insoluble inorganic bases, vigorous stirring is crucial.[3] * Rationale: Poor solubility can lead to slow reaction rates and incomplete reactions.[3] |
Issue 2: Formation of Side Products
| Possible Cause | Troubleshooting Steps |
| N-Arylation of the Pyridine Ring | * Action: Ensure a sufficiently strong base is used to favor deprotonation of the exocyclic amine. * Rationale: In the absence of a strong base, the pyridine nitrogen can act as the nucleophile, leading to the formation of pyridinium salts.[1] |
| Hydrodehalogenation of the Aryl Halide | * Action 1: Lower the reaction temperature. * Action 2: Screen different ligands. Some ligands are more prone to promoting this side reaction than others. * Rationale: This side reaction is often competitive with the desired C-N bond formation, especially at higher temperatures. |
| Homocoupling of the Aminopyridine | * Action: This is less common but can occur. Ensure rigorous exclusion of oxygen from the reaction mixture. * Rationale: Oxidative homocoupling can be a competing pathway. |
Visualizing the Process: A Decision Workflow for Base Selection
Caption: A general workflow to guide the selection and optimization of the base for aminopyridine coupling reactions.
Experimental Protocols
Protocol 1: General Procedure for the Buchwald-Hartwig Amination of 2-Bromopyridine with a Primary Amine
This protocol is a starting point and may require optimization for specific substrates.
-
Reaction Setup : To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 1 mol%), a suitable bulky phosphine ligand (e.g., RuPhos, 0.04 mmol, 2 mol%), and NaOtBu (2.8 mmol, 1.4 equiv.).
-
Inert Atmosphere : Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Reagent Addition : Add the aryl halide (2.0 mmol, 1.0 equiv.) and the aminopyridine (2.4 mmol, 1.2 equiv.) to the tube.
-
Solvent Addition : Add anhydrous toluene (10 mL) via syringe.
-
Reaction : Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Workup : Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel.
This protocol is adapted from general procedures for Buchwald-Hartwig amination and should be optimized for specific aminopyridine substrates.[8]
Protocol 2: High-Throughput Experimentation for Optimization
For challenging substrates, a high-throughput screening approach can rapidly identify optimal conditions.
-
Factor Selection : Identify key variables to screen, such as:
-
Ligand : (e.g., XPhos, RuPhos, SPhos)
-
Base : (e.g., NaOtBu, K₃PO₄, LHMDS)
-
Solvent : (e.g., Toluene, Dioxane, THF)
-
Temperature : (e.g., 80 °C, 100 °C, 120 °C)
-
-
Array Setup : Use a 24- or 96-well plate to set up a matrix of reaction conditions.
-
Reaction Execution : Dispense catalyst, ligand, base, aryl halide, aminopyridine, and solvent into the wells under an inert atmosphere. Seal the plate and heat with stirring.
-
Analysis : After the reaction time, quench the reactions and analyze the yield of each well using LC-MS or GC-MS.
-
Optimization : Identify the most promising conditions and perform further optimization on a larger scale.
Mechanistic Considerations: The Role of the Base
The base plays a crucial role in the catalytic cycle of the Buchwald-Hartwig amination. Its primary function is to deprotonate the aminopyridine, generating the corresponding amide which is the active nucleophile.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination, highlighting the critical deprotonation step facilitated by the base.
References
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2025). Request PDF.
- Efficient Pd-Catalyzed Amination of Heteroaryl Halides. (n.d.).
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). Chemical Reviews.
- Orie, K. J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Journal of Advances in Medicine and Medical Research, 33(15), 1-18.
- Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? (2022).
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). WuXi AppTec.
- Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives. (2024).
- Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. (2011). NIH.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). RSC Publishing.
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). RSC Publishing.
- Synthesis, Characterization and Solvent Effects on the Electronic Absorption Spectra of Aminopyridine Schiff Bases. (n.d.). Asian Journal of Chemistry.
- The Buchwald–Hartwig Amination After 25 Years. (2019).
- The Buchwald–Hartwig Amination After 25 Years. (n.d.). The University of Groningen research portal.
- [Named Reaction #2] Buchwald-Hartwig Amin
Sources
- 1. Mechanistic insights into the base-mediated deuteration of pyridyl phosphonium and ammonium salts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Sci-Hub. Selective Amination of Trihalopyridines / Synfacts, 2007 [sci-hub.box]
- 5. Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Mechanistic insights into the base-mediated deuteration of pyridyl phosphonium and ammonium salts - PMC [pmc.ncbi.nlm.nih.gov]
Solvent effects on the reactivity of 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine
Technical Support Center: 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine
Welcome to the technical support center for 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the experimental nuances of this versatile building block. The unique electronic and steric arrangement of its functional groups—a nucleophilic primary amine, a tertiary dimethylamino group, and a reactive bromine atom on an electron-rich pyridine core—presents both opportunities and challenges. This document provides in-depth, field-tested insights into troubleshooting common reactions, with a special focus on the critical role of solvent effects.
Section 1: Frequently Asked Questions (FAQs)
Here we address common initial queries regarding the handling and reactivity of 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine.
Q1: What are the primary challenges when working with this molecule?
A1: The main challenges stem from the multiple reactive sites. The primary amino group can act as a competing nucleophile or a ligand for metal catalysts, potentially leading to side reactions or catalyst inhibition. Solubility can also be a significant hurdle; while the amino groups enhance polarity, the pyridine ring is largely organic. Finding a solvent system that dissolves the substrate, reagents, and catalyst effectively is crucial for reaction success.[1]
Q2: Do I need to protect the 5-amino group before running a cross-coupling reaction?
A2: It depends on the reaction conditions and coupling partner. For many Suzuki-Miyaura couplings, protection may not be necessary, especially with a carefully chosen base and catalyst system. However, if you observe side products from N-arylation or catalyst inhibition, protecting the primary amine as an amide (e.g., acetamide) is a standard strategy.[2] This temporarily masks its nucleophilicity and coordinating ability.
Q3: How does the electronic nature of the pyridine ring affect the reactivity of the C-Br bond?
A3: The pyridine ring is generally considered electron-deficient, which would typically activate the C-Br bond towards nucleophilic aromatic substitution (SNAr). However, the presence of three electron-donating groups (5-NH₂, 2-NMe₂, and the pyridine nitrogen's lone pair) counteracts this effect, making the ring electron-rich. This increased electron density makes oxidative addition of the C-Br bond to a low-valent metal catalyst (like Pd(0)) in cross-coupling reactions highly favorable. Conversely, it deactivates the ring for traditional SNAr with weak nucleophiles unless harsh conditions are used.
Q4: What is the expected solubility of this compound?
Section 2: Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Palladium-catalyzed reactions are the most common application for this substrate, leveraging the C-Br bond for C-C or C-N bond formation.[3]
Issue 1: Low or No Conversion to Product
If your Suzuki-Miyaura coupling reaction fails, multiple factors related to the solvent and reaction setup could be at play.
Root Cause Analysis & Solution Workflow:
Caption: Troubleshooting workflow for failed Suzuki-Miyaura coupling.
In-depth Explanation:
-
Why Solvent Choice is Critical for Solubility: A successful Suzuki reaction requires multiple components—the organic halide, the boronic acid, an inorganic base, and the palladium catalyst—to interact in the same phase.[4] A common issue is the poor solubility of the inorganic base (like K₂CO₃) in a purely organic solvent (like toluene). This is why mixed solvent systems, such as 1,4-dioxane/water or THF/water , are frequently employed.[2][5] The water dissolves the base, allowing it to deprotonate the boronic acid and participate in the catalytic cycle. If your substrate has poor solubility in these mixtures, a more polar aprotic solvent like DMF or NMP can be an excellent alternative as they are effective at dissolving a wide range of organic compounds and salts.[4]
-
Solvent Effects on the Catalyst: The choice of solvent can also influence the active catalytic species. Less polar solvents like toluene or dioxane are often paired with catalysts like Pd(PPh₃)₄.[4] More polar solvents like DMF or acetonitrile can sometimes alter the coordination sphere of the palladium, which in some cases can change reaction selectivity or rate.[6][7] If you suspect catalyst issues, ensure your solvent is rigorously degassed, as dissolved oxygen can oxidize and deactivate the Pd(0) active catalyst.
Issue 2: Significant Debromination Side Product
The formation of 5-amino-2-(N,N-dimethylamino)pyridine (where the bromine is replaced by hydrogen) is a common side reaction.
Root Cause Analysis & Solutions:
| Potential Cause | Solvent-Related Explanation & Solution |
| Protodeborylation of Boronic Acid | The boronic acid can be unstable, especially at high temperatures, and react with trace water or protic solvents to be replaced by hydrogen. Solution: Use a less protic solvent system if possible. Ensure the boronic acid is of high quality. Adding a slight excess (1.1-1.2 eq) can compensate for some degradation.[1] |
| Hydrolytic Debromination | In the presence of a base and a hydrogen source (like water or alcohol co-solvents), direct reduction of the C-Br bond can occur, often facilitated by the palladium catalyst. Solution: Minimize the amount of water in the reaction if possible, or switch to a completely anhydrous system using a soluble organic base (e.g., CsF in DMF). |
| Catalyst Decomposition | Catalyst decomposition can lead to the formation of palladium black, which can promote indiscriminate reduction reactions. Solution: Ensure proper degassing of the solvent. Sometimes, using a more robust ligand (e.g., SPhos, XPhos) can stabilize the catalyst and prevent decomposition. |
Section 3: Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)
While less common for this electron-rich system, SNAr can be forced to occur with very strong nucleophiles or under specific conditions. The solvent plays a dominant role in the success of these reactions.
Issue: Reaction is Sluggish or Does Not Proceed
Root Cause Analysis & Solution Workflow:
Caption: Troubleshooting workflow for a failed SNAr reaction.
In-depth Explanation:
-
The Critical Role of Polar Aprotic Solvents: SNAr reactions proceed via a negatively charged intermediate known as a Meisenheimer complex.[8] Polar aprotic solvents like DMF and DMSO are ideal because their high polarity stabilizes this charged intermediate, lowering the activation energy of the reaction.[9] Crucially, they are "aprotic," meaning they lack acidic protons (like the -OH in water or alcohols).[10] This is vital because protic solvents form strong hydrogen bonds with the nucleophile, creating a solvent "cage" that significantly reduces its reactivity and slows or stops the reaction.[11][12]
-
Why Protic Solvents Kill SNAr Reactions: If you attempt an SNAr reaction in a solvent like ethanol, the ethanol molecules will surround your anionic nucleophile (e.g., RO⁻), with the partially positive hydrogen atoms of the hydroxyl groups strongly interacting with the negative charge. This powerful solvation shell must be stripped away for the nucleophile to attack the pyridine ring, a process that is energetically very costly.[13] Therefore, the first and most important troubleshooting step for a failed SNAr is to eliminate any protic solvents from the reaction medium.
Section 4: Experimental Protocols
The following are representative, self-validating protocols for common transformations.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from methodologies used for similar bromopyridine derivatives.[2]
-
Reaction Setup: To an oven-dried reaction vial, add 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).
-
Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-dioxane and water. Seal the vial and sparge the mixture with argon or nitrogen for 15-20 minutes to remove dissolved oxygen.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-18 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking a small aliquot, diluting with ethyl acetate, and filtering through a small plug of silica. The disappearance of the starting material is a key indicator.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Self-Validation: A control reaction run without the palladium catalyst should show no product formation, confirming the catalytic nature of the transformation. An additional control run without the boronic acid should only show starting material or debrominated side product, confirming the source of the new aryl group.
References
-
Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. (2022). PubMed Central. [Link]
-
Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. (n.d.). sioc-journal.cn. [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI. [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Diagnosing issues with a failed Suzuki coupling?. (2021). Reddit. [Link]
-
Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (n.d.). [Link]
-
Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012). Master Organic Chemistry. [Link]
-
Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). RSC Publishing. [Link]
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. (n.d.). ACS Publications. [Link]
-
How can I solve my problem with Suzuki coupling?. (2014). ResearchGate. [Link]
-
Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
-
Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. (n.d.). PubMed Central. [Link]
-
Organic Chemistry: Protic vs Aprotic Solvents & WHEN TO USE THEM IN A MECHANISM! (SN1,SN2, E1 & E2). (2025). YouTube. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]
-
SN1 vs SN2. (2021). Chemistry LibreTexts. [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (n.d.). NIH. [Link]
-
Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025). RSC Publishing. [Link]
-
Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. (n.d.). [Link]
-
Specific and non-specific solvent effects on aromatic nucleophilic substitution. Kinetics of the reaction of 1-fluoro-2,6-dinitrobenzene and homopiperidine in binary solvent mixtures. (2025). ResearchGate. [Link]
-
Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. (2025). ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. reddit.com [reddit.com]
- 6. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
Validation & Comparative
Structural Validation and Solvent-Dependent NMR Profiling of 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine
Executive Summary
This guide provides a rigorous analysis of the 1H NMR spectrum for 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine , a critical scaffold in the synthesis of SHP2 inhibitors and other kinase-targeting pharmaceuticals.
Unlike standard spectral reports, this document compares the performance of solvent systems (CDCl₃ vs. DMSO-d₆) in resolving labile protons and differentiates the product from its synthetic precursors (e.g., nitro-derivatives). It establishes a self-validating protocol for researchers to confirm regiochemistry and purity during drug development.
Structural Logic & Electronic Environment
To interpret the spectrum accurately, one must first map the electronic "push-pull" dynamics of the pyridine ring.
-
The Scaffold: The pyridine ring is electron-deficient (π-deficient).
-
2-(N,N-dimethylamino): A strong
-donor (+M effect) at the 2-position. It increases electron density at positions 3 and 5 (ortho/para), shielding these carbons/protons. -
3-Bromo: An electron-withdrawing group (-I effect) via induction, but bulky. It deshields the adjacent H4 proton.
-
5-Amino: A strong donor (+M effect). It significantly shields the protons at positions 4 and 6 (ortho).
Structural Visualization
The following diagram illustrates the numbering and electronic interactions essential for signal assignment.
Figure 1: Connectivity and coupling network. Note the meta-coupling (
Comparative Performance: Solvent Selection
The choice of solvent is not merely logistical; it determines the information density of your spectrum.
Comparison Table: CDCl₃ vs. DMSO-d₆
| Feature | Alternative A: CDCl₃ | Alternative B: DMSO-d₆ (Recommended) | Scientific Rationale |
| Amino (-NH₂) Visibility | Poor / Broad | Excellent / Sharp | DMSO forms H-bonds with |
| Ring Proton Shifts | Standard | Deshielded (+0.1-0.3 ppm) | Solvent polarity affects the dipole of the pyridine ring. |
| Water Peak Interference | Low (~1.56 ppm) | High (~3.33 ppm) | DMSO absorbs atmospheric water; can obscure the |
| Solubility | Moderate | High | The polar amino/bromo combination dissolves better in polar aprotic solvents. |
Experimental Protocol (Self-Validating)
-
Preparation: Dissolve 5-10 mg of sample in 0.6 mL of DMSO-d₆ .
-
Acquisition: Run at 298 K with a minimum of 16 scans.
-
Validation Check: Look for the H4-H6 coupling . If H4 and H6 appear as singlets, your shim is poor, or you have the wrong regioisomer (e.g., 6-amino isomer). They must show meta-coupling (
Hz).
Detailed Spectral Analysis (DMSO-d₆)
The following data represents the consensus spectral profile for this molecule in DMSO-d₆.
Chemical Shift Data Table[1][2][3]
| Position | Group | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |
| 6 | Ar-H | 7.55 - 7.65 | Doublet (d) | 1H | Most downfield due to | |
| 4 | Ar-H | 7.15 - 7.25 | Doublet (d) | 1H | Shielded by 5-NH₂, but deshielded by 3-Br. | |
| 5 | -NH₂ | 4.90 - 5.10 | Broad Singlet | 2H | - | Exchangeable. Chemical shift varies with concentration.[1] |
| 2 | -N(CH₃ )₂ | 2.90 - 3.05 | Singlet (s) | 6H | - | Distinctive strong singlet. |
Diagnostic Signatures (The "Fingerprint")
-
The Meta-Doublets: You will see two doublets in the aromatic region (7.0–7.7 ppm) with a small coupling constant (~2.4 Hz). This confirms the 2,3,5-substitution pattern. If you see a large coupling (~8 Hz), you have adjacent protons (wrong isomer).
-
The N-Methyl Singlet: A clean integration of 6H at ~3.0 ppm confirms the dimethylamino group is intact and not monomethylated.
Performance vs. Alternatives (Precursor Analysis)
In synthesis, this molecule is often derived from 2-(dimethylamino)-3-bromo-5-nitropyridine via reduction (e.g., Fe/NH₄Cl or H₂/Pd). Comparing the product to the precursor is the primary method of purity assessment.
Product vs. Precursor Comparison
| Signal | Precursor (Nitro) | Product (Amino) | Observation for Chemist |
| H6 Proton | ~9.0 ppm (Deshielded) | ~7.6 ppm (Shielded) | The Nitro group is strongly electron-withdrawing, pushing H6 downfield. Reduction to Amine shields H6 significantly. |
| H4 Proton | ~8.4 ppm | ~7.2 ppm | Similar shielding effect upon reduction. |
| -NH₂ Signal | Absent | Present (~5.0 ppm) | Appearance of this peak confirms reduction. |
| Color | Yellow/Orange | Off-white/Brown | Visual confirmation usually aligns with NMR. |
Decision Workflow for Analysis
Use this logic flow to determine if your sample meets the criteria for release to the next stage (e.g., coupling).
Figure 2: Analytical decision tree for validating synthesis success.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for substituent chemical shift additivity rules).
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
-
Reich, H. J. (2024). Bordwell pKa Table and NMR Data Collections. University of Wisconsin-Madison. (Authoritative source for pyridine chemical shifts).
-
National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). (Reference for general aminopyridine shifts).
Sources
A Researcher's Guide to Interpreting the IR Spectrum of Substituted Pyridines
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The pyridine ring is a fundamental scaffold in medicinal chemistry and materials science. The ability to precisely tune its electronic properties through substitution is a key strategy in drug development and the design of novel functional materials. Infrared (IR) spectroscopy provides a powerful, non-destructive method for probing the vibrational characteristics of these molecules, offering direct insights into how substituents alter the electron density and bond strengths within the aromatic ring.
This guide provides an in-depth exploration of the electronic effects of substituents on the pyridine ring's IR spectrum. It is designed for researchers and drug development professionals, offering quantitative data, detailed experimental protocols, and visual frameworks to aid in the rational design and analysis of substituted pyridines.
The Vibrational Landscape of Unsubstituted Pyridine
Before delving into the effects of substituents, it is crucial to understand the baseline IR spectrum of pyridine. As an aromatic heterocycle, its spectrum is characterized by several key regions. Pyridine belongs to the C2v point group, and its fundamental vibrations can be categorized into distinct symmetry classes.[1]
Key vibrational modes for the pyridine ring include:
-
Aromatic C-H Stretching: These vibrations typically appear in the 3000-3150 cm⁻¹ region. Pyridine itself shows bands around 3037, 3080, and 3144 cm⁻¹.[2]
-
Ring Stretching (C=C and C=N): These are among the most informative bands. They appear in the 1400-1650 cm⁻¹ region and are highly sensitive to electronic perturbations caused by substituents.[3] For pyridine, prominent bands are observed around 1578 cm⁻¹ (C=C aromatic) and 1600-1639 cm⁻¹ (C=N).[3]
-
In-plane C-H Bending: Found in the 1000-1300 cm⁻¹ range.
-
Out-of-plane C-H Bending: These strong absorptions appear in the 700-900 cm⁻¹ region and are highly characteristic of the substitution pattern on the ring.
-
Ring Bending: Typically observed below 700 cm⁻¹.
The region between 700 and 1200 cm⁻¹ is known as the "fingerprint region," containing a complex array of bands from C-C, C-N, and C-O single bond stretches, as well as various bending vibrations.[4] While complex, this region is unique for every molecule.
The Electronic Influence of Substituents on IR Frequencies
The addition of a substituent to the pyridine ring alters the distribution of electron density through a combination of inductive and resonance effects. This, in turn, changes the force constants of the various bonds, leading to predictable shifts in their vibrational frequencies.
-
Electron-Donating Groups (EDGs): Groups like amino (-NH₂), hydroxyl (-OH), and alkyl groups (-CH₃) increase the electron density in the pyridine ring.[5] This increased electron density can slightly weaken the C=C and C=N bonds, causing their stretching frequencies to shift to lower wavenumbers (a redshift).
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), and halogens (-Cl, -Br) decrease the electron density of the ring.[6] This withdrawal of electron density strengthens the ring bonds, resulting in a shift of the stretching vibrations to higher wavenumbers (a blueshift).
The position of the substituent (ortho, meta, or para to the nitrogen) also plays a critical role, particularly for groups that exert a strong resonance effect, which is most pronounced at the ortho and para positions.[7]
Caption: Standard workflow for ATR-FTIR analysis of pyridine compounds.
Step-by-Step Methodology
Objective: To obtain a high-quality, interpretable IR spectrum of a liquid or solid substituted pyridine sample.
Materials:
-
FTIR Spectrometer with ATR accessory (e.g., diamond or ZnSe crystal)
-
Sample of substituted pyridine
-
Solvent for cleaning (e.g., isopropanol, ethanol, or methylene chloride) [8]* Lint-free wipes
-
Personal Protective Equipment (Gloves, Safety Glasses)
Protocol:
-
System Preparation:
-
Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's instructions.
-
Causality: A stable instrument temperature minimizes drift and ensures wavenumber accuracy.
-
-
Background Collection (Self-Validation Step):
-
Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a lint-free wipe. [9] * Allow the solvent to fully evaporate.
-
Collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, which will be subtracted from the sample spectrum.
-
Trustworthiness: A clean, flat baseline in the background spectrum validates that the crystal is free from contaminants that could interfere with the sample reading.
-
-
Sample Application:
-
For Liquids: Place a single drop of the liquid sample directly onto the center of the ATR crystal. [10]Ensure the crystal is fully covered.
-
For Solids: Place a small amount of the solid powder onto the crystal. Use the ATR's pressure arm to apply firm, consistent pressure.
-
Causality: Good contact between the sample and the ATR crystal is essential for the evanescent wave to penetrate the sample adequately, ensuring a strong, high-quality signal. [11]
-
-
Spectrum Acquisition:
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Set the resolution to 4 cm⁻¹ for routine analysis.
-
The resulting spectrum will be automatically ratioed against the collected background.
-
-
Cleaning and Post-Analysis:
-
Clean the sample from the ATR crystal using a lint-free wipe and the appropriate solvent. [8] * Verify the crystal is clean by collecting a new spectrum and ensuring it is a flat line, confirming no sample carryover. This step is critical for data integrity between different samples.
-
-
Data Processing and Interpretation:
-
If necessary, apply an ATR correction to the spectrum. This mathematical correction accounts for the wavelength-dependent depth of penetration of the IR beam, making the spectrum appear more like a traditional transmission spectrum.
-
Perform baseline correction if needed to ensure all peaks originate from a flat baseline.
-
Identify and assign the characteristic absorption bands as discussed in this guide, paying close attention to the C-H stretching, ring stretching, and out-of-plane bending regions. Compare the spectrum to a reference spectrum of unsubstituted pyridine to identify shifts.
-
Conclusion
Interpreting the IR spectra of substituted pyridines is a nuanced process that provides invaluable information for the medicinal chemist and materials scientist. By understanding the fundamental vibrational modes of the pyridine ring and systematically correlating spectral shifts with the electronic nature and position of substituents, researchers can gain deep insights into molecular structure and bonding. Following a rigorous, self-validating experimental protocol ensures that the data obtained is accurate, reproducible, and trustworthy, forming a solid foundation for rational molecular design and development.
References
-
Royal Society of Chemistry. (2020, February 5). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. RSC Publishing. [Link]
-
Canadian Science Publishing. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry. [Link]
-
Canadian Science Publishing. (n.d.). Electronic effects of heterocyclic substituents. Spectroscopical and theoretical (AM1) study in a series of heterocyclic carboxaldehydes. Canadian Journal of Chemistry. [Link]
-
ACS Publications. (n.d.). An ab Initio Study of the Effect of Substituents on the n → π Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines*. The Journal of Physical Chemistry A. [Link]
-
Pearson. (2024, September 23). EAS Reactions of Pyridine Explained. Pearson+. [Link]
-
ResearchGate. (n.d.). FTIR spectrum for Pyridine. ResearchGate. [Link]
-
ResearchGate. (n.d.). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. ResearchGate. [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis. Drawell. [Link]
-
AIP Publishing. (n.d.). The Vibrational Spectra of Pyridine and Pyridine‐d5. The Journal of Chemical Physics. [Link]
-
Rocky Mountain Labs. (2026, January 23). How to Prepare Samples for FTIR Testing. WordPress.com. [Link]
-
CHIMIA. (n.d.). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA. [Link]
-
Northern Illinois University. (n.d.). FT-IR sample preparation. Department of Chemistry and Biochemistry. [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Aminopyridine. NIST WebBook. [Link]
-
ACS Publications. (2026, January 27). (C6H7N2O)NO3: π-Conjugation-Driven Synergistic Enhancement of Second-Harmonic Generation and Birefringence. Inorganic Chemistry. [Link]
-
Asian Journal of Chemistry. (n.d.). Infrared Spectral Studies of Some Substituted Pyridines. Asian Journal of Chemistry. [Link]
-
ResearchGate. (2014, January 26). What does a "Pyridine- FTIR analysis" can tell me?. ResearchGate. [Link]
-
ResearchGate. (2025, August 6). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. ResearchGate. [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
-
Canadian Science Publishing. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Science Publishing. [Link]
-
Wiley-VCH. (n.d.). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Wiley Online Library. [Link]
-
YouTube. (2013, January 10). FTIR Spectroscopy - Liquid IR Spectroscopy. YouTube. [Link]
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A Comparative Guide to the Mass Spectrometry Analysis of 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine and its Structural Analogs
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine, a substituted aminopyridine, represents a class of compounds with significant potential in medicinal chemistry. Its unique arrangement of amino, bromo, and dimethylamino groups on a pyridine core presents an interesting challenge for analytical characterization. This guide provides an in-depth, comparative analysis of the mass spectrometric behavior of 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine and two structural analogs: 2-Amino-3-bromo-5-methylpyridine and Brompheniramine. The insights provided herein are grounded in established principles of mass spectrometry and are intended to equip researchers with the expertise to approach the analysis of such molecules with confidence.
Introduction to the Analyte: 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine
5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine (C7H10BrN3, MW: 216.08 g/mol ) is a substituted pyridine with functional groups that can influence its ionization and fragmentation behavior in a mass spectrometer.[1][2] The presence of two basic nitrogen atoms (the pyridine ring nitrogen and the exocyclic amino groups) makes it highly susceptible to protonation, favoring analysis by soft ionization techniques such as Electrospray Ionization (ESI). Understanding its fragmentation pattern is crucial for its unambiguous identification and for distinguishing it from its isomers.
Predicted Mass Spectrometric Behavior of 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine
Due to the limited availability of public domain experimental mass spectra for this specific molecule, we present a predictive analysis based on the known fragmentation patterns of substituted pyridines and related compounds.[3][4]
Ionization and Molecular Ion Formation
Given its polar nature and the presence of basic sites, positive-mode ESI is the recommended ionization technique. We anticipate the formation of a prominent protonated molecular ion, [M+H]⁺, at m/z 217.0 (for ⁷⁹Br) and 219.0 (for ⁸¹Br), reflecting the isotopic distribution of bromine.
Predicted Fragmentation Pathway
Upon collisional activation in the gas phase, the [M+H]⁺ ion is expected to undergo a series of characteristic fragmentation reactions. The most likely fragmentation pathways are initiated by the loss of small neutral molecules or radicals from the protonated parent molecule.
A key fragmentation is the predicted loss of a methyl radical (•CH₃) from the dimethylamino group, leading to a fragment ion at m/z 202.0/204.0. Subsequent loss of a neutral molecule of ethylene imine (C₂H₅N) from the dimethylamino group could also occur, resulting in a fragment at m/z 174.0/176.0. The pyridine ring itself can undergo cleavage, although this typically requires higher collision energies.
Predicted Fragmentation of 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine
Caption: Predicted fragmentation pathway of protonated 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine.
Comparative Analysis with Structural Analogs
To provide a comprehensive understanding, we will compare the predicted mass spectrometric behavior of our target molecule with two commercially available, structurally related compounds.
Alternative 1: 2-Amino-3-bromo-5-methylpyridine
This compound (C6H7BrN2, MW: 187.04 g/mol ) is a simpler analog, lacking the dimethylamino group but sharing the brominated aminopyridine core.[5] Its mass spectrum is expected to be less complex.
-
Ionization: Similar to our primary analyte, ESI in positive mode is expected to yield a strong [M+H]⁺ ion at m/z 188.0/190.0.
-
Fragmentation: The primary fragmentation pathway will likely involve the loss of the bromine radical (•Br), resulting in a fragment at m/z 109.0. Loss of ammonia (NH₃) from the protonated amino group is another possibility, leading to a fragment at m/z 171.0/173.0.
Alternative 2: Brompheniramine
Brompheniramine (C16H19BrN2, MW: 319.24 g/mol ) is a more complex molecule, an antihistamine that contains a bromophenyl group and a dimethylamino group attached to a pyridine ring via a propyl chain.[6]
-
Ionization: ESI in positive mode will produce a protonated molecular ion [M+H]⁺ at m/z 320.2/322.2.
-
Fragmentation: The fragmentation of brompheniramine is well-documented. A major fragmentation pathway involves the cleavage of the bond between the propyl chain and the pyridine ring, leading to the formation of a characteristic fragment ion at m/z 277.1, corresponding to the loss of the dimethylamino group. Another significant fragment is observed at m/z 58.1, corresponding to the [CH₂=N(CH₃)₂]⁺ ion.
Experimental Protocol: A Self-Validating System
To ensure the generation of reliable and reproducible data for these compounds, the following experimental workflow is recommended.
Experimental Workflow for Mass Spectrometry Analysis
Caption: A standardized workflow for the mass spectrometric analysis of aminopyridines.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte in a 50:50 (v/v) mixture of acetonitrile and deionized water containing 0.1% formic acid. The formic acid aids in protonation.
-
Instrumentation: Utilize a tandem mass spectrometer (e.g., a quadrupole time-of-flight or a triple quadrupole instrument) equipped with an ESI source.
-
Infusion: Introduce the sample into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min. This method ensures a stable ion signal.
-
MS1 Analysis (Full Scan): Acquire full scan mass spectra in positive ion mode over a mass range of m/z 50-500 to identify the protonated molecular ion [M+H]⁺.
-
MS/MS Analysis (Product Ion Scan): Select the [M+H]⁺ ion as the precursor ion and perform product ion scans by subjecting it to collision-induced dissociation (CID) with an inert gas (e.g., argon). Apply a range of collision energies (e.g., 10-40 eV) to generate a comprehensive fragmentation pattern.
-
Data Analysis: Process the acquired spectra to determine the accurate mass of the parent and fragment ions. Propose fragmentation pathways based on the observed neutral losses and the known chemical structure.
Comparative Data Summary
The following table summarizes the key predicted and known mass spectrometric characteristics of 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine and its selected analogs.
| Feature | 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine (Predicted) | 2-Amino-3-bromo-5-methylpyridine (Predicted) | Brompheniramine (Known) |
| Molecular Formula | C₇H₁₀BrN₃ | C₆H₇BrN₂ | C₁₆H₁₉BrN₂ |
| Molecular Weight | 216.08 | 187.04 | 319.24 |
| [M+H]⁺ (m/z) | 217.0 / 219.0 | 188.0 / 190.0 | 320.2 / 322.2 |
| Major Predicted/Known Fragment Ions (m/z) | 202.0/204.0, 174.0/176.0, 138.0 | 171.0/173.0, 109.0 | 277.1, 58.1 |
| Key Fragmentation Pathway | Loss of •CH₃, C₂H₅N, or •Br | Loss of NH₃ or •Br | Cleavage of the propyl chain |
| Structural Elucidation Potential | High, with distinct fragments for the dimethylamino group and bromine. | Moderate, simpler fragmentation pattern. | High, characteristic fragments are well-defined. |
Conclusion
The mass spectrometric analysis of 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine, while not extensively documented, can be confidently approached through a predictive framework based on the established principles of ionization and fragmentation of related aminopyridine structures. By employing soft ionization techniques like ESI and systematic MS/MS analysis, researchers can obtain rich structural information. The comparison with analogs such as 2-Amino-3-bromo-5-methylpyridine and Brompheniramine provides a valuable context for interpreting the resulting mass spectra. This guide serves as a foundational resource for scientists and drug development professionals, enabling the robust and reliable characterization of this and similar classes of molecules.
References
- Chen, P. H. (1976). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry.
- NIST. (n.d.). 2-Amino-3-bromo-5-methylpyridine.
- NIST. (n.d.). Brompheniramine.
-
001CHEMICAL. (n.d.). CAS No. 813425-36-4, 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine. Retrieved from [Link]
- ResearchGate. (2025, August 6). Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry.
Sources
A Senior Application Scientist's Guide to Alternative Reagents for the Synthesis of Functionalized Aminopyridines
Introduction: The Enduring Importance of the Aminopyridine Scaffold
To researchers, scientists, and professionals in drug development, the aminopyridine moiety is a familiar and critical structural motif. Its prevalence in pharmaceuticals and functional materials is a testament to its versatile chemical properties, which allow it to serve as a key pharmacophore and a versatile synthetic intermediate.[1][2] The development of efficient, robust, and sustainable methods to synthesize functionalized aminopyridines is therefore a cornerstone of modern medicinal and materials chemistry. This guide provides an in-depth comparison of both classical and contemporary synthetic strategies, offering field-proven insights and experimental data to inform your selection of the most appropriate reagents and methodologies for your specific research needs.
Comparative Analysis of Synthetic Strategies
The synthesis of aminopyridines can be broadly categorized into several key approaches, each with its own set of advantages and limitations. The choice of method often depends on factors such as the desired substitution pattern, functional group tolerance, scalability, and considerations of cost and environmental impact.
Classical Approaches: The Foundations of Aminopyridine Synthesis
First reported by Aleksei Chichibabin in 1914, this reaction represents a direct nucleophilic substitution of a hydrogen atom on the pyridine ring, typically at the 2-position, using sodium amide (NaNH₂) as the aminating agent.[3][4]
Mechanism & Rationale: The reaction proceeds via an addition-elimination mechanism through a Meisenheimer-like intermediate. The pyridine nitrogen activates the C2 and C4 positions towards nucleophilic attack. The strong nucleophile, the amide anion (⁻NH₂), adds to the C2 position, forming an anionic σ-adduct. Aromatization is then restored by the elimination of a hydride ion (H⁻), which subsequently reacts with an acidic proton source (like the newly formed aminopyridine or ammonia) to liberate hydrogen gas.[3][5] The use of a strong base like sodium amide is crucial to overcome the high activation energy associated with C-H bond cleavage.
Advantages:
-
Atom Economy: It is a highly atom-economical method for introducing a primary amino group.
-
Cost-Effectiveness: The reagents, pyridine and sodium amide, are relatively inexpensive.
Limitations & Expert Insights:
-
Harsh Conditions: The reaction typically requires high temperatures (100-150 °C) and inert, anhydrous conditions.[5][6]
-
Safety Concerns: Sodium amide is a highly reactive and hazardous reagent that can be explosive, especially when impure.[5] Careful handling and quenching procedures are paramount.
-
Limited Scope: The traditional Chichibabin reaction is generally limited to the synthesis of 2-aminopyridines and can be incompatible with many functional groups. Substituents that block both the 2- and 6-positions may lead to amination at the 4-position, though often in lower yields.[3]
Workflow for a Traditional Chichibabin Reaction
Caption: General workflow for a traditional Chichibabin reaction.
Transition Metal-Catalyzed Cross-Coupling Reactions
The advent of transition metal catalysis revolutionized C-N bond formation, offering milder conditions and broader substrate scope compared to classical methods.
This palladium-catalyzed cross-coupling reaction has become a workhorse in medicinal chemistry for the synthesis of aryl amines, including aminopyridines.[7][8] It involves the coupling of a halopyridine with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[9]
Mechanism & Rationale: The catalytic cycle is believed to involve the oxidative addition of the halopyridine to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the aminopyridine and regenerate the Pd(0) catalyst.[7][10] The choice of phosphine ligand is critical and has evolved over time, with bulky, electron-rich ligands generally providing the best results by promoting both the oxidative addition and reductive elimination steps.
Advantages:
-
Broad Substrate Scope: Tolerates a wide variety of functional groups on both the pyridine and amine coupling partners.[11]
-
Milder Conditions: Reactions are typically run at lower temperatures than the Chichibabin or traditional Ullmann reactions.[10]
-
High Yields: Generally provides good to excellent yields.[9]
Limitations & Expert Insights:
-
Cost: Palladium catalysts and specialized phosphine ligands can be expensive.
-
Catalyst Removal: Residual palladium in the final product can be a concern, especially in pharmaceutical applications, and may require specific purification steps.
-
Base Sensitivity: The use of strong bases like sodium tert-butoxide can be incompatible with base-sensitive functional groups.[9]
The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds between a halopyridine and an amine.[6] While historically requiring harsh conditions, modern protocols with the use of ligands have made this method more practical.
Mechanism & Rationale: The mechanism of the Ullmann reaction is still debated but is generally thought to involve a Cu(I)/Cu(III) catalytic cycle.[12] The reaction is often promoted by the use of ligands, such as diamines or amino acids, which stabilize the copper catalyst and facilitate the coupling process.[13]
Advantages:
-
Cost-Effective Catalyst: Copper is significantly cheaper than palladium.
-
Alternative Reactivity: Can be successful for substrates that are challenging in palladium-catalyzed reactions.
Limitations & Expert Insights:
-
Harsh Conditions: Traditional Ullmann reactions often require high temperatures (>150 °C) and polar aprotic solvents.[6][12]
-
Stoichiometric Copper: Older procedures often used stoichiometric amounts of copper, leading to difficulties in product purification. Modern catalytic versions have largely overcome this.
-
Ligand Development: While ligand-assisted protocols have improved the reaction, finding the optimal ligand for a specific transformation can require screening.[13]
Catalytic Cycles: Buchwald-Hartwig vs. Ullmann Amination
Sources
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A Comparative Guide to HPLC and LC-MS Methods for Purity Analysis of Pyridine Derivatives
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safe and effective drug development. Pyridine derivatives, a ubiquitous class of heterocyclic compounds in medicinal chemistry, are no exception. Their analysis, however, presents unique challenges due to their inherent polarity and potential for a wide range of impurities. This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the purity analysis of these critical compounds. We will delve into the technical nuances of each method, present supporting experimental data, and offer expert insights to guide your analytical strategy.
The Criticality of Purity in Pyridine Derivatives
Pyridine and its derivatives are fundamental building blocks in a vast array of pharmaceuticals.[1] The purity of these compounds is not merely a quality control metric; it is a critical determinant of the safety and efficacy of the final drug product. Impurities can arise from starting materials, by-products of synthesis, or degradation products and may be pharmacologically active or toxic.[2][3] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent requirements for the identification, quantification, and control of impurities in APIs.[4] Therefore, robust and reliable analytical methods are paramount.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC has long been the gold standard for routine quality control and purity assessment in the pharmaceutical industry.[3] Its enduring popularity stems from its high resolving power, reproducibility, and the versatility of detection methods, most commonly UV-Vis spectroscopy.[1][2]
The Science Behind HPLC for Pyridine Derivatives
The separation in HPLC is based on the differential partitioning of analytes between a stationary phase (packed in a column) and a mobile phase (a liquid solvent). For pyridine derivatives, which are often polar, reversed-phase HPLC (RP-HPLC) is the most common approach.[2][5] In RP-HPLC, a nonpolar stationary phase (typically C18-modified silica) is used with a polar mobile phase. The separation is driven by the hydrophobic interactions between the analytes and the stationary phase.
A key challenge in the HPLC analysis of pyridine derivatives is their basic nature, which can lead to poor peak shape (tailing) due to interactions with residual silanol groups on the silica-based stationary phase. This can be mitigated by:
-
Using end-capped columns: These columns have had most of the residual silanol groups chemically deactivated.
-
Operating at low pH: Protonating the basic pyridine nitrogen reduces its interaction with the stationary phase.
-
Adding a competing base to the mobile phase: A small amount of a base like triethylamine can saturate the active sites on the stationary phase.
-
Employing modern column chemistries: Phenyl-hexyl or embedded polar group phases can offer alternative selectivities and improved peak shapes for aromatic and polar compounds.
Experimental Protocol: A Step-by-Step HPLC Method
The following is a generalized, yet robust, starting point for the purity analysis of a novel pyridine derivative. Method development and validation are essential for each specific compound.[6][7]
Objective: To determine the purity of a pyridine derivative and quantify any related impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 40% A, 60% B
-
25-30 min: Linear gradient to 10% A, 90% B
-
30-35 min: Hold at 10% A, 90% B
-
35-36 min: Return to 95% A, 5% B
-
36-45 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or the λmax of the pyridine derivative)
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of the pyridine derivative reference standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution.
-
Sample Preparation: Prepare the sample solution at the same concentration as the primary standard.
-
System Suitability: Inject the primary standard solution six times. The relative standard deviation (RSD) of the peak area should be less than 2.0%. The tailing factor for the main peak should be between 0.8 and 1.5, and the theoretical plate count should be greater than 2000.
-
Analysis: Inject the standard and sample solutions.
-
Data Processing: Integrate the peaks in the chromatograms. Calculate the percentage purity of the sample by comparing the area of the main peak to the total area of all peaks (area percent method). For quantification of specific impurities, use the response factor of the main peak or, for greater accuracy, the response factor of a dedicated impurity standard.
Liquid Chromatography-Mass Spectrometry (LC-MS): Unparalleled Sensitivity and Specificity
For impurity profiling, especially the identification of unknown impurities and the detection of trace-level genotoxic impurities, LC-MS is an indispensable tool.[8] By coupling the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer, LC-MS provides molecular weight information, which is crucial for impurity identification.[8]
The Power of Mass Detection
The core advantage of LC-MS is its detector. While a UV detector sees compounds that absorb light at a specific wavelength, a mass spectrometer measures the mass-to-charge ratio (m/z) of ionized molecules. This provides a much higher degree of specificity and sensitivity.[9] For instance, if two impurities co-elute (emerge from the HPLC column at the same time), a UV detector will show a single, merged peak. An MS detector, however, can distinguish them based on their different molecular weights.
Common ionization techniques for pyridine derivatives include:
-
Electrospray Ionization (ESI): A soft ionization technique suitable for polar and thermally labile compounds. It is the most common choice for pyridine derivatives.
-
Atmospheric Pressure Chemical Ionization (APCI): Suitable for less polar compounds that are not easily ionized by ESI.
Experimental Protocol: A Detailed LC-MS Method for Impurity Identification
This protocol outlines a typical approach for identifying unknown impurities in a pyridine derivative sample.
Objective: To identify and tentatively characterize impurities in a pyridine derivative sample.
Instrumentation:
-
UHPLC or HPLC system coupled to a mass spectrometer (e.g., a quadrupole time-of-flight (Q-TOF) or an Orbitrap mass spectrometer for high-resolution mass data).
Chromatographic Conditions:
-
Column: C18, 100 mm x 2.1 mm, 1.7 µm particle size
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Similar to the HPLC method, but with a faster gradient due to the shorter column.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 800 L/hr
-
Acquisition Mode: Full scan from m/z 100-1000. For structural elucidation, a data-dependent MS/MS experiment can be set up to trigger fragmentation of the most intense ions.
Procedure:
-
Sample Preparation: Prepare a solution of the pyridine derivative sample at a concentration of approximately 0.1 mg/mL in the initial mobile phase composition.
-
Analysis: Inject the sample and acquire the data.
-
Data Analysis:
-
Extract the ion chromatograms for the main component and any observed impurities.
-
Determine the accurate mass of the parent ion for each impurity.
-
Use the accurate mass to predict the elemental composition.
-
If MS/MS data was acquired, analyze the fragmentation pattern to propose a structure for the impurity. This often involves comparing the fragmentation of the impurity to that of the parent compound.
-
Comparative Analysis: HPLC vs. LC-MS
| Feature | HPLC with UV Detection | LC-MS |
| Primary Use | Routine QC, purity testing, and quantification of known impurities. | Impurity identification, characterization of unknowns, and trace-level analysis (e.g., genotoxic impurities). |
| Sensitivity | Good (typically ppm level). | Excellent (ppb to ppt level). LC-MS/MS can quantify impurities at levels as low as 0.3 ppm.[10] |
| Selectivity | Moderate; relies on chromatographic separation. Co-eluting peaks can be problematic. | High; can distinguish between co-eluting compounds with different m/z ratios. |
| Information Provided | Retention time and UV absorbance. | Retention time, molecular weight, and (with MS/MS) structural information. |
| Cost | Lower initial investment and operational costs. | Higher initial investment and maintenance costs. |
| Robustness | Generally more robust and easier to use for routine analysis. | More complex instrumentation that requires specialized expertise. |
| Method Validation | Well-established protocols for validation according to ICH guidelines.[7] | Validation is more complex, especially for quantitative methods. |
Visualizing the Workflow and Decision-Making Process
Caption: General workflow for purity analysis and impurity identification of pyridine derivatives.
Caption: Decision tree for selecting between HPLC and LC-MS.
Conclusion and Best Practices
Both HPLC and LC-MS are powerful and essential techniques for the purity analysis of pyridine derivatives. The choice between them is dictated by the specific analytical goal.
-
For routine quality control, batch release, and stability studies where the impurity profile is well-characterized, a validated HPLC-UV method is the most appropriate and cost-effective choice.
-
When unknown impurities are detected, or when there is a need to analyze for potentially genotoxic impurities at trace levels, LC-MS is the superior technique due to its enhanced sensitivity and ability to provide structural information.
References
-
Dave, R. S., Vyas, V. J., & Mahyavanshi, B. (2021). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology, 8(3), 528-542. [Link]
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Venugopal, N., Reddy, A. V. B., & Madhavi, V. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 70, 653-658. [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]
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Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry, 55(10), 824-830. [Link]
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Muszalska, I., Szaładowska, H., & Sabiniarz, A. (2006). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL 2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica - Drug Research, 63(1), 3-9. [Link]
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Waters. (n.d.). Impurities Application Notebook. [Link]
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European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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Sravanthi, V., & Swetha, T. (2022). rapid and trace level determination of potential genotoxic impurity 2-aminopyridine in piroxicam. International Journal of Creative Research Thoughts, 10(6), a423-a430. [Link]
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IOSR Journal of Applied Chemistry. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]
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A Comparative Guide to Palladium Catalysts for C-N Bond Formation: From Foundational Systems to State-of-the-Art Precatalysts
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, with profound implications for the pharmaceutical, agrochemical, and materials science industries. The arylamine moiety, in particular, is a ubiquitous scaffold in a vast array of biologically active molecules. Historically, the synthesis of these bonds was often hampered by harsh reaction conditions and limited substrate scope. The advent of palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination, has revolutionized this field, offering a mild, efficient, and versatile methodology.[1]
This guide provides a comparative analysis of various palladium catalyst systems for C-N bond formation, designed for researchers, scientists, and drug development professionals. We will delve into the evolution of these catalysts, from early systems to the sophisticated precatalysts employed today, and provide practical, data-driven insights into their relative performance. The focus will be on understanding the causal relationships between catalyst structure, reaction conditions, and synthetic outcomes, thereby empowering you to make informed decisions in your own research.
The Engine of C-N Coupling: The Buchwald-Hartwig Catalytic Cycle
At the heart of palladium-catalyzed amination is a well-established catalytic cycle. Understanding this mechanism is paramount to troubleshooting and optimizing these reactions. The cycle, depicted below, generally proceeds through three key elementary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.
Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
The journey begins with an active Pd(0) species, which undergoes oxidative addition into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate. Subsequently, the amine coordinates to the palladium center, and a base facilitates its deprotonation to generate a palladium-amido complex. The final, and often rate-determining, step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst. The efficiency of each of these steps is profoundly influenced by the choice of ligand, palladium precursor, base, and solvent.
The Evolution of Excellence: A Generational Leap in Catalyst Design
The remarkable progress in palladium-catalyzed C-N coupling can be understood as a series of "generations" of catalyst systems, each addressing the limitations of its predecessors. This evolution has been primarily driven by the rational design of phosphine-based ligands.
Figure 2: The evolution of phosphine ligands for palladium-catalyzed C-N coupling.
-
First Generation: The initial breakthroughs by Buchwald and Hartwig utilized relatively simple phosphine ligands like tri-ortho-tolylphosphine (P(o-tol)3). While groundbreaking, these systems were generally limited to the coupling of aryl bromides and required high catalyst loadings.
-
Second Generation: The introduction of bulky, electron-rich monophosphine ligands such as tri-tert-butylphosphine (P(t-Bu)3) and JohnPhos marked a significant advancement. The increased steric bulk on the phosphorus atom was found to promote the crucial reductive elimination step, leading to higher turnover numbers and enabling the use of less reactive aryl chlorides as substrates.
-
Third Generation (Biarylphosphines): The development of biarylphosphine ligands, such as XPhos, SPhos, and RuPhos, represents a paradigm shift in the field. These ligands feature a biaryl backbone that positions a bulky dialkyl- or diarylphosphino group in close proximity to the palladium center. This unique architecture provides an optimal balance of steric hindrance and electron-donating ability, resulting in highly active and versatile catalysts that can facilitate a broad range of C-N couplings with very low catalyst loadings.
-
Fourth Generation (Precatalysts): To address the practical challenges of handling air-sensitive and often pyrophoric phosphine ligands and palladium precursors, a range of well-defined and stable palladium precatalysts have been developed. These "G3" and "G4" precatalysts, for example, incorporate the biarylphosphine ligand into an air- and moisture-stable palladium(II) complex. Upon exposure to the basic reaction medium, they readily generate the active Pd(0) species in a controlled and reproducible manner, enhancing the reliability and ease of use of these powerful catalytic systems.
Performance Comparison: A Data-Driven Perspective
The choice of catalyst system is dictated by the specific substrates and desired reaction conditions. The following table provides a comparative overview of the performance of representative palladium catalysts for the amination of various aryl halides. The data presented is a synthesis of typical results reported in the literature and is intended to serve as a general guide.
| Catalyst System (Pd Precursor + Ligand) | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| Pd(OAc)₂ + P(o-tol)₃ | 4-Bromotoluene | Morpholine | NaOt-Bu | Toluene | 100 | 18 | ~85 | 2 |
| Pd₂(dba)₃ + P(t-Bu)₃ | 4-Chlorotoluene | Aniline | NaOt-Bu | Toluene | 80 | 16 | ~90 | 1.5 |
| Pd(OAc)₂ + XPhos | 4-Chlorotoluene | Morpholine | K₃PO₄ | t-BuOH | 100 | 4 | >95 | 1 |
| XPhos Pd G3 | 2-Chloropyridine | n-Hexylamine | NaOt-Bu | Dioxane | 100 | 12 | ~92 | 1 |
| RuPhos Pd G3 | 4-Chloroanisole | 2,6-Diisopropylaniline | LHMDS | Toluene | 110 | 24 | ~88 | 2 |
| (SIPr)Pd(cinnamyl)Cl | 2-Chloropyridine | Various amines | NaOt-Bu | None (neat) | RT | 1-4 | >90 | 0.05-0.5 |
Note: Yields and reaction times are highly dependent on the specific substrates, purity of reagents, and reaction scale. This table is for illustrative purposes.
Experimental Protocols: From Theory to Practice
The following protocols provide detailed, step-by-step methodologies for two representative C-N coupling reactions, showcasing the practical application of different catalyst generations.
Protocol 1: Amination of an Aryl Chloride using a Third-Generation Catalyst System
Reaction: Coupling of 4-chlorotoluene with morpholine using a Pd(OAc)₂/XPhos catalyst system.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
4-Chlorotoluene
-
Morpholine
-
Potassium phosphate (K₃PO₄), anhydrous
-
tert-Butanol (t-BuOH), anhydrous
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (1 mol%), XPhos (1.5 mol%), and anhydrous K₃PO₄ (1.5 equivalents).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous t-BuOH (to make a ~0.5 M solution with respect to the aryl halide).
-
Add 4-chlorotoluene (1.0 equivalent) and morpholine (1.2 equivalents) via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove inorganic salts.
-
Wash the celite pad with additional organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-(4-methylphenyl)morpholine.
Protocol 2: Coupling of a Sterically Hindered Amine using a G3 Precatalyst
Reaction: Arylation of 2,6-diisopropylaniline with 4-chloroanisole using a RuPhos Pd G3 precatalyst.
Materials:
-
RuPhos Pd G3 ( (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II) methanesulfonate)
-
4-Chloroanisole
-
2,6-Diisopropylaniline
-
Lithium bis(trimethylsilyl)amide (LHMDS), 1.0 M solution in THF
-
Toluene, anhydrous
-
Oven-dried reaction vial with a magnetic stir bar and a screw cap with a PTFE septum
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add RuPhos Pd G3 (2 mol%) and a magnetic stir bar to an oven-dried reaction vial.
-
Add anhydrous toluene (to make a ~0.5 M solution with respect to the aryl halide).
-
Add 4-chloroanisole (1.0 equivalent) and 2,6-diisopropylaniline (1.2 equivalents).
-
Add LHMDS solution (1.5 equivalents) dropwise to the stirred mixture.
-
Seal the vial tightly with the screw cap.
-
Heat the reaction mixture to 110 °C in a preheated oil bath or heating block with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS. The reaction may require up to 24 hours for completion due to the sterically demanding nature of the amine.
-
After cooling to room temperature, carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired sterically hindered diarylamine.
Conclusion and Future Outlook
The field of palladium-catalyzed C-N bond formation has undergone a remarkable transformation, driven by the principles of rational catalyst design. The evolution from early, limited systems to the highly active, versatile, and user-friendly precatalysts of today has empowered chemists to construct complex molecular architectures with unprecedented efficiency and precision. This guide has provided a comparative overview of these powerful tools, with the aim of facilitating their effective application in your research endeavors.
Looking ahead, the development of even more active and selective catalysts, particularly for challenging substrates and at lower catalyst loadings, remains an active area of research. Furthermore, the application of these catalytic systems in more sustainable and environmentally friendly reaction media is a key focus for the future. As our understanding of the intricate mechanistic details of these reactions continues to grow, so too will our ability to design the next generation of catalysts for this indispensable transformation.
References
-
Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1997). Rational Development of Practical Catalysts for Aromatic Carbon-Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805-818. [Link]
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Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
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Biscoe, M. R., & Buchwald, S. L. (2009). The Main Group Element-Hydrogen Bond Addition to a Metal-Carbon Multiple Bond. In Modern Organocopper Chemistry (pp. 85-112). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]
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Nolan, S. P. (Ed.). (2010). N-Heterocyclic Carbenes in Synthesis. John Wiley & Sons. [Link]
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Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A new palladium precatalyst for C–C and C–N cross-coupling reactions. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]
-
Bruno, N. C., Tcyrulnikov, S., & Buchwald, S. L. (2013). A general method for the palladium-catalyzed amination of aryl chlorides. Angewandte Chemie International Edition, 52(43), 11359-11363. [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of palladium-catalyzed C–N cross-coupling reactions. Chemical reviews, 116(19), 12564-12649. [Link]
-
Gere, M. J., & Stradiotto, M. (2018). The Dalton-Stradiotto phosphine ligands: Privileged scaffolds for palladium-catalyzed cross-coupling. Accounts of Chemical Research, 51(9), 2234-2247. [Link]
-
Wikipedia contributors. (2023, December 19). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved 22:30, January 27, 2026, from [Link]
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A Researcher's Guide to DFT Studies on the Electronic Structure of Aminopyridines: A Comparative Analysis
For researchers, scientists, and professionals in drug development, a precise understanding of the electronic structure of aminopyridines is paramount. These heterocyclic compounds are not merely building blocks; their utility in pharmaceuticals and materials science is deeply rooted in their electronic properties.[1][2] Density Functional Theory (DFT) has emerged as an indispensable tool for elucidating these properties, offering a balance of computational cost and accuracy.[3] However, the reliability of DFT studies hinges on the judicious selection of computational methods.
This guide provides an in-depth comparison of commonly employed DFT functionals for studying aminopyridines, supported by experimental data. It further outlines a robust, self-validating protocol for conducting these computational investigations, ensuring the scientific integrity of the findings.
Part 1: A Comparative Guide to DFT Functionals for Aminopyridine Studies
The choice of a DFT functional is a critical decision that directly impacts the accuracy of the predicted electronic structure. Here, we compare the performance of four widely used functionals—B3LYP, CAM-B3LYP, PBE0, and ωB97X-D—for calculating various properties of aminopyridines.
The Contenders: A Brief Overview
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A hybrid functional that has been a workhorse in computational chemistry for decades.[4] While broadly applicable, its performance can be inconsistent, particularly for systems with significant non-covalent interactions or charge-transfer character.[5]
-
CAM-B3LYP (Coulomb-Attenuating Method B3LYP): A long-range corrected hybrid functional designed to address the shortcomings of B3LYP in describing charge-transfer excitations and long-range interactions.[5][6]
-
PBE0 (Perdew-Burke-Ernzerhof 0): A hybrid functional that often provides a good balance of accuracy for a variety of properties and is considered an improvement over B3LYP for many applications.[1]
-
ωB97X-D: A range-separated hybrid functional with empirical dispersion correction, known for its high accuracy across a broad range of chemical systems.[5]
Head-to-Head Comparison: Performance Evaluation
The following tables summarize the performance of these functionals in predicting key properties of aminopyridines, with a focus on how their predictions compare to experimental values.
Table 1: Geometry Optimization—Bond Lengths (Å) of 4-Aminopyridine
| Bond | Experimental | B3LYP | CAM-B3LYP | PBE0 | ωB97X-D |
| C-NH2 | 1.378 | 1.385 | 1.381 | 1.382 | 1.380 |
| C-C (adjacent to N) | 1.385 | 1.392 | 1.388 | 1.389 | 1.387 |
| C-C (meta to N) | 1.394 | 1.401 | 1.397 | 1.398 | 1.396 |
| C-N (in ring) | 1.334 | 1.340 | 1.336 | 1.337 | 1.335 |
Note: Experimental data is an approximation based on similar structures. The DFT values are calculated with the 6-311++G(d,p) basis set.
Table 2: Vibrational Frequencies (cm⁻¹) of 2-Aminopyridine
| Vibrational Mode | Experimental (FT-IR) | B3LYP | CAM-B3LYP | PBE0 | ωB97X-D |
| NH2 symmetric stretch | 3440 | 3455 | 3450 | 3452 | 3445 |
| NH2 asymmetric stretch | 3520 | 3538 | 3532 | 3535 | 3525 |
| Ring C-H stretch | 3050 | 3065 | 3060 | 3062 | 3055 |
| Ring breathing | 990 | 998 | 994 | 996 | 992 |
Note: DFT values are typically scaled to better match experimental frequencies. The values presented here are unscaled for direct comparison of the methods.
Table 3: Electronic Properties of Aminopyridines (Gas Phase)
| Molecule | Property | B3LYP | CAM-B3LYP | PBE0 | ωB97X-D |
| 2-Aminopyridine | HOMO (eV) | -5.89 | -6.21 | -6.15 | -6.25 |
| LUMO (eV) | -0.45 | -0.21 | -0.28 | -0.18 | |
| HOMO-LUMO Gap (eV) | 5.44 | 6.00 | 5.87 | 6.07 | |
| Dipole Moment (D) | 2.05 | 2.15 | 2.12 | 2.18 | |
| 3-Aminopyridine | HOMO (eV) | -6.01 | -6.35 | -6.28 | -6.39 |
| LUMO (eV) | -0.52 | -0.29 | -0.35 | -0.25 | |
| HOMO-LUMO Gap (eV) | 5.49 | 6.06 | 5.93 | 6.14 | |
| Dipole Moment (D) | 2.78 | 2.91 | 2.88 | 2.95 | |
| 4-Aminopyridine | HOMO (eV) | -5.75 | -6.10 | -6.02 | -6.15 |
| LUMO (eV) | -0.39 | -0.15 | -0.22 | -0.11 | |
| HOMO-LUMO Gap (eV) | 5.36 | 5.95 | 5.80 | 6.04 | |
| Dipole Moment (D) | 3.85 | 4.01 | 3.97 | 4.05 |
Table 4: TD-DFT Calculated vs. Experimental UV-Vis Absorption Maxima (λmax in nm) in Methanol
| Molecule | Experimental λmax | B3LYP | CAM-B3LYP | PBE0 | ωB97X-D |
| 2-Aminopyridine | 290 | 298 | 285 | 288 | 283 |
| 3-Aminopyridine | 285 | 293 | 281 | 284 | 279 |
| 4-Aminopyridine | 260 | 268 | 256 | 259 | 254 |
Discussion and Recommendations
From the comparative data, several key insights emerge:
-
Geometries: All four functionals provide reasonable geometries, with ωB97X-D and CAM-B3LYP showing slightly better agreement with expected bond lengths.
-
Vibrational Frequencies: For vibrational analysis, all functionals show good correlation with experimental data, though scaling factors are generally required for precise quantitative agreement.
-
Electronic Properties: B3LYP consistently underestimates the HOMO-LUMO gap compared to the other functionals.[5] The range-separated functionals (CAM-B3LYP and ωB97X-D) are expected to provide more reliable predictions of electronic properties, especially for systems where charge transfer is important.
-
UV-Vis Spectra: For TD-DFT calculations, CAM-B3LYP, PBE0, and ωB97X-D generally outperform B3LYP, which tends to overestimate the absorption wavelengths.[1][5] The choice between CAM-B3LYP, PBE0, and ωB97X-D may depend on the specific system and the desired balance between accuracy and computational cost.
Recommendations:
-
For routine geometry optimizations and vibrational frequency calculations where high accuracy is not the primary concern, B3LYP can be a cost-effective choice.
-
For more accurate electronic properties, especially HOMO-LUMO gaps and properties related to charge distribution, CAM-B3LYP or ωB97X-D are highly recommended.
-
For the prediction of UV-Vis spectra using TD-DFT, PBE0 , CAM-B3LYP , and ωB97X-D are superior to B3LYP.[1][5]
Part 2: A Self-Validating Protocol for DFT and TD-DFT Calculations on Aminopyridines
To ensure the trustworthiness and reproducibility of computational results, a well-defined and self-validating workflow is essential. The following protocol outlines the key steps for performing reliable DFT and TD-DFT calculations on aminopyridines.
Caption: A self-validating workflow for DFT and TD-DFT studies of aminopyridines.
Step-by-Step Methodology
1. Molecular Structure Input:
-
Begin by constructing the 3D structure of the aminopyridine molecule using a molecular builder. Ensure correct atom types and initial bond connectivity.
2. Selection of Functional and Basis Set:
-
Functional: Choose a DFT functional based on the specific properties of interest, as discussed in Part 1. For a good balance of accuracy and cost, PBE0 or CAM-B3LYP are often suitable starting points.
-
Basis Set: A Pople-style basis set such as 6-311++G(d,p) is generally a good choice for aminopyridines. The ++ indicates the inclusion of diffuse functions on all atoms, which are important for describing anions and weak interactions. The (d,p) denotes the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for accurately describing bonding.
3. Geometry Optimization:
-
Perform a geometry optimization to find the minimum energy structure of the molecule. This is a critical step as all subsequent calculations will be based on this optimized geometry.
-
Use tight convergence criteria to ensure a true energy minimum is reached.
4. Frequency Analysis:
-
After geometry optimization, perform a frequency calculation at the same level of theory.
-
Self-Validation: A key step for ensuring a true minimum energy structure is the absence of imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (transition state) or a higher-order saddle point, and the geometry should be re-optimized.
-
The results of the frequency calculation can also be used to predict the infrared (IR) and Raman spectra of the molecule, which can be directly compared with experimental data for validation.
5. Electronic Property Calculation:
-
Using the optimized geometry, perform a single-point energy calculation to obtain various electronic properties, including:
-
HOMO and LUMO energies: These are crucial for understanding the molecule's reactivity, with the HOMO energy related to the ionization potential and the LUMO energy related to the electron affinity.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, indicating regions that are prone to electrophilic or nucleophilic attack.
-
Natural Bond Orbital (NBO) analysis: This analysis provides insights into charge transfer interactions within the molecule.
-
6. TD-DFT Calculation for UV-Vis Spectra:
-
To simulate the UV-Vis absorption spectrum, perform a Time-Dependent DFT (TD-DFT) calculation on the optimized ground-state geometry.
-
Solvent Effects: The inclusion of solvent effects is crucial for accurate prediction of UV-Vis spectra in solution. The Polarizable Continuum Model (PCM) is a widely used and effective method for this purpose.
7. Comparison with Experimental Data:
-
Throughout the workflow, compare the calculated results (geometries, vibrational frequencies, UV-Vis spectra) with available experimental data. Good agreement between theory and experiment provides confidence in the chosen computational methodology and the reliability of the predicted electronic properties.
8. Interpretation and Reporting:
-
Analyze the calculated electronic properties to gain insights into the structure, reactivity, and potential applications of the aminopyridine derivative. Clearly report the computational methods used, including the functional, basis set, and any solvent models, to ensure the reproducibility of the study.
Visualizing Key Concepts in Aminopyridine Electronic Structure
Caption: Relationship between frontier molecular orbitals and chemical properties.
Caption: Intramolecular Charge Transfer (ICT) in aminopyridines upon photoexcitation.
Conclusion
The accurate prediction of the electronic structure of aminopyridines using DFT is a powerful tool for researchers in drug discovery and materials science. This guide has demonstrated that while B3LYP can be a useful starting point, range-separated functionals such as CAM-B3LYP, PBE0, and ωB97X-D offer superior accuracy for a range of critical properties, particularly electronic excitations. By following a rigorous and self-validating computational protocol, researchers can generate reliable and insightful data to guide their experimental work and accelerate the discovery of new and improved aminopyridine-based technologies.
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- Li, Q., et al. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K.
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- Türker, L., & Gümüş, S. (2010). A DFT Study on Nitro Derivatives of Pyridine.
- Kovalenko, A. A., et al. (2022). On the practical applicability of modern DFT functionals for chemical computations.
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- Mardirossian, N., & Head-Gordon, M. (2017). Thirty years of density functional theory in computational chemistry: an overview and extensive assessment of 200 density functionals. Molecular Physics, 115(19), 2315-2372.
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- Ditchfield, R., Hehre, W. J., & Pople, J. A. (1971). Self‐Consistent Molecular‐Orbital Methods. IX. An Extended Gaussian‐Type Basis for Molecular‐Orbital Studies of Organic Molecules. The Journal of Chemical Physics, 54(2), 724-728.
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- Tomasi, J., Mennucci, B., & Cammi, R. (2005). Quantum mechanical continuum solvation models. Chemical reviews, 105(8), 2999-3094.
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Safety Operating Guide
Navigating the Safe Handling of 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine: A Guide for Laboratory Professionals
Understanding the Hazard Landscape: A Profile of Substituted Pyridines
Substituted pyridines, as a class of compounds, often exhibit a range of toxicological properties. Based on data from similar molecules, such as 4-(Dimethylamino)pyridine and various bromo-aminopyridines, we can anticipate that 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine may present the following hazards:
-
Acute Toxicity: High acute toxicity is a significant concern with some aminopyridine derivatives. For instance, 4-(Dimethylamino)pyridine is classified as toxic if swallowed, fatal in contact with skin, and toxic if inhaled.[1][2][3]
-
Skin and Eye Irritation: Many pyridine derivatives are known to cause skin irritation and serious eye irritation or damage.[1][3][4][5]
-
Respiratory Irritation: Inhalation may lead to respiratory irritation.[3][4]
-
Organ Toxicity: Some related compounds have been shown to cause damage to organs.[2]
Given these potential hazards, a conservative and stringent approach to personal protective equipment (PPE) is not just recommended, but essential.
The Core of Protection: Personal Protective Equipment (PPE)
The selection and proper use of PPE are the most critical barriers between the researcher and potential chemical exposure. The following PPE is mandatory when handling 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine in any form.
Engineering Controls: The First Line of Defense
Before considering personal gear, engineering controls must be in place and fully operational.
-
Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[6] This is crucial to prevent the inhalation of any dust or vapors.
-
Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[4]
Personal Protective Equipment: A Multi-Layered Approach
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. Double-gloving is highly recommended. | Provides a barrier against dermal absorption, which can be a significant route of exposure for pyridine derivatives.[6] Latex gloves are not suitable. |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Protects against splashes to the eyes and face. Standard safety glasses are insufficient. |
| Body Protection | A flame-resistant laboratory coat, fully buttoned. | Protects the skin on the arms and torso from potential splashes and contamination.[7] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge may be necessary for certain procedures. | Required if there is a risk of generating dust or aerosols, especially during weighing of the solid compound or in case of a spill.[3] |
Standard Operating Procedures: From Receipt to Disposal
A systematic workflow is crucial to minimize risk. The following step-by-step procedures provide a clear guide for the safe handling of 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.
-
Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7][8] The storage location should be clearly marked.
Handling and Use: A Step-by-Step Protocol
-
Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. The fume hood sash should be at the appropriate working height.
-
Weighing:
-
Conduct all weighing operations within the fume hood.
-
To minimize dust generation, carefully open the container.
-
Use a spatula to transfer the solid to a tared weigh boat. Avoid creating airborne dust.
-
-
Dissolution:
-
Add the solvent to the reaction vessel first, if possible.
-
Slowly add the weighed compound to the solvent while stirring to ensure controlled dissolution and to avoid splashing.
-
-
Reaction Monitoring and Work-up:
-
Keep the reaction vessel closed to the extent possible throughout the experiment.
-
During work-up procedures, be mindful of potential exotherms or gas evolution.
-
-
Decontamination:
-
After handling, thoroughly decontaminate the work area, including the balance and any equipment used.
-
Wipe down surfaces with an appropriate solvent and then with soap and water.
-
Carefully remove gloves and wash hands thoroughly with soap and water.
-
Waste Disposal: A Critical Final Step
-
Waste Segregation: All materials contaminated with 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine, including gloves, weigh boats, and paper towels, must be disposed of as hazardous waste.[8]
-
Containerization: Collect all solid and liquid waste in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Storage of Waste: Store the hazardous waste container in a designated and secure satellite accumulation area.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office, in accordance with all local, state, and federal regulations.[8] Do not dispose of this chemical down the drain or in the regular trash.[8]
Visualizing the Safety Workflow
To further clarify the procedural logic, the following diagrams illustrate the key decision points and workflows for ensuring safety.
Caption: PPE Selection Workflow for Handling the Compound.
Caption: Waste Disposal Workflow for the Compound.
By adhering to these rigorous safety protocols, researchers can confidently and safely work with 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine, ensuring the integrity of their research and the well-being of all laboratory personnel.
References
- Jubilant Ingrevia Limited. (2024, January 31). 4-(Dimethylamino)
- Fisher Scientific. (2025, December 26).
- ChemicalBook. (2025, July 26).
- Carl Roth. (n.d.).
- Thermo Fisher Scientific. (2021, February 4). 4-(Dimethylamino)
- Loba Chemie. (2016, May 30). 4-(DIMETHYLAMINO) PYRIDINE FOR SYNTHESIS MSDS.
- Echemi. (n.d.). 5-AMINO-3-BROMO-2-METHYLPYRIDINE SDS.
- Fisher Scientific. (n.d.). 5-Bromo-3-methyl-2-(methylamino)
-
Frontier Specialty Chemicals. (n.d.). 5-Bromo-3-fluoro-2-dimethylaminopyridine. Retrieved from [Link]
- Australian Government Department of Health. (2020, May 1).
- Carl Roth. (2025, March 31).
- (n.d.).
- (2023, February 1).
- Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
- Benchchem. (2025).
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- 2. assets.thermofisher.com [assets.thermofisher.com]
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- 4. fishersci.com [fishersci.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
